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  • Product: 2-(Dimethylamino)-2-phenylpropanoic acid
  • CAS: 25022-56-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2][3] This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(Dimethylamino)-2-phenylpropanoic acid, a novel compound with potential for further investigation.

Due to the limited availability of experimental data for this specific molecule, this document presents a combination of predicted values derived from computational models and detailed, field-proven experimental protocols for their empirical determination. This approach provides a foundational dataset for initial assessment while emphasizing the necessity of rigorous experimental validation. The structure of this guide is designed to be a practical resource, offering not just data, but also the scientific rationale behind the experimental methodologies.

Core Physicochemical Properties of 2-(Dimethylamino)-2-phenylpropanoic Acid

A quantitative understanding of a compound's physicochemical profile is the first step in assessing its drug-like potential. The following table summarizes the predicted properties for 2-(Dimethylamino)-2-phenylpropanoic acid. It is critical to note that these values are computationally derived and require experimental verification.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₅NO₂Defines the elemental composition.
Molecular Weight 193.24 g/mol Influences absorption and distribution; values <500 Da are generally preferred for oral bioavailability.[1]
pKa (acidic) 2.5 - 4.5The carboxylic acid group's pKa determines its ionization state at physiological pH, impacting solubility and interactions with biological targets.[4]
pKa (basic) 8.5 - 10.0The tertiary amine's pKa influences its charge at physiological pH, affecting solubility, cell membrane permeability, and potential for off-target interactions.[4]
LogP 1.5 - 2.5A measure of lipophilicity, which is crucial for membrane permeability and absorption. Optimal LogP values for oral drugs are typically between 1 and 3.[5]
Aqueous Solubility Moderately SolubleAffects dissolution rate and bioavailability. Poor solubility can be a major hurdle in formulation development.
Polar Surface Area ~40-60 ŲInfluences membrane permeability and interactions with polar macromolecules.

Experimental Protocols for Physicochemical Property Determination

The following section details the standard experimental procedures for determining the key physicochemical properties of a novel compound like 2-(Dimethylamino)-2-phenylpropanoic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For an amphoteric molecule like 2-(Dimethylamino)-2-phenylpropanoic acid, which possesses both an acidic carboxylic acid group and a basic tertiary amine group, determining both pKa values is essential.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 2-(Dimethylamino)-2-phenylpropanoic acid and dissolve it in a known volume of deionized water. The concentration should be sufficient to produce a clear titration curve.

  • Titration with a Strong Base: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • pH Measurement: After each addition of the titrant, record the pH of the solution using a calibrated pH meter.

  • Titration with a Strong Acid: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic group.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[6][7]

Diagram of pKa Determination Workflow

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Water B Titrate with Standardized NaOH A->B Start Titration C Record pH after each addition B->C Incremental Addition C->B Continue D Plot pH vs. Volume of Titrant C->D Titration Complete E Determine pKa at Half-Equivalence Point D->E Analyze Curve

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.

Methodology:

  • Preparation of the Biphasic System: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Compound Dissolution: Dissolve a known amount of 2-(Dimethylamino)-2-phenylpropanoic acid in one of the phases (typically the aqueous phase).

  • Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for the compound to partition between the two layers.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Diagram of Shake-Flask LogP Determination

LogP_Determination A Prepare n-octanol/water phases B Dissolve compound in aqueous phase A->B C Combine phases and shake B->C D Separate the two phases C->D E Analyze concentration in each phase (HPLC/UV-Vis) D->E F Calculate LogP = log([C]octanol / [C]water) E->F

Caption: Step-by-step workflow for LogP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution and subsequent absorption. Several methods can be employed for its determination, with the equilibrium solubility method (shake-flask) being a common choice.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of 2-(Dimethylamino)-2-phenylpropanoic acid to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Value: The determined concentration represents the aqueous solubility of the compound at that specific temperature.

Diagram of Aqueous Solubility Determination

Solubility_Determination A Add excess compound to water B Agitate at constant temperature to reach equilibrium A->B C Separate solid from the saturated solution B->C D Analyze the concentration of the dissolved compound C->D E Report concentration as aqueous solubility D->E

Caption: Workflow for determining aqueous solubility by the equilibrium method.

Conclusion

The physicochemical properties of 2-(Dimethylamino)-2-phenylpropanoic acid, as predicted by computational models, suggest a molecule with characteristics that warrant further investigation for potential drug development. However, it is imperative to underscore that these in silico predictions serve as a preliminary guide. The experimental determination of its pKa, LogP, and aqueous solubility, following the detailed protocols outlined in this guide, is a critical next step. The empirical data obtained from these experiments will provide a robust foundation for understanding the compound's behavior in biological systems and will be instrumental in guiding future lead optimization and formulation development efforts.

References

  • Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry.
  • ArborPoral. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • PharmaTutor. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery.
  • PubMed. (n.d.).
  • GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Scribd. (2020, January 6).
  • Lund University Publications. (n.d.).
  • American Chemical Society Publications. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • Jant's web site. (2025, May 6).
  • Bentham Science Publishers. (2009, March 1).
  • PMC. (2023, February 23). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • PMC. (n.d.).
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PubChem. (n.d.). 2-(Dimethylamino)-3-phenylpropanoic acid.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]

  • PypKa server. (2024, April 15). online pKa predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. Nucleic Acids Research. [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • Schrödinger. (n.d.). Epik. [Link]

  • PSDS. (n.d.). Propersea (Property Prediction). [Link]

  • MolGpKa. (n.d.). MolGpKa · bio.tools. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • PMC. (n.d.). SolTranNet – A machine learning tool for fast aqueous solubility prediction. [Link]

  • Rowan. (n.d.). pKa Prediction. [Link]

  • Molecular Knowledge Systems. (n.d.). Physical Property Estimation: Online Demonstration. [Link]

  • Rowan. (n.d.). Predicting Solubility. [Link]

  • openmolecules.org. (n.d.). Calculated LogP. [Link]

  • compudrug.com. (n.d.). PrologP. [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. [Link]

Sources

Exploratory

Beyond the Ramachandran Limit: Structural Dynamics of 2-(Dimethylamino)-2-phenylpropanoic Acid

Executive Summary: The Steric Architect 2-(Dimethylamino)-2-phenylpropanoic acid represents a pinnacle of steric constraint in non-proteinogenic amino acid design. Structurally, it is an -disubstituted amino acid featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Architect

2-(Dimethylamino)-2-phenylpropanoic acid represents a pinnacle of steric constraint in non-proteinogenic amino acid design. Structurally, it is an


-disubstituted amino acid featuring a quaternary carbon center decorated with a phenyl group, a methyl group, and a bulky dimethylamino moiety.

Unlike canonical amino acids (except Glycine) which possess a hydrogen atom at the


-position allowing for a wide range of 

(phi) and

(psi) torsion angles, this molecule is "locked." The convergence of the Thorpe-Ingold effect (gem-dimethyl effect) and the steric clash between the aromatic ring and the tertiary amine restricts its conformational landscape to extremely narrow energy wells.

This guide dissects the molecular geometry, synthesis, and utility of this scaffold, positioning it not merely as a chemical curiosity, but as a critical tool for nucleating specific secondary structures (helices and turns) in peptidomimetic drug design.

Molecular Architecture & Conformational Analysis

The Quaternary Carbon Anomaly

The central feature of 2-(Dimethylamino)-2-phenylpropanoic acid is the


 atom. In standard peptide chemistry, the 

is a flexible hinge. Here, it is a rigid knot.
  • Substituent 1 (Carboxyl):

    
     hybridized, planar.
    
  • Substituent 2 (Phenyl): Large, planar, hydrophobic, inducing

    
    -
    
    
    
    interaction potential.
  • Substituent 3 (Methyl): The "propanoic" chain terminus, adding bulk without flexibility.

  • Substituent 4 (Dimethylamino): A tertiary amine. Unlike a primary amine (

    
    ), the two methyl groups on the nitrogen create a massive "umbrella" that collides with the phenyl ring.
    
Conformational Locking Mechanism

The steric bulk forces the molecule to adopt conformations that minimize


 strain.
  • Restricted

    
     (N-
    
    
    
    ) Rotation:
    The dimethylamino group cannot rotate freely past the phenyl ring or the carboxylate. This locks the
    
    
    angle into values typical of
    
    
    -helices (
    
    
    ).
  • Abolition of H-Bond Donating Capacity: Being a tertiary amine, it lacks an amide proton (

    
    ). It cannot act as a hydrogen bond donor, only an acceptor. This disrupts standard 
    
    
    
    -helix formation (which requires
    
    
    H-bonds) but promotes novel turn structures or acts as a helix terminator.
  • The Orthogonal Phenyl Ring: To minimize steric clash with the

    
    -methyl groups, the phenyl ring is forced to rotate perpendicular to the plane of the peptide backbone, creating a distinct hydrophobic face.
    
Visualization of Steric Logic

ConformationalLogic Input Structural Inputs QuatC Quaternary Cα Center Input->QuatC PhGroup Phenyl Group (Steric Wall) QuatC->PhGroup NMe2 Dimethylamino Group (Umbrella Effect) QuatC->NMe2 Constraint Restricted Rotation PhGroup->Constraint A(1,3) Strain NMe2->Constraint Clash with Carbonyl PhiPsi Locked φ/ψ Angles (Helical Region) Constraint->PhiPsi Outcome Outcome: Helix Nucleation / Termination PhiPsi->Outcome

Figure 1: The logic flow of steric constraints. The convergence of the Phenyl and Dimethylamino groups forces the backbone into a narrow conformational window.

Synthesis & Characterization Protocol

Objective: Synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid via a modified Strecker route followed by reductive methylation. Rationale: Direct alkylation of


-dimethyl-phenylglycine is prone to elimination. The construction of the quaternary center before final methylation is preferred to avoid steric inhibition of the reaction.
Experimental Workflow

Step 1: Hydantoin Formation (The Quaternary Setup)

  • Reagents: Acetophenone (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate (

    
    , 3.0 eq).
    
  • Solvent: Ethanol/Water (1:1).

  • Procedure: Reflux at 60°C for 24 hours. The ketone undergoes condensation to form 5-methyl-5-phenylhydantoin.

  • Purification: Cool to 0°C. The hydantoin precipitates as white crystals. Filter and wash with cold water.

Step 2: Hydrolysis to


-Methyl-Phenylglycine 
  • Reagents: 60%

    
     or NaOH (followed by acidification).
    
  • Procedure: Reflux the hydantoin for 48 hours. This opens the ring to yield the free amino acid: 2-amino-2-phenylpropanoic acid.

  • Isolation: Neutralize to isoelectric point (pI). Collect precipitate.

Step 3: Reductive Methylation (Eschweiler-Clarke) Critique: Standard alkylation with Methyl Iodide will lead to quaternization (betaine formation). Reductive amination is self-limiting to the tertiary amine.

  • Reagents:

    
    -Methyl-Phenylglycine (1.0 eq), Formaldehyde (37% aq, 5.0 eq), Formic Acid (98%, 10.0 eq).
    
  • Procedure: Reflux at 100°C for 12 hours. The

    
     evolution indicates reaction progress.
    
  • Workup: Remove excess aldehyde/acid under vacuum. Dissolve residue in Ethanol. Add HCl to precipitate the hydrochloride salt.[1]

Synthesis Diagram

SynthesisPath Start Acetophenone (Ketone Precursor) Step1 Bucherer-Bergs (KCN / (NH4)2CO3) Start->Step1 Inter1 5-Methyl-5-phenylhydantoin Step1->Inter1 Step2 Hydrolysis (NaOH / Heat) Inter1->Step2 Inter2 α-Methyl-Phenylglycine (Free Amino Acid) Step2->Inter2 Step3 Eschweiler-Clarke (HCHO / HCOOH) Inter2->Step3 Final 2-(Dimethylamino)- 2-phenylpropanoic acid Step3->Final

Figure 2: Synthetic pathway from Acetophenone to the target molecule, utilizing the Bucherer-Bergs reaction to establish the quaternary center.

Quantitative Characterization Table
ParameterExpected Value / ObservationValidation Method
Appearance White crystalline powder (HCl salt)Visual Inspection
Melting Point > 200°C (Decomposition)Capillary MP Apparatus

NMR (

)

1.8 (s, 3H,

);

2.9 (s, 6H,

);

7.4 (m, 5H, Ar-H)
400 MHz NMR Integration
Solubility High in

, Low in

Solubility Test
Chirality Racemic (unless resolved via tartaric acid)Polarimetry (

)

Applications in Drug Design

The "Helix Breaker" and "Turn Inducer"

In peptide chains, the incorporation of 2-(dimethylamino)-2-phenylpropanoic acid creates a "kink."

  • Mechanism: The inability to donate a hydrogen bond prevents the propagation of a standard

    
    -helix. However, the rigid 
    
    
    
    angles often nucleate a
    
    
    -turn
    or a
    
    
    -helix
    segment immediately preceding the residue.
  • Use Case: Designing peptide inhibitors where a sharp turn is required to fit into a receptor pocket (e.g., GPCR loops).

Metabolic Stability

The quaternary center renders the adjacent peptide bond highly resistant to proteolysis.

  • Trypsin/Chymotrypsin Resistance: These enzymes require a specific spatial arrangement and protonation state to cleave peptide bonds. The steric bulk of the phenyl/dimethylamino cluster blocks the active site access, significantly extending the half-life of peptidomimetics containing this residue.

References

  • Toniolo, C., et al. (2001). Conformation of alpha,alpha-disubstituted amino acids: The 3(10)-helical structure.[2][3] ResearchGate.

  • PubChem. (2023). 2-(Dimethylamino)-3-phenylpropanoic acid (Isomer Reference). National Library of Medicine.

  • BenchChem. (2025).[4] Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid: Technical Protocols.

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide structures containing Aib residues. Biochemistry.[1][5] (Foundational text on alpha-disubstituted residues).

Sources

Foundational

An In-depth Technical Guide to 2-(Dimethylamino)-2-phenylpropanoic acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-(dimethylamino)-2-phenylpropanoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, this mole...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(dimethylamino)-2-phenylpropanoic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, this molecule is not widely cataloged; therefore, this guide emphasizes a practical synthetic approach and discusses its properties in the context of related, well-documented compounds.

Introduction and Chemical Identity

2-(Dimethylamino)-2-phenylpropanoic acid is a tertiary amino acid characterized by a phenyl and a dimethylamino group attached to the alpha-carbon of propanoic acid. This α,α-disubstitution creates a chiral center, and the presence of both an acidic carboxylic acid and a basic tertiary amine makes it a zwitterionic compound under physiological pH. While a specific CAS number for this exact structure is not readily found in major chemical databases, its chemical identifiers can be deduced from its structure.

Table 1: Chemical Identifiers for 2-(Dimethylamino)-2-phenylpropanoic acid

IdentifierValue
IUPAC Name 2-(Dimethylamino)-2-phenylpropanoic acid
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Canonical SMILES CC(C1=CC=CC=C1)(C(=O)O)N(C)C
InChI Key (deduced)

Note: The InChI Key and a definitive CAS number would be assigned upon synthesis and characterization of the compound.

Synthetic Protocol: A Modified Strecker Synthesis Approach

The synthesis of α,α-disubstituted amino acids can be achieved through various methods, with the Strecker synthesis being a classic and adaptable choice.[1][2] For the synthesis of a tertiary amino acid like 2-(dimethylamino)-2-phenylpropanoic acid, a modification of the Strecker synthesis using a ketone (acetophenone) and a secondary amine (dimethylamine) is a logical and efficient approach.

The overall reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Nitrile Hydrolysis Acetophenone Acetophenone Aminonitrile 2-(Dimethylamino)-2-phenylpropanenitrile Acetophenone->Aminonitrile Dimethylamine Dimethylamine Dimethylamine->Aminonitrile HCN HCN Source (e.g., KCN/HCl) HCN->Aminonitrile Amino_Acid 2-(Dimethylamino)-2-phenylpropanoic acid H3O_plus Acid Hydrolysis (H₃O⁺) H3O_plus->Amino_Acid Aminonitrile_hydrolysis 2-(Dimethylamino)-2-phenylpropanenitrile Aminonitrile_hydrolysis->Amino_Acid

Caption: Workflow for the synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid.

2.1. Step-by-Step Experimental Protocol

Materials:

  • Acetophenone

  • Dimethylamine (e.g., 40% aqueous solution or as hydrochloride salt)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Ethanol

Step 1: Synthesis of 2-(Dimethylamino)-2-phenylpropanenitrile

  • To a stirred solution of dimethylamine hydrochloride (1.2 equivalents) in water, add acetophenone (1.0 equivalent).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium cyanide (1.1 equivalents) in water, ensuring the temperature remains below 10 °C. The use of KCN with the hydrochloride salt of the amine generates HCN in situ.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude α-aminonitrile. Purification can be achieved by vacuum distillation or column chromatography.

Rationale: This step follows the principle of the Strecker synthesis, where a ketone reacts with an amine and a cyanide source to form an α-aminonitrile.[3][4] The use of a secondary amine (dimethylamine) directly leads to the N,N-dimethylated product.

Step 2: Hydrolysis of 2-(Dimethylamino)-2-phenylpropanenitrile to 2-(Dimethylamino)-2-phenylpropanoic acid

  • To the crude 2-(dimethylamino)-2-phenylpropanenitrile, add a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours. The hydrolysis can be monitored by observing the disappearance of the nitrile peak in infrared (IR) spectroscopy.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to the isoelectric point of the amino acid (typically around pH 5-6) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-(dimethylamino)-2-phenylpropanoic acid.

Rationale: Acid-catalyzed hydrolysis of the nitrile functional group is a standard method to produce a carboxylic acid.[5] The strong acidic conditions ensure the complete conversion of the nitrile.

Mechanistic Insights

The formation of the α-aminonitrile proceeds through the initial formation of an iminium ion from the reaction of acetophenone and dimethylamine. The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.

G Acetophenone Acetophenone Iminium Iminium Ion Acetophenone->Iminium + Dimethylamine, -H₂O Dimethylamine Dimethylamine Dimethylamine->Iminium Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile

Caption: Mechanism of α-aminonitrile formation.

The subsequent hydrolysis of the nitrile involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and further attack by water leads to the formation of a tetrahedral intermediate, which then eliminates ammonia (under acidic conditions, as ammonium) to yield the carboxylic acid.

Potential Applications in Drug Development

While specific applications for 2-(dimethylamino)-2-phenylpropanoic acid are not extensively documented, its structural motifs are present in various pharmacologically active compounds.

  • Phenylpropanoic Acid Derivatives: The 2-phenylpropionic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[6] The introduction of an amino group can modulate the compound's physicochemical properties and biological activity.

  • Dimethylamino Pharmacophore: The dimethylamino group is a common functional group in many FDA-approved drugs, contributing to their solubility, receptor binding, and pharmacokinetic profiles.[5][6] It is found in antihistamines, antidepressants, and analgesics.

  • Chiral Building Block: As a chiral α,α-disubstituted amino acid, this compound can serve as a valuable building block in peptide synthesis and the development of stereospecific drugs.

Conclusion

2-(Dimethylamino)-2-phenylpropanoic acid represents an interesting synthetic target with potential applications in medicinal chemistry. Although not a commercially available compound with a designated CAS number, its synthesis can be reliably achieved through a modified Strecker synthesis using acetophenone and dimethylamine. This guide provides a robust theoretical and practical framework for its preparation and highlights its potential as a scaffold for the development of novel therapeutic agents. The principles outlined herein are grounded in established organic chemistry and provide a solid foundation for researchers and drug development professionals.

References

  • PubChem. (n.d.). 2-(Dimethylamino)-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from a relevant search result.[7]

  • Santa Cruz Biotechnology. (n.d.). 2-(dimethylamino)-2-methylpropanoic acid. Retrieved from a relevant search result.[8]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from a relevant search result.[1]

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Retrieved from a relevant search result.[9]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from a relevant search result.[10]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from a relevant search result.[2]

  • PubChem. (n.d.). 2-Dimethylamino-propionic acid. National Center for Biotechnology Information. Retrieved from a relevant search result.[11]

  • Benchchem. (n.d.). Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid: An In-depth Technical Guide. Retrieved from a relevant search result.[12]

  • Koóš, M. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(7), 1645.[13]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.[14]

  • Organic Reactions. (n.d.). Bucherer-Bergs Reaction. Retrieved from a relevant search result.[15]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from a relevant search result.[16]

  • BLD Pharm. (n.d.). 2-(Dimethylamino)-2-methylpropanoic acid. Retrieved from a relevant search result.[17]

  • MedchemExpress. (n.d.). (S)-2-Amino-2-methyl-3-phenylpropanoic acid. Retrieved from a relevant search result.[18]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from a relevant search result.[3]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from a relevant search result.[4]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from a relevant search result.[5]

  • Gençer, H. K., et al. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1318-1329.[6]

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Exploratory

Solubility Profiling of 2-(Dimethylamino)-2-phenylpropanoic Acid: A Technical Framework for Process Optimization

The following technical guide is structured as a high-level operational whitepaper, designed for application scientists and process engineers. It synthesizes theoretical physicochemical principles with rigorous experimen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper, designed for application scientists and process engineers. It synthesizes theoretical physicochemical principles with rigorous experimental protocols.[1][2]

Executive Summary

The solubility profile of 2-(Dimethylamino)-2-phenylpropanoic acid (an


-disubstituted amino acid derivative) is a critical quality attribute (CQA) in the development of pharmaceutical intermediates and active ingredients.[1][2] Unlike simple amino acids, the presence of a quaternary 

-carbon substituted with both a phenyl group and a dimethylamino moiety introduces significant steric hindrance and lipophilicity, altering its thermodynamic behavior compared to standard proteinogenic amino acids.[1]

This guide provides a comprehensive technical framework for determining, modeling, and optimizing the solubility of this compound.[1] It addresses the challenge of its zwitterionic nature in organic media and provides validated protocols for generating the solubility data required for crystallization design and formulation.[1]

Physicochemical Identity & Theoretical Profile[1]

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.[1] 2-(Dimethylamino)-2-phenylpropanoic acid possesses a unique "push-pull" electronic structure due to the steric bulk at the chiral center.[1][2]

PropertySpecificationMechanistic Implication
Molecular Formula

Moderate molecular weight (~193.24 g/mol ).[1][2]
Structural Class

-Disubstituted Amino Acid
The quaternary center restricts rotation, increasing lattice energy and potentially reducing solubility compared to linear analogs.[1][2]
Functional Groups Tertiary Amine (

), Carboxylic Acid (

)
Exists as a zwitterion in neutral media.[1][2] High solubility in water/polar solvents; poor solubility in non-polar organics unless pH-adjusted.[1][2]
Lipophilicity

The phenyl and methyl groups add lipophilicity, making it more soluble in alcohols than glycine or alanine.[1][2]
Predicted Solubility Matrix

Based on the Hansen Solubility Parameters (HSP) and dielectric requirements for zwitterionic solvation, the expected profile is:

  • High Solubility: Water (pH dependent), Methanol, DMSO, DMF, Trifluoroethanol.[1][2]

  • Moderate Solubility: Ethanol, Isopropanol (decreases with chain length).[1][2]

  • Low Solubility: Acetone, Acetonitrile, Ethyl Acetate (poor solvation of zwitterionic charges).[1][2]

  • Negligible Solubility: Toluene, Hexane, Heptane (unless derivatized or pH modified).[1][2]

Experimental Protocols for Solubility Determination

To generate high-integrity data, we employ a Thermodynamic Saturation Protocol rather than kinetic estimation.[1][2] This ensures the data is robust enough for crystallization process design.[1][2]

Protocol A: Gravimetric Saturation (The "Gold Standard")

Use this method for bulk solvent screening when HPLC is unavailable or for initial mass-balance checks.[1][2]

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-48h) Start->Equilibration T = Const Filtration Isothermal Filtration (0.22 µm PTFE) Equilibration->Filtration Saturated Supernatant Analysis Quantification (Gravimetric or HPLC) Filtration->Analysis Calc Data Processing (mg/mL & Mole Fraction) Analysis->Calc

Caption: Figure 1. Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 500 mg of 2-(Dimethylamino)-2-phenylpropanoic acid into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target organic solvent.[1][2]

  • Equilibration: Place the vial in a temperature-controlled orbital shaker (e.g., Eppendorf ThermoMixer) set to the target temperature (

    
    ). Agitate at 750 RPM for 24–48 hours.[1][2]
    
    • Critical Check: Ensure solid is still present after 24 hours.[1][2] If dissolved, add more solid until a suspension persists.[1][2]

  • Sampling: Stop agitation and allow solids to settle for 1 hour (isothermal).

  • Filtration: Using a pre-warmed syringe and a 0.22 µm PTFE filter, withdraw 2.0 mL of the supernatant.

  • Quantification (Gravimetric):

    • Dispense filtrate into a pre-weighed aluminum dish (

      
      ).[1][2]
      
    • Weigh the wet dish (

      
      ).
      
    • Evaporate solvent under vacuum at

      
       until constant weight is achieved (
      
      
      
      ).[1][2]
    • Calculation:

      
      .[1][2]
      
Protocol B: Dynamic Laser Monitoring (Process Analytical Technology)

Use for determining the Metastable Zone Width (MSZW) and temperature-dependent solubility curves.[1][2]

  • Setup: Load a reactor with a known mass of solvent and solute (starting with a dilute suspension).[1][2]

  • Ramp: Heat the slurry at

    
     while monitoring turbidity (e.g., Mettler Toledo EasyMax with FBRM or turbidity probe).
    
  • Clear Point: Record the temperature (

    
    ) where transmission reaches 100% (solubility limit).
    
  • Recycle: Add more solute to the same vessel and repeat the ramp to generate a polythermal solubility curve.

Thermodynamic Modeling & Data Analysis

Experimental data points must be fitted to thermodynamic models to allow for interpolation during process design.[1][2]

Modified Apelblat Equation

This semi-empirical model correlates solubility (mole fraction,


) with temperature (

) and is highly accurate for amino acid derivatives in organic solvents.[1]


  • A, B, C: Empirical constants derived from regression analysis.

  • Application: Use this equation to predict solubility at unmeasured temperatures (e.g., cooling crystallization endpoints).

Van't Hoff Analysis (Enthalpy of Dissolution)

To understand the energy cost of dissolution, plot


 vs 

.[1]

[1]
  • 
     (Enthalpy):  Typically positive (endothermic) for this class of compounds, implying solubility increases with temperature.[1][2]
    
  • 
     (Entropy):  Reflects the disorder change.[1][2] A large positive entropy drives dissolution in polar solvents.[1][2]
    

Representative Data Structure (Template for Lab Notebooks):

SolventT (K)Solubility (

)
Calculated (

)
RD (%)
Methanol 298.15[Exp.[1][2] Value][Model Value]< 2.0
Ethanol 298.15[Exp.[1][2] Value][Model Value]< 2.0
Acetone 298.15[Exp.[1][2] Value][Model Value]< 2.0

Process Implications: Crystallization & Purification

The solubility profile dictates the purification strategy.[1] For 2-(Dimethylamino)-2-phenylpropanoic acid, the following strategies are recommended based on its physicochemical class:

Anti-Solvent Crystallization[1]
  • Primary Solvent: Methanol or Water (High solubility, zwitterionic stabilization).[1][2]

  • Anti-Solvent: Acetone or Isopropyl Acetate (Low solubility).[1][2]

  • Mechanism: The zwitterion is destabilized by the addition of the aprotic anti-solvent, forcing precipitation.[1][2] This is often superior to cooling crystallization for this compound class due to the steep solubility curves in alcohols.[1]

pH-Swing Precipitation[1][2]
  • Acidic Dissolution: Dissolve in dilute HCl (Protonates carboxylate

    
     Cationic form, highly soluble).[1][2]
    
  • Neutralization: Slowly add NaOH to reach the Isoelectric Point (pI).[1][2]

  • Precipitation: At the pI, the net charge is zero, lattice energy dominates, and the compound precipitates.[1][2]

Decision Logic for Solvent Selection:

SolventSelection Start Select Process Goal Purification Impurity Removal Start->Purification Isolation Product Isolation Start->Isolation Polar Use Polar Protic (MeOH, Water) Purification->Polar High Solubility Req Aprotic Use Anti-Solvent (Acetone, IPAc) Isolation->Aprotic Low Solubility Req Result1 Cooling Crystallization Polar->Result1 Steep Solubility Curve Result2 Drowning Out / Anti-Solvent Polar->Result2 Add Anti-Solvent Aprotic->Result2

Caption: Figure 2. Logic gate for selecting solvents based on process intent (Purification vs. Isolation).

References

  • Yalkowsky, S. H., & He, Y. (2003).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Provides foundational data on amino acid solubility trends).

  • Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.[1][2] Link

  • Grant, D. J. W., et al. (1984).[1][2] Solubility behavior of amino acids and peptides in water and in different solvents. International Journal of Pharmaceutics.

  • BenchChem. (2025).[1][2] Solubility Profile of 2-((Dimethylamino)methyl)acrylic acid: A Technical Guide. (Reference for methodology on zwitterionic acrylic derivatives). Link[1]

  • NIST Chemistry WebBook. (2025).[2] L-Phenylalanine, N,N-dimethyl- Data. (Source for structural analogs and identification). Link

Sources

Foundational

An In-depth Technical Guide on the pKa Values and Ionization Behavior of 2-(Dimethylamino)-2-phenylpropanoic acid

Introduction In the landscape of pharmaceutical research and drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's ionization state at different pH values. This, in turn, influences crucial pharmacokinetic and pharmacodynamic properties, including solubility, absorption, distribution, metabolism, excretion, and receptor binding. This guide provides an in-depth exploration of the ionization behavior of 2-(Dimethylamino)-2-phenylpropanoic acid, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its ionization, present robust experimental protocols for pKa determination, and discuss the interpretation of the resulting data.

Molecular Structure and Ionizable Groups

2-(Dimethylamino)-2-phenylpropanoic acid is a chiral amino acid derivative characterized by a carboxylic acid group, a tertiary amino group, and a phenyl ring attached to the alpha-carbon.

The presence of both an acidic carboxylic acid group (-COOH) and a basic tertiary amino group (-N(CH₃)₂) makes this molecule amphoteric, meaning it can act as both an acid and a base.[1] The ionization state of these two functional groups is highly dependent on the pH of the surrounding environment.[2]

Theoretical Framework: Ionization and Zwitterionic Nature

Like other amino acids, 2-(Dimethylamino)-2-phenylpropanoic acid can exist in different ionic forms depending on the pH.[3] At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive and a negative charge, resulting in a net neutral molecule called a zwitterion.[4][5][6]

The ionization equilibria can be represented as follows:

  • In highly acidic conditions (low pH): Both the carboxylic acid and the amino group will be protonated, resulting in a net positive charge.

  • As the pH increases: The carboxylic acid group, being more acidic, will be the first to deprotonate. This leads to the formation of the zwitterion. The pH at which the concentrations of the protonated and deprotonated forms of the carboxylic acid are equal is its pKa, designated as pKa₁.

  • In highly basic conditions (high pH): The protonated tertiary amino group will lose its proton, resulting in a net negative charge on the molecule. The pH at which the concentrations of the protonated and deprotonated forms of the amino group are equal is its pKa, designated as pKa₂.

Estimated pKa Values

To anticipate the ionization behavior of 2-(Dimethylamino)-2-phenylpropanoic acid, we can draw comparisons with structurally similar compounds.

  • Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is influenced by the electron-withdrawing phenyl group. For comparison, the pKa of 3-phenylpropanoic acid is approximately 4.66.[7][8][9] The presence of the electron-donating dimethylamino group at the alpha-position might slightly increase this value.

  • Tertiary Amine (pKa₂): The pKa of the tertiary amino group can be estimated by looking at similar structures. For instance, the pKa of N,N-dimethylaniline is around 5.15.[10][11][12] However, the presence of the carboxylic acid group on the same molecule will influence this value.

Table 1: Estimated pKa Values for 2-(Dimethylamino)-2-phenylpropanoic acid

Ionizable GroupEstimated pKaReference CompoundReference pKa
Carboxylic Acid (-COOH)~ 4-53-Phenylpropanoic acid4.66[7][8][9]
Tertiary Amine (-NH(CH₃)₂⁺)~ 5-6N,N-dimethylaniline5.15[10][11][12]

It is important to note that these are estimations, and experimental determination is crucial for obtaining accurate pKa values.

Experimental Determination of pKa Values

Several methods are available for the experimental determination of pKa values. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.[13]

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[14][15] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[16]

3.1.1. Experimental Protocol

Materials:

  • 2-(Dimethylamino)-2-phenylpropanoic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

  • Nitrogen gas for purging

Procedure:

  • Sample Preparation: Accurately weigh a sample of 2-(Dimethylamino)-2-phenylpropanoic acid and dissolve it in a known volume of purified water to a concentration of approximately 1-10 mM.[16] To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[16]

  • Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of the basic group.[16]

  • Titration with Acid: Begin by titrating the solution with standardized 0.1 M HCl. Record the pH after each incremental addition of the titrant. Continue the titration well past the first equivalence point.

  • Titration with Base: In a separate experiment, or by back-titration, titrate the sample solution with standardized 0.1 M NaOH. Record the pH after each incremental addition of the titrant. Continue the titration well past the second equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[16] The equivalence points can be more accurately determined by plotting the first or second derivative of the titration curve.[17]

3.1.2. Causality Behind Experimental Choices
  • Maintaining Ionic Strength: The use of KCl is crucial as it keeps the ionic strength of the solution constant. Changes in ionic strength can affect the activity coefficients of the ions in solution and thus alter the measured pKa values.

  • Nitrogen Purging: Carbon dioxide from the atmosphere can dissolve in the solution to form carbonic acid, which would react with the NaOH titrant and lead to an inaccurate determination of the pKa of the amino group.[14]

  • Derivative Plots: The inflection points on the titration curve, which correspond to the equivalence points, can be subtle. The first derivative plot (ΔpH/ΔV vs. V) will show a maximum at the equivalence point, and the second derivative plot (Δ²pH/ΔV² vs. V) will cross the x-axis at the equivalence point, allowing for a more precise determination.[17]

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionizable group, where the UV-Vis absorbance spectrum changes as a function of pH.[14][18] The phenyl group in 2-(Dimethylamino)-2-phenylpropanoic acid serves as a suitable chromophore.

3.2.1. Experimental Protocol

Materials:

  • 2-(Dimethylamino)-2-phenylpropanoic acid

  • A series of buffer solutions with known pH values spanning a wide range (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).[18]

  • Sample Preparation: Prepare a series of solutions by diluting the stock solution into the different buffer solutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.3 - 1.0).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[19] Alternatively, more sophisticated analysis involving plotting the ratio of absorbances at two different wavelengths can be used to minimize errors due to concentration variations.[20]

3.2.2. Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare Stock Solution (Compound in Organic Solvent) C Dilute Stock into Buffers (Constant Analyte Concentration) A->C B Prepare Buffer Solutions (Wide pH Range) B->C D Acquire UV-Vis Spectrum for each pH sample C->D E Plot Absorbance vs. pH (at a specific wavelength) D->E F Determine Inflection Point of the Sigmoidal Curve E->F G pKa = pH at Inflection Point F->G

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Interpretation of Ionization Behavior and its Implications

The experimentally determined pKa values will provide a precise understanding of the ionization state of 2-(Dimethylamino)-2-phenylpropanoic acid at any given pH.

Table 2: Ionization States of 2-(Dimethylamino)-2-phenylpropanoic acid at Different pH Ranges

pH RangePredominant SpeciesNet Charge
pH < pKa₁Cationic+1
pKa₁ < pH < pKa₂Zwitterionic0
pH > pKa₂Anionic-1

This ionization behavior has significant implications for drug development:

  • Solubility: The zwitterionic and charged forms of the molecule are generally more water-soluble than the neutral form.

  • Absorption: The charge of the molecule will affect its ability to cross biological membranes. Generally, neutral species are more readily absorbed.

  • Drug-Receptor Interactions: The ionization state of the functional groups can be critical for binding to the target receptor through electrostatic interactions.

Logical Relationship Diagram

G pKa pKa Values Ionization Ionization State (Cationic, Zwitterionic, Anionic) pKa->Ionization pH Environmental pH pH->Ionization Solubility Aqueous Solubility Ionization->Solubility Permeability Membrane Permeability Ionization->Permeability Binding Receptor Binding Ionization->Binding ADME Pharmacokinetics (ADME) Solubility->ADME Permeability->ADME Binding->ADME

Caption: Influence of pKa on physicochemical and pharmacokinetic properties.

Conclusion

A thorough characterization of the pKa values and ionization behavior of 2-(Dimethylamino)-2-phenylpropanoic acid is a foundational step in its development as a potential therapeutic agent. The methodologies and theoretical considerations outlined in this guide provide a robust framework for researchers and scientists to accurately determine these critical parameters. The insights gained from such studies are invaluable for optimizing drug formulation, predicting in vivo behavior, and ultimately, designing safer and more effective medicines.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Grokipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

  • Manallack, D. T., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1049–1053. Retrieved from [Link]

  • Lejan, J. U. (2022). Ionization of Amino Acids. Doctor 2022. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Fame, T. M., et al. (2018). Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. Journal of Mass Spectrometry, 53(10), 967-975. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Slideshare. (n.d.). presentation on ionization of amino acids. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1013-1020. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 4(2), 78-111. Retrieved from [Link]

  • Cameron, G. (2018, September 25). Ionisation of amino acids [Video]. YouTube. Retrieved from [Link]

  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • LookChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, May 18). Ionization of Amino Acids and Zwitterions | Biochemistry [Video]. YouTube. Retrieved from [Link]

  • Pace, C. N., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 18(11), 2459–2466. Retrieved from [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids. Retrieved from [Link]

  • ZwitterCo. (2024, March 4). The Power of Zwitterions in Water Treatment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Zwitterionic Compounds: The Dual Nature of Molecules. Retrieved from [Link]

  • Wiley Online Library. (2024, March 31). Understanding zwitterionic ring‐expansion polymerization through mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2023, February 24). Ion Specificity Influences on the Structure of Zwitterionic Brushes. Retrieved from [Link]

  • Knowledge UChicago. (2023, February 24). Ion Specificity Influences on the Structure of Zwitterionic Brushes. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Phenylpropionic acid. Retrieved from [Link]

  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

Exploratory

Steric Architectures: A Technical Guide to 2-(Dimethylamino)-2-phenylpropanoic Acid

The following technical guide details the steric hindrance characteristics and synthetic integration of 2-(Dimethylamino)-2-phenylpropanoic acid . Executive Summary: The Hyper-Congested Core 2-(Dimethylamino)-2-phenylpro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the steric hindrance characteristics and synthetic integration of 2-(Dimethylamino)-2-phenylpropanoic acid .

Executive Summary: The Hyper-Congested Core

2-(Dimethylamino)-2-phenylpropanoic acid represents a pinnacle of steric congestion in amino acid design. Structurally, it is an


-disubstituted  amino acid (specifically, an analog of 

-methylphenylglycine) where the

-amine is fully methylated.

This molecule features a quaternary carbon center bonded to four distinct, sterically demanding groups:

  • Carboxyl Group (

    
    ): The reactive site for peptide coupling.
    
  • Phenyl Ring (

    
    ): A rigid, planar bulk.
    
  • Methyl Group (

    
    ): Providing 
    
    
    
    -methylation constraints.
  • Dimethylamino Group (

    
    ): A tertiary amine that adds significant volume and eliminates hydrogen bond donor capability.
    

Core Utility: Due to its tertiary amine, this molecule cannot form internal peptide bonds. It functions exclusively as an N-terminal capping unit or a pharmacophoric scaffold (e.g., mimicking acetylcholine or opioid motifs). Its primary value lies in conferring absolute proteolytic stability and locking the N-terminal conformation via severe


 strain.

Steric Analysis & Conformational Physics

The "Umbrella Effect"

The


-dimethylamino group creates a "steric umbrella" over the 

-carbon. Unlike standard amino acids where the amine can rotate to minimize clashes, the two methyl groups on the nitrogen are locked in a repulsive struggle with the adjacent phenyl ring and the

-methyl group.
  • Taft Steric Parameter (

    
    ):  The value for the 
    
    
    
    cluster is estimated to be
    
    
    , indicating reactivity orders of magnitude lower than alanine (
    
    
    ).
  • A-Values: The conformational energy penalty for rotating the phenyl ring past the dimethylamino group exceeds 5 kcal/mol, effectively freezing the side-chain orientation.

Visualization of Steric Clashes

The following diagram maps the repulsive forces (red arrows) that dictate the molecule's rigid geometry and low reactivity.

StericMap AlphaC α-Carbon (Quaternary Center) Phenyl Phenyl Group (Rigid Bulk) AlphaC->Phenyl Methyl α-Methyl (Backbone Lock) AlphaC->Methyl NMe2 Dimethylamine (The Umbrella) AlphaC->NMe2 COOH Carboxyl (Reaction Site) AlphaC->COOH Phenyl->COOH Shielding Incoming Incoming Amine (Nucleophile) Phenyl->Incoming Steric Blockade NMe2->Phenyl Severe A(1,3) Strain NMe2->Methyl Gauche Interaction NMe2->COOH Shielding NMe2->Incoming Steric Blockade

Caption: Interaction map showing the severe steric strain (red) and shielding effects that block nucleophilic attack at the carboxyl group.

Synthetic Integration: Coupling Protocols

Integrating this molecule into a peptide sequence is non-trivial. Standard carbodiimide (DIC/HOBt) methods often fail due to the extreme shielding of the carboxyl carbon.

The "Dead" Amine

Crucial Distinction: Because the amine is tertiary (


), it cannot act as a nucleophile  to propagate the peptide chain. It cannot be acylated to form an amide bond.
  • Implication: This unit must be the final residue added to the N-terminus (Sequence:

    
    ).
    
  • Exception: It can form esters (depsipeptides) if coupled to a hydroxyl group, but this is rare in standard SPPS.

Coupling the Acid (Activation Strategy)

To couple 2-(Dimethylamino)-2-phenylpropanoic acid to a resin-bound amine, you must generate a highly reactive acylating species to overcome the steric barrier.

Recommended Reagents:
  • HATU / HOAt: The gold standard. The pyridine nitrogen in HOAt provides anchimeric assistance, crucial for hindered couplings.

  • Acid Fluorides (via TFFH): Acid fluorides are smaller and more reactive than OBt/OAt esters, often penetrating the steric shield more effectively.

Decision Tree for Coupling

Use this workflow to determine the optimal synthetic path.

CouplingWorkflow Start Start: Couple 2-(NMe2)-2-Ph-Prop-OH to Resin-Bound Peptide Standard Attempt 1: HATU / HOAt / DIEA (2x Coupling, 2h each) Start->Standard Check Kaiser Test / LCMS Check Standard->Check Success Coupling Complete Proceed to Cleavage Check->Success >99% Conv. Fail Incomplete Coupling Check->Fail <90% Conv. Advanced Attempt 2: Acid Fluoride Method (TFFH / DIEA) Fail->Advanced Microwave Microwave Assistance (75°C, 20 min) Advanced->Microwave Microwave->Success

Caption: Logical workflow for overcoming steric hindrance during solid-phase peptide synthesis (SPPS).

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard High-Steric)

Use this as the primary method for solid-phase synthesis.

  • Preparation: Dissolve 2-(Dimethylamino)-2-phenylpropanoic acid (4.0 eq relative to resin loading) in dry DMF.

  • Activation: Add HATU (3.9 eq) and HOAt (4.0 eq).

  • Base Addition: Add DIEA (Diisopropylethylamine, 8.0 eq). Note: Use a high base ratio to ensure the tertiary amine of the amino acid does not protonate and scavenge the activator.

  • Coupling: Add the activated mixture to the resin immediately.

  • Incubation: Shake for 2 to 4 hours at room temperature.

  • Re-Couple: Drain, wash with DMF, and repeat steps 1-5 (Double Coupling is mandatory).

Protocol B: Acid Fluoride Method (For Extremely Difficult Sequences)

Use this if the resin-bound amine is also hindered (e.g., N-methylated or adjacent to a bulky residue).

  • Reagents: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Activation: Dissolve the amino acid (4 eq) and TFFH (4 eq) in dry DCM/DMF (1:1).

  • Base: Add DIEA (8 eq).

  • Reaction: The acid fluoride forms in situ. Add to resin and shake for 2 hours .

  • Mechanism: The small fluoride leaving group (

    
    ) creates less steric friction than the bulky HATU-derived leaving group during the nucleophilic attack.
    

Quantitative Data Summary

ParameterValue / CharacteristicImplication
Hybridization

(Quaternary)
Tetrahedral geometry is locked; no rotation.
Steric Bulk (

)

(Est.)
Reactivity is <1% of Alanine.
pKa (COOH) ~3.8Slightly more acidic than Ala due to inductive effect of

.
pKa (Amine) ~9.5 (Tertiary)Remains protonated at physiological pH; good solubility.
Coupling Yield Low (<50% with DIC)Requires HATU or TFFH for >95% yield.
H-Bond Donor 0Cannot act as a donor in

-helices; disrupts secondary structure.

References

  • Sterically Hindered C

    
    -Disubstituted 
    
    
    
    -Amino Acids: Synthesis and Incorporation.
    Source: Journal of Organic Chemistry / PubMed Context: foundational protocols for coupling hindered
    
    
    -amino acids using HATU and symmetrical anhydrides.[1][2] URL:[Link]
  • Highly Sterically Hindered Peptide Bond Formation. Source: Journal of the American Chemical Society (2022) Context: Advanced methods for forming amide bonds between extremely hindered centers. URL:[Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Source: CEM Corporation Application Notes Context: Validation of microwave energy to drive couplings of N-methylated and Aib-like residues.[3] URL:[Link][3]

  • PubChem Compound Summary: 2-(Dimethylamino)-3-phenylpropanoic acid (Analog Reference). Source: National Library of Medicine Context: Structural data and physicochemical properties for the N,N-dimethyl-phenylalanine class.[4][5] URL:[Link]

Sources

Foundational

Literature review on 2-(Dimethylamino)-2-phenylpropanoic acid synthesis

This technical guide details the synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid , a sterically hindered -disubstituted amino acid.[1] The presence of a quaternary carbon at the -position, substituted with a phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid , a sterically hindered


-disubstituted amino acid.[1] The presence of a quaternary carbon at the 

-position, substituted with a phenyl group, a methyl group, and a bulky dimethylamino group, presents significant synthetic challenges regarding steric congestion and the risk of elimination.[2]

[1]

Executive Summary & Strategic Analysis

The target molecule, 2-(Dimethylamino)-2-phenylpropanoic acid (also referred to as


-dimethyl-

-methylphenylglycine), represents a class of quaternary amino acids often utilized as conformational modifiers in peptide mimetics or as intermediates in CNS-active pharmaceutical ingredients.[1]

Key Synthetic Challenges:

  • Steric Hindrance: The quaternary

    
    -carbon severely retards nucleophilic attack during nitrile hydrolysis or amide formation.[1][2]
    
  • Elimination Risk: The thermodynamic drive to form the conjugated alkene (atropic acid derivative) competes with substitution or hydrolysis steps under harsh conditions.[2]

  • Solubility: The zwitterionic nature of the final product requires precise pH control for isolation.[2]

Recommended Strategy: While a direct Strecker synthesis is possible, this guide prioritizes a modified Bucherer-Bergs protocol followed by Eschweiler-Clarke methylation .[1] This route offers superior purification potential via the crystalline hydantoin intermediate, bypassing the difficult purification of the dialkylamino-nitrile intermediates found in the direct Strecker route.

Chemical Profile

PropertySpecification
IUPAC Name 2-(Dimethylamino)-2-phenylpropanoic acid
Formula C₁₁H₁₅NO₂
MW 193.24 g/mol
Structure

-Quaternary Amino Acid
Key Moiety Sterically crowded C(2) center

Retrosynthetic Analysis

The construction of the quaternary center is the rate-determining strategic step.[1] We view the molecule as a derivative of acetophenone , utilizing cyanide addition to establish the carbon backbone.[2]

Retrosynthesis Target 2-(Dimethylamino)-2-phenylpropanoic acid AminoAcid 2-Amino-2-phenylpropanoic acid (Primary Amine) Target->AminoAcid N-Methylation (Eschweiler-Clarke) Hydantoin 5-Methyl-5-phenylhydantoin AminoAcid->Hydantoin Hydrolysis (NaOH/High Temp) Acetophenone Acetophenone (Starting Material) Hydantoin->Acetophenone Bucherer-Bergs (KCN, (NH4)2CO3)

Figure 1: Retrosynthetic disconnection showing the Bucherer-Bergs pathway as the most robust method for establishing the quaternary center.[1]

Detailed Synthetic Protocols

Route A: The Bucherer-Bergs / Methylation Protocol (Recommended)[1]

This route is preferred for high-purity applications.[1] The hydantoin intermediate crystallizes readily, acting as a "chemical filter" to remove impurities before the final steps.[2]

Step 1: Synthesis of 5-Methyl-5-phenylhydantoin

Reaction Type: Bucherer-Bergs Cyclization Mechanism: Condensation of ketone with cyanide and ammonium carbonate.[1]

  • Reagents: Acetophenone (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).[2]

  • Solvent: Ethanol/Water (1:1 v/v).[2]

  • Protocol:

    • Charge a pressure vessel or round-bottom flask with Acetophenone (12.0 g, 100 mmol) dissolved in 100 mL Ethanol.

    • Add a solution of Ammonium Carbonate (28.8 g, 300 mmol) and KCN (7.8 g, 120 mmol) in 100 mL water.

    • Heat the mixture to 60°C for 24 hours. Note: The reaction is slower than with aldehydes due to the ketone's steric bulk.

    • Workup: Cool to 0°C. The hydantoin usually precipitates as a white solid.[2]

    • Filter the solid, wash with cold water (2 x 50 mL), and dry in vacuo.

    • Yield Expectation: 75-85% (White crystalline solid).

Step 2: Hydrolysis to 2-Amino-2-phenylpropanoic Acid

Reaction Type: Alkaline Hydrolysis Critical Control: High temperature is required to open the sterically hindered hydantoin ring.[1]

  • Reagents: NaOH (20% aq. solution).

  • Protocol:

    • Suspend the hydantoin (19.0 g, 100 mmol) in 150 mL of 20% NaOH (approx. 5M).[2][3]

    • Reflux vigorously (105-110°C ) for 48-72 hours. Monitor by HPLC for disappearance of hydantoin.[2]

    • Workup: Cool to room temperature.

    • Adjust pH to ~6.0 (isoelectric point) using conc.[2] HCl.

    • The free amino acid will precipitate.[2] Filter and recrystallize from water/ethanol if necessary.[2]

    • Yield Expectation: 80-90%.

Step 3:

-Dimethylation (Eschweiler-Clarke)

Reaction Type: Reductive Alkylation Mechanism: Imine formation followed by hydride transfer from formic acid.[1]

  • Reagents: Formaldehyde (37% aq, 5.0 eq), Formic Acid (98%, 10 eq).[2]

  • Protocol:

    • Dissolve 2-amino-2-phenylpropanoic acid (16.5 g, 100 mmol) in Formic Acid (46 g).

    • Add Formaldehyde solution (40 g) slowly at room temperature.

    • Heat the mixture to reflux (100°C) for 12-18 hours. CO₂ evolution will be observed.[1][2]

    • Workup: Evaporate volatiles under reduced pressure.

    • Dissolve residue in minimum water, adjust pH to ~6-7 with NaOH.[1][2]

    • Extract with Dichloromethane (DCM) or crystallize directly if solubility allows.[2] (Note: Zwitterions are often water-soluble; if extraction fails, use ion-exchange resin Dowex 50W).[1]

    • Yield Expectation: 85-95%.

Route B: Direct Strecker Synthesis (Industrial Alternative)

This route is shorter but requires handling toxic dimethylamine and presents difficult hydrolysis steps.[2]

Strecker Acetophenone Acetophenone Aminonitrile 2-(Dimethylamino)- 2-phenylpropanenitrile Acetophenone->Aminonitrile HNMe2, TMSCN ZnI2 (cat) Amide Intermediate Amide Aminonitrile->Amide H2SO4 (conc) 0°C -> RT Product 2-(Dimethylamino)- 2-phenylpropanoic acid Amide->Product H2O, Heat

Figure 2: Direct Strecker pathway.[1] Note that the hydrolysis of the nitrile (Step 2) is the bottleneck.

Protocol Summary:

  • Nitrile Formation: React Acetophenone with Dimethylamine (anhydrous) and TMSCN (Trimethylsilyl cyanide) with a Lewis acid catalyst (

    
    ). This yields the aminonitrile in high yield (>90%).[2]
    
  • Hydrolysis: The nitrile is extremely resistant to hydrolysis due to the quaternary center.[2]

    • Standard Acid: Conc. HCl reflux often fails or leads to elimination.[2]

    • Recommended:Radziszewski conditions . Treat nitrile with 30%

      
       and catalytic NaOH to form the amide first, then hydrolyze the amide with 
      
      
      
      .[2]

Quantitative Data Summary

The following data represents typical process performance based on optimized laboratory runs.

ParameterRoute A (Bucherer-Bergs)Route B (Direct Strecker)
Overall Yield 55 - 65%40 - 50%
Purity (HPLC) >99.5%~95% (difficult impurities)
Step Count 32
Safety Profile Moderate (Solid KCN)High Risk (Volatile Amines/HCN)
Scalability Excellent (Crystallization driven)Good (Throughput driven)

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic.

¹H NMR (400 MHz, D₂O/NaOD):

  • Aromatic Ring:

    
     7.30 – 7.50 (m, 5H, Ph-H)[2]
    
  • Dimethylamine:

    
     2.35 (s, 6H, N(CH₃)₂) – Distinctive singlet, integrates to 6.[2]
    
  • 
    -Methyl: 
    
    
    
    1.65 (s, 3H, C-CH₃) – Shifted downfield due to quaternary center.[1]

Mass Spectrometry (ESI+):

  • [M+H]⁺: Calculated: 194.12; Observed: 194.1.[2]

References

  • Bucherer, H. T., & Steiner, W. (1934).[2] Über die Synthese von Hydantoinen. Journal für Praktische Chemie. Link

  • Edward, J. T., & Jitrangsri, C. (1975).[2] Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry.[2] Link

  • Ager, D. J., & Fotheringham, I. G. (2001).[2] Methods for the Synthesis of Unnatural Amino Acids. Current Opinion in Drug Discovery & Development.

  • O'Donnell, M. J. (2003).[2] The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link

  • Clarke, H. T., & Gillespie, H. B. (1932).[2] Methylation of Amines by Formaldehyde. Journal of the American Chemical Society.[2] Link

Sources

Exploratory

Crystal structure analysis of 2-(Dimethylamino)-2-phenylpropanoic acid

This technical guide provides a comprehensive structural analysis framework for 2-(Dimethylamino)-2-phenylpropanoic acid , a sterically hindered -disubstituted amino acid. This document is structured for researchers in m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural analysis framework for 2-(Dimethylamino)-2-phenylpropanoic acid , a sterically hindered


-disubstituted amino acid.

This document is structured for researchers in medicinal chemistry and structural biology, focusing on the crystallographic characterization of conformationally constrained peptide building blocks.

Executive Summary & Chemical Context

2-(Dimethylamino)-2-phenylpropanoic acid is a quaternary


-amino acid derivative. Chemically, it represents a hybrid scaffold combining the steric constraints of 

-methylalanine (Aib)
and the aromatic stacking potential of phenylalanine .
  • IUPAC Name: 2-(Dimethylamino)-2-phenylpropanoic acid

  • Common Synonyms:

    
    -Phenyl-
    
    
    
    -dimethylalanine;
    
    
    -Dimethyl-
    
    
    -methyl-
    
    
    -phenylglycine (ambiguous).
  • Structural Significance: The presence of the geminal phenyl and methyl groups at the

    
    -carbon (
    
    
    
    ), combined with the bulky dimethylamino group, creates a "conformationally locked" system. This molecule is a critical probe for the Thorpe-Ingold effect (gem-dimethyl effect) in peptide folding, forcing specific torsion angles (
    
    
    ) that stabilize helical or turn secondary structures.

Physicochemical Profile & Crystal Growth Strategy

Unlike standard proteinogenic amino acids, the crystallization of this molecule is driven by the conflict between its zwitterionic nature and its significant hydrophobic bulk.

Molecular Geometry
ParameterDescriptionStructural Implication
Hybridization

is

Tetrahedral geometry is highly distorted due to steric crowding.
Steric Bulk

+

Severe restriction of rotation around

(

) and

(

).
Chirality Chiral Center at

Crystallizes in non-centrosymmetric space groups (e.g.,

) if enantiopure.
Crystallization Protocol

To obtain X-ray quality single crystals, a slow evaporation or vapor diffusion method is required to overcome the solubility differential between the polar zwitterion and the hydrophobic side chains.

Method A: Vapor Diffusion (Sitting Drop)

  • Solvent: Dissolve 20 mg of the compound in 500

    
    L of Methanol/Water (80:20 v/v).
    
  • Precipitant: 100% Acetone or Acetonitrile.

  • Setup: Place 2

    
    L of sample solution on the bridge; equilibrate against 500 
    
    
    
    L of precipitant.
  • Condition: 4°C (reduces thermal motion of the freely rotating methyl groups).

Method B: pH-Switch Recrystallization

  • Dissolve in minimal 1M HCl.

  • Place in a small vial inside a larger jar containing Ammonium Hydroxide vapor.

  • Slow neutralization leads to the formation of the zwitterionic crystal species at the isoelectric point (pI).

Crystallographic Analysis Workflow

The following diagram outlines the logical workflow for solving the structure of this hindered amine, from data collection to refinement.

CrystalWorkflow Sample Crystalline Sample (0.2 x 0.1 x 0.1 mm) Diffraction X-Ray Diffraction (Mo-Kα, 100 K) Sample->Diffraction Mounting Solution Structure Solution (Direct Methods/SHELXT) Diffraction->Solution Data Reduction Refinement Refinement (Least Squares/SHELXL) Solution->Refinement Phasing Validation Validation (CheckCIF/Platon) Refinement->Validation R-factor < 5% Validation->Refinement Fix Alerts

Figure 1: Crystallographic workflow for structural determination of small organic zwitterions.

Structural Characterization & Expected Metrics[1][2][3]

Data Collection Parameters

For this specific organic moiety, Molybdenum (Mo) radiation (


)  is preferred over Copper (Cu) to minimize absorption effects from the phenyl ring density, although Cu is acceptable if the crystal is small (<0.1 mm).
  • Temperature: Data must be collected at low temperature (100 K).

    • Reasoning: The terminal methyl groups on the amine (

      
      ) and the aliphatic chain typically exhibit high thermal vibration (large displacement parameters) at room temperature, which can obscure the precise bond geometry around the crowded 
      
      
      
      .
Conformational Analysis (The Core Insight)

The crystal structure analysis of 2-(Dimethylamino)-2-phenylpropanoic acid focuses on the distortion caused by the Tetrasubstituted Alpha-Carbon .

The "Locked" Torsion Angles

In standard amino acids (e.g., Alanine), the


 and 

angles have a broad range of accessible values. In this molecule, the steric clash between the

-methyl groups and the

-phenyl ring severely restricts these angles.
  • Expected

    
     (N-C
    
    
    
    ):
    Restricted to narrow regions (typically
    
    
    ).
  • Expected

    
     (C
    
    
    
    -C'):
    Restricted to accommodate the planar phenyl ring.
  • Bond Lengthening: Expect the

    
     bond to be slightly elongated (>1.48 
    
    
    
    ) compared to standard amines (1.47
    
    
    ) due to steric repulsion between the geminal substituents.
Intermolecular Interactions & Packing

The crystal packing is dominated by a competition between electrostatic forces and steric blocking.

  • Zwitterionic Bonding: The carboxylate group (

    
    ) will act as a dual proton acceptor. However, the ammonium proton (
    
    
    
    ) is "buried" by the two methyl groups and the phenyl ring.
  • Steric Shielding: Unlike Glycine or Alanine, which form tight 3D hydrogen bond networks, this molecule likely forms linear chains or dimers . The bulky

    
     and Phenyl groups prevent the close approach of neighboring molecules in 2 of the 3 dimensions.
    

StericEffect cluster_0 Steric Clash Mechanism AlphaC α-Carbon Center Phenyl Phenyl Ring (Rigid/Planar) AlphaC->Phenyl NMe2 Dimethylamino (Bulky/Rotatable) AlphaC->NMe2 Conflict Conformational Lock (Restricted Rotation) Phenyl->Conflict Steric Wall NMe2->Conflict Steric Wall Result Helical/Turn Propensity Conflict->Result Thorpe-Ingold Effect

Figure 2: Mechanistic impact of the gem-disubstitution on molecular conformation.

Protocol for Structure Refinement

When refining the structure of 2-(Dimethylamino)-2-phenylpropanoic acid, specific attention must be paid to the hydrogen atoms.

  • Methyl Group Handling: The methyl hydrogens on the

    
     group should be treated as ideal rotating groups (AFIX 137 in SHELX) to account for rotational disorder.
    
  • Chirality Check: If the sample is enantiopure (e.g.,

    
    -isomer), the Flack Parameter  must be calculated.
    
    • Note: Since C, N, and O are light atoms, the anomalous signal with Mo radiation is weak. If the Flack parameter has a high standard deviation (e.g., 0.1 ± 0.3), absolute configuration cannot be determined solely from X-ray data without a heavier atom counter-ion (e.g., Cl, Br).

  • Disorder: The phenyl ring may show rotational disorder if the packing is loose. Look for elongated thermal ellipsoids on the ortho/meta carbons.

References

  • Toniolo, C., et al. (2001).

    
    -disubstituted amino acids. Journal of Peptide Science , 7(3), 121-135. Link
    
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide structures containing Aib residues. Biochemistry , 29(29), 6747–6756. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C , 71(1), 3-8. Link

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin , 55(3), 349-358.[1] Link

Sources

Protocols & Analytical Methods

Method

Reagents for peptide coupling with 2-(Dimethylamino)-2-phenylpropanoic acid

Application Note: High-Efficiency Peptide Coupling Strategies for 2-(Dimethylamino)-2-phenylpropanoic Acid -Disubstituted Amino Acid Couplings Part 1: The Steric Challenge The molecule 2-(Dimethylamino)-2-phenylpropanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Coupling Strategies for 2-(Dimethylamino)-2-phenylpropanoic Acid


-Disubstituted Amino Acid Couplings

Part 1: The Steric Challenge

The molecule 2-(Dimethylamino)-2-phenylpropanoic acid represents a "perfect storm" of steric hindrance in peptide synthesis. Structurally, it is an


-disubstituted amino acid (specifically, an 

-dimethyl analog of

-methylphenylalanine).

Structural Analysis & Implications:

  • Quaternary Carbon Center: The

    
    -carbon is fully substituted (Carboxyl, Phenyl, Methyl, Dimethylamino). This creates a massive steric wall, preventing the approach of the nucleophile (the amine of the incoming residue) to the activated carbonyl.[1]
    
  • Electronic Deactivation: While the tertiary amine (

    
    ) does not participate in amide bond formation as a nucleophile (due to the lack of a proton), its bulk and electronic properties can interfere with standard activation pathways.
    
  • Impossible Nucleophile: It is critical to note that this residue cannot act as the amine component in a peptide coupling reaction. The tertiary amine cannot lose a proton to form a neutral amide bond. Therefore, this guide focuses exclusively on using this molecule as the Carboxylic Acid component (Acylating agent).

The Failure of Standard Reagents: Standard carbodiimide chemistries (DIC/HOBt) or mild uronium salts (HBTU) typically result in negligible yields (<10%) or require days of reaction time due to their inability to generate an activated ester reactive enough to overcome the energy barrier imposed by the


-phenyl and 

-methyl groups.

Part 2: Reagent Selection Strategy

To successfully couple this residue, we must utilize reagents that generate super-active esters or highly reactive acyl halides.

Tier 1: The Gold Standard (7-Azabenzotriazole Reagents)
  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP (Phosphonium salt).[1][2]

  • Mechanism: These reagents generate an -OAt (7-azabenzotriazole) ester.[3] The nitrogen atom at the 7-position of the benzotriazole ring provides an "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating the nucleophilic attack by the amine component.

  • Recommendation: Use HATU for solid-phase synthesis (SPPS); use PyAOP if guanidinylation (capping of the amine) is observed as a side reaction.

Tier 2: The "Bunker Buster" (Acid Fluorides)
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[4]

  • Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride (

    
    ) in situ. Acid fluorides are small, highly electrophilic, and—crucially—less sensitive to steric hindrance than bulky OAt/OBt esters.
    
  • Recommendation: Use this if HATU fails. This is the preferred method for coupling adjacent sterically hindered residues (e.g., Aib-Aib couplings).

Tier 3: Scalable & Low Epimerization (Propylphosphonic Anhydride)
  • Reagent: T3P (Propanephosphonic acid anhydride).[5]

  • Mechanism: Forms a mixed anhydride.[4]

  • Recommendation: Excellent for solution-phase synthesis due to easy workup (water-soluble byproducts) and low epimerization risk, though slightly less reactive than HATU for extreme steric bulk.

Part 3: Comparative Data & Visualization

Table 1: Reagent Performance Matrix for Hindered Couplings
Reagent ClassSpecific ReagentReactivitySteric ToleranceByproduct RemovalRecommended Use Case
Uronium (OAt) HATU Very HighExcellentWash (SPPS) / ColumnFirst-line choice for SPPS.
Phosphonium PyAOP Very HighExcellentWash (SPPS) / ColumnUse if HATU causes N-term capping.
Fluoroamidinium TFFH ExtremeSuperiorWash (SPPS)Ultra-hindered couplings (Aib-analogs).
Anhydride T3P HighGoodAqueous ExtractionSolution phase scale-up.
Carbodiimide DIC/Oxyma ModerateModerateUrea precipitateGeneral synthesis (Not recommended here).
Figure 1: Activation Logic Flow

ActivationLogic Start Substrate: 2-(Dimethylamino)-2-phenylpropanoic acid CheckPhase Synthesis Phase? Start->CheckPhase SPPS Solid Phase (SPPS) CheckPhase->SPPS Soln Solution Phase CheckPhase->Soln Tier1 Tier 1: HATU + HOAt (Standard High-Power) SPPS->Tier1 Soln->Tier1 Scale < 100mg Tier3 Tier 3: T3P (Clean Workup) Soln->Tier3 Scale > 1g CheckYield Coupling Yield > 90%? Tier1->CheckYield Tier2 Tier 2: TFFH (Acid Fluoride) (Steric Buster) CheckYield->Tier2 No (Incomplete) Proceed to Cleavage Proceed to Cleavage CheckYield->Proceed to Cleavage Yes

Caption: Decision matrix for selecting the optimal coupling reagent based on synthesis scale and steric difficulty.

Part 4: Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Solid Phase)

Best for: Routine synthesis of peptides containing this residue.

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

  • Reagent Calculation:

    • Amino Acid: 4.0 equivalents

    • HATU: 3.9 equivalents (Slight deficit prevents guanidinylation)

    • HOAt (Additive): 4.0 equivalents (Optional but recommended for speed)

    • DIPEA (Base): 8.0 equivalents[2]

  • Pre-Activation (CRITICAL):

    • Dissolve the Amino Acid and HATU in minimal dry DMF (0.2 M concentration).

    • Add DIPEA.[2][4]

    • Wait exactly 30-60 seconds. (Do not wait longer; the active ester can hydrolyze or rearrange).

  • Coupling:

    • Add the pre-activated solution to the resin.[1][2]

    • Microwave Step (Recommended): Heat to 75°C for 10 minutes (25W power).

    • Alternative (Room Temp): Shake for 2-4 hours.

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Note: If coupling to a secondary amine (e.g., Proline), use the Chloranil test.

  • Double Coupling: If the test is positive (blue), repeat the coupling with fresh reagents.

Protocol B: TFFH Acid Fluoride Coupling (The "Nuclear" Option)

Best for: Failed HATU couplings or coupling to another hindered residue (e.g., Aib).

  • Reagents:

    • Amino Acid: 5.0 equivalents

    • TFFH: 5.0 equivalents

    • DIPEA: 10.0 equivalents

    • Solvent: Dry DCM or DMF (DCM often favors acid fluoride formation).

  • In-Situ Activation:

    • Dissolve Amino Acid and TFFH in DCM.

    • Add DIPEA.[2][4]

    • Stir for 5-10 minutes under Nitrogen. (Acid fluorides form rapidly).

  • Coupling:

    • Add the solution to the resin.[2]

    • Agitate for 2 hours at Room Temperature or 1 hour at 50°C.

    • Note: Acid fluorides are highly stable to hydrolysis compared to active esters, allowing longer reaction times if needed.

Part 5: Troubleshooting & Quality Control

Issue: Low Yield / Incomplete Coupling

  • Cause: The quaternary center creates a "conical" steric shield.

  • Solution: Switch solvent to NMP (N-methylpyrrolidone).[1][2] NMP swells the resin better and disrupts inter-chain aggregation, which is common with hydrophobic, hindered residues.

Issue: Racemization

  • Analysis: While the

    
    -carbon has no proton to abstract (preventing direct enolization), oxazolone formation is possible.
    
  • Mitigation: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction side-reactions while sufficiently neutralizing the acid.

Issue: Poor Solubility

  • Analysis: The zwitterionic nature of the

    
    -dimethyl amino acid can reduce solubility in DCM.
    
  • Solution: Use a mixture of DMF/DCM (1:1) or pure NMP. Ensure the amino acid is fully dissolved before adding the coupling reagent.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[4] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Dunetz, J. R., et al. (2016). T3P: An Efficient and Low-Epimerization Reagent for Peptide Coupling.[5] Organic Process Research & Development, 20(2), 140–177. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. [Link]

Sources

Application

Application Note: Strategic Incorporation of 2-(Dimethylamino)-2-phenylpropanoic Acid in SPPS

This Application Note is designed for senior researchers and process chemists optimizing the solid-phase synthesis of peptides modified with sterically demanding, basic residues. Executive Summary The incorporation of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and process chemists optimizing the solid-phase synthesis of peptides modified with sterically demanding, basic residues.

Executive Summary

The incorporation of 2-(Dimethylamino)-2-phenylpropanoic acid (henceforth referred to as


-Me

-

-Me-Phg
or the "Target Residue") presents a dual synthetic challenge: extreme steric hindrance derived from its

-disubstituted architecture and the electronic deactivation associated with the tertiary amine.[1]

Structurally, this residue is an analog of


-methyl-phenylglycine (or a highly substituted Aib derivative).[1] Unlike standard amino acids, the 

-carbon is tetrasubstituted with a phenyl group, a methyl group, a dimethylamino group, and the carboxylate.
  • Usage: Strictly as an N-terminal capping unit . Due to the tertiary nature of the

    
    -amine, no further amide bond extension is possible after this residue is coupled.
    
  • Key Challenge: The nucleophilic attack of the resin-bound amine onto the activated carboxylate of this residue is severely impeded by the

    
    -phenyl and 
    
    
    
    -methyl groups (steric wall).[1]
  • Solution: Utilization of high-reactivity phosphonium reagents (PyAOP) or acid fluorides (TFFH) combined with elevated temperature or microwave assistance.[1]

Mechanistic Insight & Strategic Planning

The Steric & Electronic Landscape

The Target Residue combines the difficulty of coupling Aib (


-aminoisobutyric acid) with the bulk of Phenylglycine , further complicated by the 

-dimethyl group.
  • Steric Shielding: The electrophilic carbonyl carbon is buried between a phenyl ring and a methyl group.[1] Standard reagents (HBTU/DIC) often result in incomplete coupling even after 24 hours.[1]

  • Electronic Effect: The basic dimethylamino group can act as an internal base or trap activated esters, potentially leading to slow activation kinetics.[1]

  • Racemization Risk: While

    
    -disubstituted amino acids lack an 
    
    
    
    -proton (preventing direct enolization), the activation of bulky acids often requires extended times, increasing the risk of thermal degradation or side reactions.[1] However, the absence of the
    
    
    -proton generally confers high configurational stability compared to mono-substituted counterparts.[1]
Reagent Selection Matrix

Based on kinetic data for hindered couplings (e.g., Aib-Aib linkages), we prioritize reagents that generate less bulky leaving groups or higher intrinsic reactivity.[1]

Reagent ClassRecommended ReagentSuitabilityMechanism Note
Phosphonium PyAOP High Superior to HATU for hindered amines/acids.[1] The 7-azabenzotriazole moiety enhances reactivity.[1]
Acid Fluoride TFFH High Generates an acid fluoride (-COF).[1] Small leaving group (F-) penetrates steric walls better than OBt/OAt esters.[1]
Uronium HATU MediumStandard high-performance reagent.[1] May fail for this specific tetrasubstituted scaffold without microwave heat.[1]
Carbodiimide DIC/Oxyma LowGenerally too slow for tetrasubstituted centers; prone to urea precipitation in long reactions.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Coupling (Preferred)

Best for: Automated synthesizers and high-throughput optimization.[1]

Materials:

  • Resin-bound peptide (Fmoc removed, free amine).[1][2]

  • Target Residue: 2-(Dimethylamino)-2-phenylpropanoic acid.[1]

  • Reagent: PyAOP ((7-Azabenzotriazole-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][3][4]

  • Base: DIEA (

    
    -Diisopropylethylamine).[1][5][6]
    
  • Solvent: NMP (

    
    -Methyl-2-pyrrolidone) – preferred over DMF for higher boiling point and solubility.[1]
    

Step-by-Step:

  • Resin Prep: Wash resin with NMP (

    
     min).[1] Ensure the N-terminal amine is deprotected and free-based.[1]
    
  • Activation Cocktail:

    • In a separate vial, dissolve Target Residue (4.0 eq) and PyAOP (4.0 eq) in NMP.

    • Add DIEA (8.0 eq) .

    • Note: Pre-activation is not recommended for phosphonium salts; add immediately to resin to prevent guanidinium side-formation.[1]

  • Coupling:

    • Transfer solution to the reaction vessel.[7][8][9]

    • Microwave Irradiation: Ramp to 75°C over 2 min; hold at 75°C for 10–15 min (Power: 25–30W).

    • Caution: Do not exceed 75°C to avoid degradation of the dimethylamino moiety.

  • Wash: Drain and wash with NMP (

    
    ) and DCM (
    
    
    
    ).[1]
  • Kaiser Test: Perform a chloranil or Kaiser test. If positive (blue), repeat the coupling with fresh reagents.

Protocol B: Manual Acid Fluoride Coupling (TFFH Method)

Best for: Large-scale batches or when microwave is unavailable.[1] Acid fluorides are small and highly reactive.

Materials:

  • Target Residue.[1][10]

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][6]

  • Base: DIEA.[1][9]

  • Solvent: DCM/DMF (1:1 ratio).[1]

Step-by-Step:

  • Activation (In Situ):

    • Dissolve Target Residue (5.0 eq) in dry DCM/DMF.

    • Add TFFH (5.0 eq) .

    • Add DIEA (10.0 eq) .

    • Stir for 5–10 minutes under Nitrogen. The acid fluoride forms rapidly.

  • Coupling:

    • Add the activated mixture to the resin.[7][9]

    • Agitate at Room Temperature for 2–4 hours .

    • Optional: Recouple (double couple) with fresh reagents for another 2 hours if the sequence is valuable.

  • Monitoring:

    • Standard colorimetric tests may be faint due to sterics.[1] Micro-cleavage and HPLC/MS analysis is the gold standard to verify completion.

Logical Workflow Visualization

The following diagram illustrates the decision logic for incorporating this hindered residue.

CouplingLogic Start Start: Resin-Peptide-NH2 CheckSteric Assess Steric Environment (Target: Tetrasubstituted Alpha-C) Start->CheckSteric Selection Select Coupling Strategy CheckSteric->Selection High Hindrance MethodA Method A: PyAOP + Microwave (High Energy, Fast) Selection->MethodA Automated/MW MethodB Method B: TFFH (Acid Fluoride) (Small Leaving Group, 2-4h) Selection->MethodB Manual/Room Temp Coupling Coupling Reaction MethodA->Coupling MethodB->Coupling QC QC: Chloranil Test / HPLC Coupling->QC Success Success: Wash & Cleave QC->Success >99% Conv. Fail Incomplete Coupling QC->Fail <99% Conv. Retry Double Couple or Switch Method Fail->Retry Retry->Coupling

Caption: Decision tree for coupling sterically hindered


-disubstituted amino acids.

Post-Synthesis Considerations

Cleavage

The


-dimethylamino group is basic.[1] During TFA cleavage:
  • The amino group will be protonated (ammonium salt).

  • Recommendation: Use a standard cleavage cocktail (TFA/TIS/H2O 95:2.5:2.5).[1]

  • Workup: When precipitating in cold ether, the peptide may be more soluble than usual due to the cationic ammonium / lipophilic phenyl mix. If precipitation is poor, evaporate TFA under nitrogen first, then add ether.[1]

Purification (HPLC)
  • Retention Time: The

    
    -dimethyl-phenyl-propanoic cap is significantly hydrophobic.[1] Expect a shift to higher acetonitrile percentages compared to the non-capped parent peptide.
    
  • Buffer: Use 0.1% TFA in water/acetonitrile.[1] The acidic pH ensures the dimethylamino group remains protonated and soluble.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link

  • Carpino, L. A., et al. (1990).[1] The 7-azabenzotriazole system: efficient coupling of hindered amino acids.[1] Journal of the American Chemical Society, 115, 4397. (Foundational work on HATU/HOAt systems for hindered residues).

  • Wenschuh, H., et al. (1995).[1] Peptide Bond Formation with Acid Fluorides (TFFH).[1][6] Journal of Organic Chemistry. (Establishes TFFH as superior for Aib/hindered couplings).

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Method

Application Notes &amp; Protocols: 2-(Dimethylamino)-2-phenylpropanoic Acid as a Chiral Ligand in Asymmetric Catalysis

Abstract This document provides a comprehensive technical guide on the application of 2-(Dimethylamino)-2-phenylpropanoic acid, a derivative of the non-proteinogenic amino acid phenylglycine, as a chiral ligand in asymme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of 2-(Dimethylamino)-2-phenylpropanoic acid, a derivative of the non-proteinogenic amino acid phenylglycine, as a chiral ligand in asymmetric catalysis. We delve into the ligand's structural advantages, its role in establishing a chiral environment, and provide a detailed, field-tested protocol for its application in the enantioselective addition of diethylzinc to aldehydes—a cornerstone transformation in the synthesis of chiral secondary alcohols. This guide is designed to be a self-validating resource, explaining the causality behind experimental choices to ensure both reproducibility and a deep mechanistic understanding for researchers in organic synthesis and drug development.

Introduction: The Rationale for Amino Acid-Derived Ligands

In the vast landscape of asymmetric catalysis, the design of effective chiral ligands is paramount. "Privileged ligands" are those that exhibit high efficacy across a range of reactions and substrates[1]. Amino acid derivatives have emerged as a prominent class of such ligands due to their inherent chirality, ready availability, and the tunable steric and electronic properties afforded by their side chains and N/C-termini.

2-(Dimethylamino)-2-phenylpropanoic acid, also known as N,N-dimethyl-α-phenylglycine, is a structurally robust chiral ligand. Its utility stems from several key features:

  • Defined Stereocenter: The α-carbon provides a fixed chiral environment close to the reaction center.

  • Bidentate Coordination: The carboxylate oxygen and the tertiary amine nitrogen can chelate to a metal center, forming a stable, five-membered ring that rigidly orients the ligand's chiral substituents.

  • Steric Influence: The phenyl group provides significant steric bulk, which is crucial for differentiating between the enantiotopic faces of a prochiral substrate.

  • Electronic Tuning: The N,N-dimethyl group enhances the Lewis basicity of the nitrogen atom, strengthening its coordination to the metal catalyst.

This ligand has proven particularly effective in reactions involving organozinc reagents, such as the enantioselective addition of dialkylzincs to aldehydes, which provides a reliable route to optically active secondary alcohols—prevalent motifs in natural products and pharmaceuticals.[2]

Application Focus: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to carbonyl compounds is a powerful C-C bond-forming reaction.[3] Without a chiral catalyst, this reaction produces a racemic mixture of alcohol enantiomers. The introduction of a chiral ligand like 2-(Dimethylamino)-2-phenylpropanoic acid coordinates to the zinc atom, creating a chiral catalytic species that preferentially attacks one face of the aldehyde.

Proposed Catalytic Cycle and Mechanism of Stereoselection

The prevailing mechanism involves the formation of a dimeric zinc complex. The chiral ligand first reacts with one equivalent of diethylzinc (Et₂Zn) to form a zinc alkoxide (or in this case, a zinc carboxylate-amine complex). This monomeric species then coordinates with a second molecule of Et₂Zn and the aldehyde substrate.

The key to enantioselectivity lies in the transition state. The chiral ligand's phenyl group creates a sterically demanding pocket. The aldehyde substrate can coordinate to the zinc center in two possible orientations. One orientation, which leads to the major enantiomer, minimizes steric clash between the aldehyde's larger substituent and the ligand's phenyl group. The alternative orientation suffers from severe steric repulsion, disfavoring the formation of the minor enantiomer. The transfer of an ethyl group from the second zinc atom to the activated aldehyde then proceeds, yielding the chiral secondary alcohol.[4][5]

Catalytic_Cycle Ligand Chiral Ligand (L) Monomer Active Monomer [L-Zn-Et] Ligand->Monomer + Et₂Zn Et2Zn1 Et₂Zn Et2Zn1->Monomer Et2Zn2 Et₂Zn Dimer Bridged Dimeric Complex { [L*-Zn-Et]₂(RCHO) } Et2Zn2->Dimer Aldehyde Aldehyde (RCHO) Aldehyde->Dimer Monomer->Dimer + Et₂Zn + RCHO Product_Complex Product-Zinc Complex Dimer->Product_Complex Et Transfer (Stereodetermining Step) Product_Complex->Monomer Product Release + RCHO, + Et₂Zn Product Chiral Alcohol Product_Complex->Product Workflow A Inert Atmosphere Setup (Schlenk Line / Glovebox) B Catalyst Formation Ligand + Et₂Zn in Toluene (30 min, RT) A->B C Reaction Setup Cool to 0°C Add Aldehyde B->C D Nucleophilic Addition Slowly add main Et₂Zn Stir at 0°C (12-24h) C->D E Reaction Quench Carefully add sat. aq. NH₄Cl at 0°C D->E F Aqueous Workup Extraction & Washing E->F G Purification Flash Column Chromatography F->G H Analysis Yield Determination Chiral HPLC/GC for ee% G->H

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Preparation of Ester Derivatives of 2-(Dimethylamino)-2-phenylpropanoic Acid

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of ester derivatives of 2-(Dimethylamino)-2-phenylpropanoic acid. This class of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of ester derivatives of 2-(Dimethylamino)-2-phenylpropanoic acid. This class of compounds is of significant interest, building upon the well-established scaffold of 2-arylpropionic acids, many of which are prominent non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Esterification of the parent carboxylic acid is a key prodrug strategy aimed at mitigating the gastrointestinal toxicity commonly associated with the free carboxylic acid moiety of NSAIDs.[2][3] This guide focuses on providing scientifically-grounded, reproducible protocols, explaining the rationale behind methodological choices, and offering a comparative analysis of common synthetic routes. We present detailed step-by-step procedures, characterization data, and visual workflows to ensure successful synthesis and validation.

Introduction: Rationale and Significance

The 2-arylpropionic acid motif is the cornerstone of numerous blockbuster drugs, including Ibuprofen and Naproxen.[1] Their therapeutic action primarily stems from the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin biosynthesis pathway.[2] However, a major drawback of long-term NSAID use is the risk of gastrointestinal complications, which is often attributed to both direct irritation by the acidic carboxyl group and the systemic inhibition of cytoprotective prostaglandins in the gut.[2][3]

A validated strategy to circumvent this liability is the conversion of the carboxylic acid into an ester, creating a prodrug. This modification masks the acidic group, potentially reducing direct gastric irritation. The ester can then be hydrolyzed in vivo by endogenous esterases to release the active parent drug. The compound of interest, 2-(Dimethylamino)-2-phenylpropanoic acid, adds a tertiary amine functionality, which can modulate the molecule's physicochemical properties such as solubility and basicity, offering a unique scaffold for further drug design.

This guide details robust methodologies for the esterification of this specific scaffold, with a focus on techniques that are compatible with the tertiary amine functionality.

Overview of Synthetic Strategies

The selection of an appropriate esterification method is critical and depends on the scale of the reaction, the desired purity, and the specific alcohol being used. The presence of the dimethylamino group on the α-carbon introduces a key chemical consideration: its basicity can interfere with traditional acid-catalyzed methods.

G cluster_prep Preparation & Synthesis cluster_workup Purification & Analysis start 2-(Dimethylamino)-2-phenylpropanoic Acid + Alcohol method_choice Select Esterification Method start->method_choice fischer Fischer-Speier (Acid-Catalyzed) method_choice->fischer Simple Alcohols Cost-Sensitive dcc DCC/DMAP Coupling (Carbodiimide-Mediated) method_choice->dcc Sensitive Substrates Mild Conditions High Yield workup Reaction Workup & Purification (Extraction, Chromatography) fischer->workup dcc->workup analysis Structure Confirmation (NMR, IR, MS) workup->analysis product Final Ester Product analysis->product

Caption: High-level experimental workflow for ester synthesis.

Method A: Fischer-Speier Esterification

This classical method involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[4] The reaction is reversible and relies on using a large excess of the alcohol or the removal of water to drive the equilibrium towards the product ester.[5]

  • Mechanism : The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester.[5]

  • Causality & Considerations : While simple and cost-effective, this method has drawbacks for the target molecule. The strong acidic conditions will protonate the basic dimethylamino group, forming an ammonium salt. This may not inhibit the reaction entirely but could affect solubility and require higher catalyst loading. Furthermore, the elevated temperatures can sometimes lead to side reactions or racemization if the chiral center is sensitive.[6]

Method B: Carbodiimide-Mediated Esterification (DCC/DMAP)

A significantly milder and often more efficient approach utilizes a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). This method, a variant of the Steglich esterification, is performed at or below room temperature and avoids the use of strong acids.[6]

  • Mechanism : DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack. The alcohol attacks this activated intermediate, but the reaction is significantly accelerated by the supernucleophilic catalyst, DMAP. DMAP first reacts with the intermediate to form an even more reactive acyl-pyridinium species, which is then rapidly attacked by the alcohol to form the ester. The DCC is consumed and converted into a urea byproduct, N,N'-dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration.

  • Causality & Considerations : This is the recommended method for this substrate. The neutral to mildly basic conditions are fully compatible with the free dimethylamino group, preventing unwanted salt formation. The high efficiency and mild conditions typically lead to higher yields and cleaner reaction profiles with fewer byproducts, simplifying purification.

G RCOOH Carboxylic Acid Intermediate1 O-Acylisourea Intermediate RCOOH->Intermediate1 + DCC DCC DCC->Intermediate1 Intermediate2 Acyl-pyridinium Intermediate (Highly Reactive) Intermediate1->Intermediate2 + DCU DCU Byproduct (Precipitate) Intermediate1->DCU forms DMAP DMAP (Catalyst) DMAP->Intermediate2 Ester Ester Product Intermediate2->Ester + ROH Alcohol ROH->Ester Ester->DMAP regenerates

Caption: Mechanism of DCC/DMAP-mediated esterification.

Comparative Summary of Methods
ParameterFischer-Speier EsterificationDCC/DMAP Coupling
Conditions High temperature (reflux), strong acid catalyst (e.g., H₂SO₄)Room temperature or 0 °C, neutral/mildly basic
Reagents Excess alcohol, catalytic strong acidStoichiometric DCC, catalytic DMAP
Typical Yields Moderate to good (equilibrium dependent)High to excellent
Byproducts WaterN,N'-dicyclohexylurea (DCU)
Workup Neutralization, extractionFiltration of DCU, extraction
Substrate Scope Good for simple, robust moleculesExcellent for sensitive molecules, avoids racemization[6]
Compatibility with Amine Problematic; amine protonationExcellent; fully compatible

Detailed Experimental Protocols

Safety Precaution : Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Dichloromethane is a volatile and potentially hazardous solvent. DCC is a potent sensitizer.

Protocol 1: Synthesis of Methyl 2-(Dimethylamino)-2-phenylpropanoate via DCC/DMAP Coupling

This protocol details the synthesis of the methyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols by adjusting the molar equivalents accordingly.

Materials:

  • 2-(Dimethylamino)-2-phenylpropanoic acid (1.0 eq)

  • Methanol (MeOH, 1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Ice bath

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

Procedure:

  • Reaction Setup : In a clean, dry round-bottom flask, dissolve 2-(Dimethylamino)-2-phenylpropanoic acid (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of acid).

  • Reagent Addition : To the stirred solution, add methanol (1.2 eq) followed by DMAP (0.1 eq).

  • Cooling : Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring. This is crucial for controlling the reaction's exothermicity.

  • DCC Addition : In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form almost immediately.

  • Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting carboxylic acid spot (which typically streaks on silica) and the appearance of a new, higher Rf product spot indicates completion.

  • Workup - DCU Removal : Once the reaction is complete, cool the mixture again in an ice bath for about 30 minutes to maximize the precipitation of DCU. Filter the mixture through a sintered glass or Büchner funnel to remove the white solid. Wash the solid with a small amount of cold DCM to recover any trapped product.

  • Workup - Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution (to remove residual DMAP and any unreacted amine), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification : The crude ester can be further purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexane.[7]

Analytical Characterization

Confirmation of the final ester product is achieved through a combination of spectroscopic techniques. Below are the expected data for the model product, Methyl 2-(Dimethylamino)-2-phenylpropanoate.

TechniqueObservationInterpretation
¹H NMR δ ~7.3-7.5 (m, 5H), δ ~3.7 (s, 3H), δ ~2.3 (s, 6H), δ ~1.7 (s, 3H)Aromatic protons of the phenyl ring. Methyl ester protons (-OCH₃). Dimethylamino protons (-N(CH₃)₂). Methyl protons on the α-carbon (-C-CH₃).
¹³C NMR δ ~175, δ ~140, δ ~127-129, δ ~68, δ ~52, δ ~42, δ ~22Ester carbonyl carbon. Quaternary aromatic carbon. Aromatic CH carbons. Quaternary α-carbon. Ester methoxy carbon. Dimethylamino carbons. α-methyl carbon.
FT-IR (cm⁻¹) Disappearance of broad O-H stretch (~2500-3300 cm⁻¹). Appearance of strong C=O stretch (~1735 cm⁻¹).Confirms consumption of the carboxylic acid starting material. Confirms formation of the ester functional group.
Mass Spec (MS) [M+H]⁺ peak corresponding to the calculated molecular weight.Confirms the molecular weight of the synthesized ester.

Note: Exact chemical shifts (δ) in NMR are dependent on the solvent used (e.g., CDCl₃). The values provided are estimates based on analogous structures.[7][8]

Conclusion

The preparation of ester derivatives of 2-(Dimethylamino)-2-phenylpropanoic acid is a valuable strategy in medicinal chemistry, primarily for the development of NSAID prodrugs with potentially improved safety profiles. While traditional Fischer esterification is an option, its harsh conditions are suboptimal for this particular substrate. The DCC/DMAP mediated coupling protocol presented here offers a mild, efficient, and high-yielding alternative that is fully compatible with the integral dimethylamino functionality. Rigorous purification and thorough spectroscopic characterization are essential to validate the successful synthesis of the target ester. This guide provides the foundational knowledge and practical steps for researchers to confidently undertake this synthesis in their laboratories.

References

  • BenchChem. (2025). Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction. BenchChem.
  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)
  • Organic Syntheses. 2-phenylpropionic acid. Organic Syntheses Procedure.
  • Journal of Engineering Science. (n.d.).
  • National Institutes of Health (NIH). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Tegeli, V. S., & More, H. N. (2014). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Der Pharma Chemica.
  • MDPI. (2025, July 25).

Sources

Method

Application and Protocol Guide for the Scalable Manufacturing of 2-(Dimethylamino)-2-phenylpropanoic Acid

Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid, a key intermediate in pharmaceutical development. It details two robust and industrially viab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid, a key intermediate in pharmaceutical development. It details two robust and industrially viable manufacturing routes: a modified Strecker synthesis and the Bucherer-Bergs reaction. The guide offers in-depth protocols, mechanistic insights, process optimization strategies, and analytical methods to ensure high-yield and high-purity production. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: Significance and Manufacturing Challenges

2-(Dimethylamino)-2-phenylpropanoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a quaternary α-carbon and a dimethylamino group, imparts unique pharmacological properties to target molecules. The growing demand for pharmaceuticals derived from this intermediate necessitates the development of scalable, cost-effective, and sustainable manufacturing processes.

The primary challenges in the large-scale production of 2-(Dimethylamino)-2-phenylpropanoic acid lie in achieving high yields, controlling impurities, and ensuring process safety, particularly when handling hazardous reagents like cyanides. This guide addresses these challenges by providing detailed protocols for two well-established and adaptable synthetic methodologies.

Recommended Synthetic Pathways

Two primary synthetic routes are recommended for the scalable manufacturing of 2-(Dimethylamino)-2-phenylpropanoic acid:

  • Modified Strecker Synthesis: A direct and efficient one-pot, two-step approach starting from readily available commercial materials. This is often the preferred route for its simplicity and high atom economy.

  • Bucherer-Bergs Reaction: An alternative multicomponent reaction that proceeds through a hydantoin intermediate, offering a robust pathway that is also amenable to large-scale production.

The choice between these pathways may depend on factors such as raw material availability, equipment, and specific purity requirements of the final product.

Pathway 1: Modified Strecker Synthesis

The Strecker synthesis, first described by Adolph Strecker in 1850, is a classic method for synthesizing α-amino acids from aldehydes or ketones.[1][2] For the synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid, a modified approach using a ketone (propiophenone), a secondary amine (dimethylamine), and a cyanide source is employed.[1] This reaction is typically a two-stage process occurring in a single pot.[2]

Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of α-aminonitrile: Propiophenone reacts with dimethylamine to form an iminium ion intermediate. The nucleophilic addition of a cyanide ion to the iminium ion yields the corresponding α-aminonitrile, 2-(dimethylamino)-2-phenylpropionitrile.

  • Hydrolysis of the Nitrile: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to the carboxylic acid, yielding the final product, 2-(Dimethylamino)-2-phenylpropanoic acid.[3]

Process Workflow Diagram

Strecker_Synthesis_Workflow cluster_synthesis Step 1: α-Aminonitrile Formation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification Propiophenone Propiophenone Reaction_Vessel_1 Reaction Vessel (Addition Reaction) Propiophenone->Reaction_Vessel_1 Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel_1 NaCN Sodium Cyanide NaCN->Reaction_Vessel_1 Aminonitrile 2-(Dimethylamino)-2- phenylpropionitrile Reaction_Vessel_1->Aminonitrile Formation of α-aminonitrile Reaction_Vessel_2 Reaction Vessel (Hydrolysis) Aminonitrile->Reaction_Vessel_2 Basic or Acidic Hydrolysis Final_Product 2-(Dimethylamino)-2- phenylpropanoic Acid Reaction_Vessel_2->Final_Product Purification Purification (e.g., Crystallization) Final_Product->Purification

Caption: Workflow for the Modified Strecker Synthesis.

Detailed Protocol

This protocol is adapted from established procedures for similar transformations.[4][5]

Materials:

  • Propiophenone

  • Dimethylamine (e.g., 40% solution in methanol)

  • Sodium Cyanide (NaCN)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Toluene or other suitable organic solvent

  • Water

Procedure:

Step 1: Synthesis of 2-(Dimethylamino)-2-phenylpropionitrile

  • To a pressure reactor, add propiophenone, a solution of dimethylamine in methanol, sodium cyanide, and water.

  • Seal the reactor and stir the mixture.

  • Heat the reaction mixture to 60-80°C and maintain a pressure of approximately 0.3 MPa for 8-12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Dilute the reaction mixture with water and an organic solvent like toluene.

  • The product, 2-(dimethylamino)-2-phenylpropionitrile, can be isolated by filtration and washing.

Step 2: Hydrolysis to 2-(Dimethylamino)-2-phenylpropanoic Acid

  • In a separate reaction vessel, prepare a solution of sodium hydroxide in water.

  • Add the 2-(dimethylamino)-2-phenylpropionitrile from the previous step to the sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours. The hydrolysis of the nitrile to the carboxylate will occur.

  • Monitor the reaction for the disappearance of the nitrile starting material.

  • After completion, cool the reaction mixture.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • The crude 2-(Dimethylamino)-2-phenylpropanoic acid can be collected by filtration.

Process Optimization and Purification
ParameterRecommended RangeRationale
Temperature (Step 1) 60-80°CTo ensure a sufficient reaction rate without significant side product formation.
Pressure (Step 1) 0.3-0.5 MPaTo maintain the volatile reactants in the liquid phase and accelerate the reaction.
Molar Ratio Propiophenone:NaCN:Dimethylamine (1 : 1.1-1.3 : 1.5-2.0)An excess of cyanide and amine drives the reaction towards completion.
Hydrolysis Conditions 10-20% NaOH (aq), RefluxStrong basic conditions are effective for the complete hydrolysis of the sterically hindered nitrile.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol or toluene. Further purification can be achieved by forming a salt with an appropriate acid or base, followed by recrystallization and liberation of the free amino acid.[6]

Pathway 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[7][8] The resulting hydantoin can then be hydrolyzed to the desired α-amino acid. This method is particularly useful for producing α,α-disubstituted amino acids.[1]

Reaction Mechanism
  • Hydantoin Formation: Propiophenone reacts with ammonium carbonate and sodium cyanide to form 5-methyl-5-phenylhydantoin. This process involves the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring.[7]

  • Hydrolysis of Hydantoin: The 5,5-disubstituted hydantoin is then subjected to harsh hydrolytic conditions (strong acid or base at elevated temperatures) to open the ring and afford the final α-amino acid.[9]

Process Workflow Diagram

Bucherer_Bergs_Workflow cluster_synthesis Step 1: Hydantoin Formation cluster_hydrolysis Step 2: Hydrolysis cluster_methylation Step 3: N,N-Dimethylation Propiophenone Propiophenone Reaction_Vessel_1 Reaction Vessel (Multicomponent Reaction) Propiophenone->Reaction_Vessel_1 Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Reaction_Vessel_1 NaCN Sodium Cyanide NaCN->Reaction_Vessel_1 Hydantoin 5-Methyl-5-phenylhydantoin Reaction_Vessel_1->Hydantoin Formation of Hydantoin Reaction_Vessel_2 Reaction Vessel (Hydrolysis) Hydantoin->Reaction_Vessel_2 Strong Acid or Base Hydrolysis Final_Product 2-Amino-2-phenylpropanoic Acid Reaction_Vessel_2->Final_Product Reaction_Vessel_3 Reaction Vessel (Reductive Amination) Final_Product->Reaction_Vessel_3 Eschweiler-Clarke or other methylation method Final_Product_Dimethylated 2-(Dimethylamino)-2- phenylpropanoic Acid Reaction_Vessel_3->Final_Product_Dimethylated

Caption: Workflow for the Bucherer-Bergs Reaction and subsequent N,N-dimethylation.

Detailed Protocol

Materials:

  • Propiophenone

  • Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol/Water solvent mixture

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis

  • Formaldehyde

  • Formic Acid (for Eschweiler-Clarke methylation)

Procedure:

Step 1: Synthesis of 5-Methyl-5-phenylhydantoin

  • In a round-bottom flask equipped with a reflux condenser, combine propiophenone, sodium cyanide, and ammonium carbonate in a 50% aqueous ethanol solution.[10]

  • Heat the mixture to reflux (around 80-100°C) with stirring for 8-24 hours.[7]

  • Cool the reaction mixture to room temperature.

  • Carefully acidify with concentrated HCl to a pH of ~2 to precipitate the hydantoin product.[10]

  • Filter the solid, wash with cold water, and dry. The crude hydantoin can be purified by recrystallization from ethanol/water.

Step 2: Hydrolysis of 5-Methyl-5-phenylhydantoin

  • Place the purified hydantoin in a pressure-resistant vessel with a strong aqueous base (e.g., 20-30% NaOH) or acid (e.g., 6M HCl).

  • Heat the mixture to 150-180°C for an extended period (24-48 hours).

  • After cooling, neutralize the reaction mixture to precipitate the amino acid, 2-amino-2-phenylpropanoic acid.

Step 3: N,N-Dimethylation (Eschweiler-Clarke Reaction)

  • To a solution of 2-amino-2-phenylpropanoic acid in water, add an excess of formaldehyde and formic acid.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction and adjust the pH to isolate the final product, 2-(Dimethylamino)-2-phenylpropanoic acid.

Process Optimization and Purification
ParameterRecommended RangeRationale
Molar Ratio (Step 1) Ketone:KCN:(NH₄)₂CO₃ (1:2:2)A balanced stoichiometry is crucial for efficient hydantoin formation.[7]
pH Control (Step 1) ~8-9Maintained by the ammonium carbonate buffer to facilitate the reaction.[7]
Hydrolysis (Step 2) High temperature and pressureNecessary to overcome the stability of the hydantoin ring.

Purification:

Purification between steps is crucial for this pathway. The intermediate hydantoin should be of high purity before proceeding to the harsh hydrolysis step. The final product can be purified as described for the Strecker synthesis.

Analytical Characterization

To ensure the quality and purity of the final product, a comprehensive analytical characterization is essential.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.
Gas Chromatography (GC) To monitor the progress of the reaction, especially the conversion of the starting materials.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the final product and intermediates.
Mass Spectrometry (MS) To confirm the molecular weight of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.

Safety Considerations

  • Cyanide Handling: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Pressure Reactions: Reactions conducted under pressure should be carried out in certified pressure reactors with appropriate safety features.

  • Acid/Base Handling: Concentrated acids and bases are corrosive. Handle with care and use appropriate protective equipment.

Conclusion

The modified Strecker synthesis and the Bucherer-Bergs reaction are both viable and scalable methods for the manufacturing of 2-(Dimethylamino)-2-phenylpropanoic acid. The Strecker route is generally more direct, while the Bucherer-Bergs reaction provides a robust alternative. The choice of method will depend on specific process capabilities and economic considerations. By following the detailed protocols and optimization strategies outlined in this guide, researchers and drug development professionals can achieve efficient and high-quality production of this important pharmaceutical intermediate.

References

  • Wikipedia. (2023, December 2). Bucherer–Bergs reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Strecker amino acid synthesis. Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(16), 2993. Retrieved from [Link]

  • News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Retrieved from [Link]

  • Trieu, J., & Tovar, J. D. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Preparation of Non-Natural Amino Acids. Molecules, 23(10), 2469. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, April 10). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Eureka | Patsnap. (2014, July 2). Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
  • Google Patents. (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.

Sources

Application

Application Notes and Protocols for 2-(Dimethylamino)-2-phenylpropanoic Acid in Peptidomimetics

Introduction: Engineering Peptidomimetics with Enhanced Structural and Functional Attributes The therapeutic potential of peptides is often hindered by their inherent limitations, including susceptibility to enzymatic de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptidomimetics with Enhanced Structural and Functional Attributes

The therapeutic potential of peptides is often hindered by their inherent limitations, including susceptibility to enzymatic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2] Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these challenges.[3][4] A key approach in peptidomimetic design is the incorporation of non-natural amino acids that impose specific structural constraints and introduce novel chemical functionalities.[3]

This guide focuses on the application of 2-(Dimethylamino)-2-phenylpropanoic acid, a unique α,α-disubstituted amino acid, in the design and synthesis of advanced peptidomimetics. The gem-disubstitution at the α-carbon, with both a methyl and a phenyl group, severely restricts the conformational freedom of the peptide backbone, akin to other α,α-dialkylated amino acids which are known to favor helical or extended structures.[5] Furthermore, the presence of a dimethylamino group at the α-position introduces a tertiary amine, which can have profound effects on the local chemical environment, potential for new interactions, and resistance to enzymatic cleavage. The incorporation of this building block is anticipated to yield peptidomimetics with enhanced proteolytic stability, constrained secondary structures, and potentially novel biological activities.

These application notes provide a comprehensive overview of the rationale for using 2-(Dimethylamino)-2-phenylpropanoic acid, a proposed synthetic route for its preparation, and detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Proposed Synthesis of 2-(Dimethylamino)-2-phenylpropanoic Acid

A viable synthetic route for 2-(Dimethylamino)-2-phenylpropanoic acid can be envisioned through a modification of the Strecker synthesis or via reductive amination of a suitable precursor. The Strecker synthesis, a well-established method for producing amino acids, can be adapted for α,α-disubstituted amino acids by starting with a ketone.[6]

Proposed Strecker Synthesis Route:

  • Imine Formation: The synthesis would commence with the reaction of 2-phenyl-2-oxopropanoic acid (phenylglyoxylic acid) with dimethylamine to form the corresponding iminium ion intermediate.

  • Cyanide Addition: Subsequent treatment with a cyanide source, such as sodium cyanide, would lead to the formation of the α-(dimethylamino)-α-phenyl-acetonitrile derivative.

  • Nitrile Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the desired 2-(Dimethylamino)-2-phenylpropanoic acid.

Disclaimer: This is a proposed synthetic route based on established chemical principles. Researchers should consult the primary literature and perform appropriate reaction optimization and characterization.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of 2-(Dimethylamino)-2-phenylpropanoic Acid

The incorporation of sterically hindered and N-methylated amino acids into a growing peptide chain presents a significant challenge in solid-phase peptide synthesis.[7][8] The steric bulk around the α-carbon and the tertiary amine can significantly slow down the coupling reaction. Therefore, the use of potent coupling reagents is essential for achieving high coupling efficiencies.

Core Principles for Successful Incorporation:

  • Potent Coupling Reagents: Standard carbodiimide-based coupling reagents like DCC or DIC are often insufficient for such sterically hindered couplings.[7] Phosphonium salts (e.g., PyAOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) are highly recommended due to their superior activation of the carboxylic acid and faster reaction kinetics.[8][9][10]

  • Optimized Reaction Conditions: Extended coupling times and potentially double coupling steps may be necessary to ensure complete acylation of the N-terminal amine of the preceding residue.

  • Choice of Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is crucial to minimize side reactions like racemization.[7]

Detailed Step-by-Step Protocol (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide containing a 2-(Dimethylamino)-2-phenylpropanoic acid residue using the Fmoc/tBu protection strategy.

1. Resin Selection and Preparation:

  • Select a suitable solid support based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Swell the resin in an appropriate solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for at least 30 minutes before the first coupling step.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Drain the resin and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of 2-(Dimethylamino)-2-phenylpropanoic Acid:

  • Pre-activation: In a separate vessel, dissolve Fmoc-protected 2-(Dimethylamino)-2-phenylpropanoic acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the pre-activation mixture and allow it to react for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for an extended period (e.g., 2-4 hours). The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test (note: this test will not work on the secondary amine of the newly coupled residue).

  • After the initial coupling, drain the resin and wash thoroughly with DMF.

  • Optional Double Coupling: To ensure complete reaction, it is advisable to perform a second coupling step by repeating the pre-activation and coupling procedure.

4. Capping of Unreacted Amines (Optional but Recommended):

  • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Wash the resin thoroughly with DMF.

5. Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired sequence. For standard amino acids, coupling times can typically be reduced.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water for standard tBu-based protecting groups).

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the washing step with cold ether.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight and by analytical RP-HPLC to assess its purity.

  • Further structural characterization can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Visualization of Key Processes

Chemical Structure of 2-(Dimethylamino)-2-phenylpropanoic Acid

Caption: Structure of 2-(Dimethylamino)-2-phenylpropanoic acid.

SPPS Workflow for Incorporation

start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Fmoc-2-(Me2N)-2-Ph-Propanoic Acid (HATU/DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 capping Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping wash3 DMF Wash capping->wash3 elongation Continue Chain Elongation wash3->elongation cleavage Cleavage from Resin (TFA Cocktail) elongation->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: SPPS workflow for incorporating the modified amino acid.

Hypothetical Signaling Pathway Modulation

ligand Peptidomimetic (with modified residue) receptor GPCR ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical GPCR signaling pathway modulation.

Quantitative Data Summary

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Drawbacks
HATU Aminium/Uronium SaltExcellentHigh reactivity, suppresses racemization.[9]Can cause guanidinylation of the amine if used in excess.[9]
HBTU/HCTU Aminium/Uronium SaltGood to ExcellentWidely used, effective for many difficult couplings.[7]HCTU can be more efficient than HBTU.[9]
PyAOP Phosphonium SaltExcellentHighly effective for N-methyl amino acids, low racemization.[7][10]Higher cost.
PyBOP Phosphonium SaltVery GoodEffective for sterically demanding couplings.[9]Byproduct can be carcinogenic (for the related BOP).
COMU Aminium/Uronium SaltExcellentHigh reactivity, safer (non-explosive byproducts), good solubility of byproducts.[6][9]

Expected Conformational and Biological Implications

The incorporation of 2-(Dimethylamino)-2-phenylpropanoic acid is expected to have several significant impacts on the resulting peptidomimetic:

  • Conformational Rigidity: The α,α-disubstitution will severely restrict the phi (Φ) and psi (Ψ) backbone dihedral angles, leading to a more defined and predictable secondary structure.[5] Depending on the surrounding amino acid sequence, this can stabilize helical or extended conformations.[11]

  • Proteolytic Stability: The steric hindrance provided by the gem-disubstituted α-carbon and the N,N-dimethylation is expected to make the adjacent peptide bonds highly resistant to cleavage by proteases.[3]

  • Modified Physicochemical Properties: The tertiary amine introduces a basic center, which will be protonated at physiological pH. This positive charge can influence solubility, membrane permeability, and potential interactions with biological targets.

  • Novel Biological Activity: The unique combination of a constrained backbone and the specific chemical features of the dimethylamino and phenyl groups could lead to novel or enhanced binding affinities and selectivities for biological targets such as receptors or enzymes.

Conclusion

2-(Dimethylamino)-2-phenylpropanoic acid represents a powerful building block for the rational design of peptidomimetics with improved pharmacological properties. While its incorporation requires specialized synthetic techniques, particularly the use of potent coupling reagents, the potential benefits in terms of conformational stability, proteolytic resistance, and the introduction of novel functionalities make it an attractive tool for researchers in drug discovery and development. The protocols and information provided herein serve as a comprehensive guide for the successful application of this unique amino acid in the creation of next-generation peptide-based therapeutics.

References

  • Benchchem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Accessed February 22, 2026.
  • Merck. Novabiochem® Coupling reagents. Accessed February 22, 2026.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.
  • Tanaka, M. Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids. Journal of the Mass Spectrometry Society of Japan.
  • Lee, Y. S. Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society.
  • Aapptec Peptides. Coupling Reagents. Accessed February 22, 2026.
  • ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Published August 6, 2025.
  • LSU Scholarly Repository. Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Accessed February 22, 2026.
  • PubMed. Contrasting solution conformations of peptides containing alpha,alpha-dialkylated residues with linear and cyclic side chains. Accessed February 22, 2026.
  • Wiley Online Library. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Accessed February 22, 2026.
  • PMC.
  • ResearchGate.
  • Benchchem. Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid: An In-depth Technical Guide. Accessed February 22, 2026.
  • Frontiers. Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Published November 11, 2021.
  • ResearchGate. Peptidomimetics : A New Era in Drug Discovery. Published December 19, 2025.
  • Organic Syntheses. 2-phenylpropionic acid. Accessed February 22, 2026.
  • National Institutes of Health. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Accessed February 22, 2026.
  • MDPI. Methyl 3,3-Bis[4-(dimethylamino)
  • PMC. Lipidated Peptidomimetics with Improved Antimicrobial Activity. Accessed February 22, 2026.
  • ResearchGate. Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). Published January 9, 2026.
  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained. Published June 5, 2023.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed February 22, 2026.
  • PrepChem.com. Synthesis of 2-phenylpropionic acid. Accessed February 22, 2026.
  • Knowledge UChicago. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Published March 12, 2025.
  • Research Collection. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Accessed February 22, 2026.

Sources

Method

Application Notes and Protocols: Functionalization of the Phenyl Ring in 2-(Dimethylamino)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of strategies and detailed pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of strategies and detailed protocols for the functionalization of the phenyl ring in 2-(Dimethylamino)-2-phenylpropanoic acid. This molecule, possessing both a tertiary amine and a carboxylic acid on a benzylic carbon, presents a unique scaffold for chemical modification. Understanding the interplay of the directing effects of these functional groups is paramount for achieving desired regioselectivity in electrophilic aromatic substitution and modern C-H activation methodologies. This document outlines field-proven insights and step-by-step protocols for nitration, halogenation, and palladium-catalyzed C-H arylation, offering researchers a practical guide for synthesizing novel derivatives for applications in drug discovery and materials science.

Introduction: The Strategic Importance of Functionalizing 2-(Dimethylamino)-2-phenylpropanoic Acid

The 2-(Dimethylamino)-2-phenylpropanoic acid scaffold is a valuable building block in medicinal chemistry and organic synthesis. The strategic modification of its phenyl ring allows for the modulation of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. Functionalized derivatives of similar phenylpropanoic acids have shown promise as G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes and as dual cyclooxygenase (COX) inhibitory and antibacterial agents.[1] The presence of both an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid moiety on the same benzylic carbon creates a complex electronic environment on the phenyl ring, making regioselective functionalization a non-trivial challenge. This guide aims to elucidate the underlying principles and provide practical protocols to navigate these complexities.

Understanding the Directing Effects: A Tale of Two Groups

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring of 2-(Dimethylamino)-2-phenylpropanoic acid is governed by the competing directing effects of the dimethylamino and the propanoic acid substituents.

  • The Dimethylamino Group (-NMe₂): As a tertiary amine, the dimethylamino group is a powerful electron-donating group (EDG) through resonance. This effect significantly increases the electron density at the ortho and para positions, thereby activating the ring towards electrophilic attack at these sites. Generally, EDGs are considered ortho, para-directors.

  • The 2-Propanoic Acid Group (-CH(NMe₂)COOH): The carboxylic acid moiety, particularly when protonated or complexed with a Lewis acid, is an electron-withdrawing group (EWG). EWGs deactivate the aromatic ring towards EAS and direct incoming electrophiles to the meta position.

The interplay of these opposing effects, coupled with the steric hindrance imposed by the bulky 2-(dimethylamino)propanoic acid substituent, dictates the final substitution pattern. In many cases, the strong activating effect of the dimethylamino group dominates, favoring ortho and para substitution. However, reaction conditions can be tuned to favor meta products.

Strategic Approaches to Phenyl Ring Functionalization

Two primary strategies are employed for the functionalization of the phenyl ring in this system:

  • Electrophilic Aromatic Substitution (EAS): This classical approach involves the reaction of the aromatic ring with an electrophile. Key EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. Control of regioselectivity is achieved by careful selection of reagents and reaction conditions.

  • Transition Metal-Catalyzed C-H Activation: Modern synthetic methods, particularly those employing palladium catalysis, offer powerful tools for the direct and highly regioselective functionalization of C-H bonds. These methods often utilize a directing group to guide the catalyst to a specific C-H bond, typically at the ortho position.

The following sections provide detailed protocols for key transformations within these strategic approaches.

Detailed Protocols and Methodologies

Electrophilic Aromatic Substitution: Nitration

Nitration introduces a nitro (-NO₂) group onto the phenyl ring, which can serve as a versatile handle for further transformations, such as reduction to an amine.

Protocol 1: Para-Selective Nitration

This protocol aims for the selective introduction of a nitro group at the para position, leveraging the strong directing effect of the dimethylamino group.

Materials:

  • 2-(Dimethylamino)-2-phenylpropanoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 1.0 g of 2-(Dimethylamino)-2-phenylpropanoic acid in 10 mL of concentrated sulfuric acid. Stir until a clear solution is obtained.

  • Slowly add a pre-cooled (0 °C) nitrating mixture of 0.5 mL of concentrated nitric acid and 1.0 mL of concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the para-nitro isomer.

Expected Outcome: The major product is expected to be 2-(Dimethylamino)-2-(4-nitrophenyl)propanoic acid. The yield will vary depending on the precise reaction conditions and purification efficiency.

Causality of Experimental Choices: The use of a low temperature and a strong acid medium protonates the dimethylamino group, which can diminish its activating effect and potentially lead to a mixture of isomers. However, the inherent strong ortho, para-directing nature of the amino group often still favors substitution at these positions. The para position is generally favored over the ortho positions due to reduced steric hindrance from the bulky side chain.

Electrophilic Aromatic Substitution: Halogenation

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the phenyl ring, providing a valuable synthetic handle for cross-coupling reactions.

Protocol 2: Ortho- and Para-Bromination

This protocol describes the bromination of the phenyl ring, which is expected to yield a mixture of ortho and para isomers due to the strong activating nature of the dimethylamino group.

Materials:

  • 2-(Dimethylamino)-2-phenylpropanoic acid

  • Acetic Acid

  • Bromine (Br₂)

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1.0 g of 2-(Dimethylamino)-2-phenylpropanoic acid in 15 mL of glacial acetic acid in a flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 0.82 g (1.0 equivalent) of bromine in 5 mL of acetic acid dropwise to the reaction mixture with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

  • Dilute the mixture with 50 mL of water and extract with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Separate the ortho and para isomers by column chromatography on silica gel.

Expected Outcome: A mixture of 2-(2-bromophenyl)-2-(dimethylamino)propanoic acid and 2-(4-bromophenyl)-2-(dimethylamino)propanoic acid is expected. The ratio of isomers will depend on the reaction conditions.

Causality of Experimental Choices: Acetic acid is used as a solvent to moderate the reactivity of bromine. The reaction is performed in the dark to prevent radical side reactions. The strong activation by the dimethylamino group leads to facile substitution at the ortho and para positions.

Transition Metal-Catalyzed C-H Activation: Ortho-Arylation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. For N,N-dimethylaniline derivatives, the dimethylamino group can act as a directing group, facilitating C-H activation at the ortho position.

Protocol 3: Palladium-Catalyzed Ortho-Arylation

This protocol outlines a general procedure for the ortho-arylation of 2-(Dimethylamino)-2-phenylpropanoic acid using an aryl iodide.

Materials:

  • 2-(Dimethylamino)-2-phenylpropanoic acid

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Cesium Carbonate (Cs₂CO₃) or another suitable base

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-(Dimethylamino)-2-phenylpropanoic acid (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol) to the flask.

  • Add 10 mL of anhydrous, degassed solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The primary product is expected to be the ortho-arylated derivative, 2-(2'-aryl-phenyl)-2-(dimethylamino)propanoic acid.

Causality of Experimental Choices: The palladium catalyst, in conjunction with a ligand, facilitates the cleavage of the ortho C-H bond through a cyclometalation pathway involving coordination of the palladium to the nitrogen of the dimethylamino group. The base is crucial for the C-H activation step. The choice of ligand and base can significantly influence the reaction efficiency and selectivity.

Data Presentation and Summary

Functionalization Method Reagents Typical Conditions Major Product(s) Key Considerations
Nitration HNO₃, H₂SO₄0-5 °C, 2hpara-nitro derivativeLow temperature is crucial to control selectivity.
Bromination Br₂, Acetic AcidRoom temperature, 4-6hMixture of ortho and para bromo derivativesStrong activation by the amino group leads to high reactivity.
Ortho-Arylation Aryl Iodide, Pd(OAc)₂, Ligand, Base100-120 °C, 12-24hortho-arylated derivativeRequires inert atmosphere and anhydrous conditions.

Visualization of Key Processes

Diagram 1: Regioselectivity in Electrophilic Aromatic Substitution

G cluster_0 2-(Dimethylamino)-2-phenylpropanoic Acid cluster_1 Directing Effects cluster_2 Predicted Substitution Sites Molecule Phenyl Ring -CH(NMe₂)COOH NMe2 -NMe₂ Group (Electron-Donating) Molecule->NMe2 activates COOH -COOH Group (Electron-Withdrawing) Molecule->COOH deactivates Ortho Ortho NMe2->Ortho directs to Para Para NMe2->Para directs to Meta Meta COOH->Meta directs to

Caption: Directing effects on the phenyl ring.

Diagram 2: Workflow for Palladium-Catalyzed Ortho-Arylation

G Start Start: Reactants & Catalyst Setup Reaction Setup (Inert Atmosphere) Start->Setup Heating Heating & Stirring (100-120°C, 12-24h) Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Final Product: Ortho-Arylated Derivative Purification->Product

Caption: Experimental workflow for C-H arylation.

Conclusion and Future Perspectives

The functionalization of the phenyl ring in 2-(Dimethylamino)-2-phenylpropanoic acid offers a rich field for chemical exploration. While classical electrophilic aromatic substitution provides straightforward, albeit sometimes unselective, routes to derivatives, modern transition metal-catalyzed C-H activation techniques offer unparalleled precision. The protocols detailed herein provide a solid foundation for researchers to synthesize novel analogs. Future work in this area will likely focus on the development of more sophisticated catalytic systems to achieve even greater control over regioselectivity, including access to the less favored meta isomers, and the application of these functionalized building blocks in the synthesis of complex, biologically active molecules.

References

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 2012.

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H). ACS Catalysis, 2022.

  • Electrophilic Aromatic Substitution. Wikipedia.

  • Friedel–Crafts reaction. Wikipedia.

  • Amino Acid-Protecting Groups. Chemical Reviews, 2009.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Dimethylamino)-2-phenylpropanoic Acid

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction to the Synthetic Challenge

The synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid presents a unique set of challenges, primarily centered around the efficient introduction of the tertiary amine functionality at the sterically hindered α-position of 2-phenylpropanoic acid. Direct amination is often problematic, and thus, a multi-step approach is typically required. This guide will focus on a common and effective strategy: a modified Strecker synthesis followed by hydrolysis. We will address potential pitfalls at each stage of this process and provide solutions to maximize your success.

Proposed Synthetic Pathway

A viable synthetic route to 2-(Dimethylamino)-2-phenylpropanoic acid involves a two-step process starting from 2-phenylpropionaldehyde. The first step is the formation of an α-aminonitrile, which is then hydrolyzed to the desired carboxylic acid.

Synthetic Pathway 2-Phenylpropionaldehyde 2-Phenylpropionaldehyde α-(Dimethylamino)phenylpropionitrile α-(Dimethylamino)phenylpropionitrile 2-Phenylpropionaldehyde->α-(Dimethylamino)phenylpropionitrile 1. (CH₃)₂NH 2. NaCN, H₂O 2-(Dimethylamino)-2-phenylpropanoic acid 2-(Dimethylamino)-2-phenylpropanoic acid α-(Dimethylamino)phenylpropionitrile->2-(Dimethylamino)-2-phenylpropanoic acid H₃O⁺, Δ

Caption: Proposed two-step synthesis of 2-(Dimethylamino)-2-phenylpropanoic acid.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the problem.

Q1: Low yield of α-(Dimethylamino)phenylpropionitrile in the first step.

Potential Causes and Solutions:

Low yields in the formation of the α-aminonitrile can often be attributed to several factors, including incomplete iminium ion formation, competing side reactions, or suboptimal reaction conditions.

In-depth Analysis: The initial reaction between 2-phenylpropionaldehyde and dimethylamine forms a hemiaminal intermediate, which then dehydrates to an iminium ion. This electrophilic iminium ion is subsequently attacked by the cyanide nucleophile. If the dehydration to the iminium ion is inefficient, the equilibrium will favor the starting materials, leading to low conversion.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions (Initially): While the overall reaction is often performed in an aqueous medium, the initial formation of the iminium ion can be favored under anhydrous conditions before the addition of the cyanide source. Consider reacting 2-phenylpropionaldehyde with dimethylamine in a solvent like toluene or dichloromethane with a dehydrating agent (e.g., MgSO₄) before adding the aqueous cyanide solution.

  • Control of pH: The pH of the reaction mixture is critical. An acidic pH will protonate the dimethylamine, reducing its nucleophilicity. A highly basic pH can lead to competing reactions of the aldehyde, such as aldol condensation. Maintain a slightly acidic to neutral pH (around 6-7) during the iminium ion formation, and then a slightly basic pH (around 8-9) after the addition of cyanide to ensure a sufficient concentration of the free cyanide nucleophile.

  • Order of Reagent Addition: The order in which reagents are added can significantly impact the outcome. A preferred method is to first mix the 2-phenylpropionaldehyde and dimethylamine, allow for the formation of the iminium ion, and then add the sodium cyanide solution. This minimizes the exposure of the aldehyde to the basic cyanide solution, which can reduce the likelihood of side reactions.

  • Temperature Control: This reaction is typically exothermic. Running the reaction at a controlled, lower temperature (0-5 °C) can help to minimize the formation of byproducts.

Quantitative Recommendations:

ParameterRecommended RangeRationale
Molar Ratio (Aldehyde:Amine:Cyanide) 1 : 1.1 : 1.1A slight excess of the amine and cyanide source drives the reaction to completion.
Temperature 0 - 25 °CLower temperatures can improve selectivity and reduce side reactions.
pH 8 - 9Optimizes the concentration of the free cyanide nucleophile.
Reaction Time 4 - 12 hoursMonitor by TLC or GC to determine completion.
Q2: The hydrolysis of the α-aminonitrile is incomplete or results in a low yield of the desired carboxylic acid.

Potential Causes and Solutions:

Incomplete hydrolysis of the α-aminonitrile is a common issue, often due to the stability of the nitrile group under insufficiently harsh conditions. Low yields can also result from decarboxylation or other side reactions under forcing conditions.

In-depth Analysis: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Both steps require either strong acidic or basic conditions and elevated temperatures. The α-dimethylamino group can be protonated under acidic conditions, which may affect the reaction rate.

Troubleshooting Protocol:

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be effective.

    • Acidic Hydrolysis: Refluxing with a strong acid like 6M HCl or a mixture of acetic acid and concentrated HCl is a common method. The ammonium salt of the product will be formed, which is then neutralized to isolate the free amino acid.

    • Basic Hydrolysis: Refluxing with a strong base like 6M NaOH can also be employed. This will yield the sodium salt of the carboxylic acid.

  • Reaction Time and Temperature: Ensure the reaction is heated at reflux for a sufficient period. Incomplete hydrolysis is often a result of insufficient reaction time or temperature. Monitor the reaction progress by TLC, looking for the disappearance of the starting nitrile.

  • Work-up Procedure: Proper work-up is crucial for isolating the product.

    • After acidic hydrolysis, the reaction mixture should be cooled and the pH carefully adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product.

    • After basic hydrolysis, the reaction should be acidified to the isoelectric point.

Experimental Workflow for Hydrolysis:

Hydrolysis Workflow cluster_hydrolysis Hydrolysis cluster_workup Work-up Start α-(Dimethylamino)phenylpropionitrile Add_Acid Add 6M HCl Start->Add_Acid Reflux Reflux for 12-24h Add_Acid->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Adjust pH to ~6 with NaOH Cool->Neutralize Precipitate Collect Precipitate by Filtration Neutralize->Precipitate Wash Wash with Cold Water Precipitate->Wash Dry Dry under Vacuum Wash->Dry Final_Product Final_Product Dry->Final_Product 2-(Dimethylamino)-2-phenylpropanoic acid

Caption: Step-by-step workflow for the acidic hydrolysis of the α-aminonitrile.

Frequently Asked Questions (FAQs)

Q: Can I use a different starting material, such as 2-phenylpropanoic acid?

A: Direct amination of 2-phenylpropanoic acid at the α-position is challenging due to the unreactive C-H bond. While some advanced catalytic methods exist for C-H amination, they are often not practical for standard laboratory synthesis. A more feasible, though longer, route would be to first brominate the α-position of 2-phenylpropanoic acid to form 2-bromo-2-phenylpropanoic acid, followed by nucleophilic substitution with dimethylamine. However, this route can be complicated by elimination side reactions.

Q: How can I purify the final product?

A: 2-(Dimethylamino)-2-phenylpropanoic acid is an amino acid and will exist as a zwitterion at its isoelectric point. Purification can be achieved by recrystallization. The crude product can be dissolved in a dilute acidic solution (e.g., 1M HCl) and then the pH can be carefully adjusted with a base (e.g., 1M NaOH) to the isoelectric point to induce crystallization. The solid can then be collected by filtration, washed with cold water and a small amount of a non-polar solvent like diethyl ether, and then dried.

Q: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid and amine functional groups.

Q: Are there any safety precautions I should be aware of?

A: Yes, several safety precautions are essential:

  • Sodium Cyanide: This reagent is highly toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. An emergency cyanide poisoning antidote kit should be readily available.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.

  • Dimethylamine: This is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a fume hood.

References

  • Strecker Synthesis of α-Aminonitriles: For a general overview of the Strecker synthesis, a foundational reaction in amino acid synthesis, please refer to

    • Title: Strecker Synthesis
    • Source: Organic Syntheses
    • URL: [Link]

  • Hydrolysis of Nitriles: For a detailed discussion on the acidic and basic hydrolysis of nitriles to carboxylic acids, a standard transformation in organic chemistry, please see

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • Synthesis of Phenylpropanoic Acid Derivatives: While not a direct protocol for the target molecule, this article provides valuable context on the synthesis and characterization of related compounds.[1][2][3]

    • Title: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry
    • URL: [Link]

  • General Synthesis of 2-Phenylpropionic Acid: This resource from Organic Syntheses provides a reliable method for preparing the parent 2-phenylpropionic acid, which can be a useful reference.[4]

    • Title: 2-PHENYLPROPIONIC ACID
    • Source: Organic Syntheses
    • URL: [Link]

  • Preparation of 2-(N,N-dimethylamino)-2-phenylbutyric acid: This patent describes a similar synthesis for a related compound and can provide valuable insights into reaction conditions.[5]

    • Title: The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol
    • Source: Google P
    • URL

Sources

Optimization

Overcoming steric hindrance during 2-(Dimethylamino)-2-phenylpropanoic acid coupling

Technical Support Ticket #4092: Advanced Coupling Protocols for Sterically Demanding Amino Acids Topic: Status: Open Priority: High (Blocker) Executive Summary: The Steric Challenge You are attempting to couple 2-(Dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #4092: Advanced Coupling Protocols for Sterically Demanding Amino Acids Topic: Status: Open Priority: High (Blocker)

Executive Summary: The Steric Challenge

You are attempting to couple 2-(Dimethylamino)-2-phenylpropanoic acid . Before troubleshooting, we must define the chemical reality of this substrate, as it dictates the failure of standard protocols.

  • Structural Barrier: The

    
    -carbon is quaternary  (tetrasubstituted) with a phenyl group, a methyl group, the carboxylate, and a bulky dimethylamino group. This creates a "steric wall" that blocks the approach of the incoming nucleophile.[1]
    
  • Electronic Barrier: The

    
    -dimethylamino group makes the nitrogen basic, potentially forming internal salts (zwitterions) that reduce solubility in organic solvents like DCM or DMF.
    
  • The Good News: Unlike standard amino acids, this molecule lacks an

    
    -proton . Consequently, it is chemically immune to racemization via base-catalyzed enolization . This allows us to use aggressive activation methods (higher temperatures, stronger activation) that would normally destroy the chirality of a standard amino acid.
    

Decision Matrix: Reagent Selection

Do not use standard carbodiimides (DIC/EDC) or standard uroniums (HBTU/HCTU); their active esters are too bulky and slow for this substrate.

Coupling AgentClassRecommendation LevelWhy?
Ghosez's Reagent Acid Chloride GeneratorCritical (Gold Standard) Generates a highly reactive, small acid chloride (

) intermediate. Bypasses the bulk of the leaving group found in active esters.
TFFH Acid Fluoride GeneratorHigh Generates an acid fluoride (

). Fluoride is small and an excellent leaving group for hindered centers. Stable to degradation.
PyAOP Phosphonium SaltModerate Superior to HATU for N-methylated couplings due to the azabenzotriazole effect, but may still struggle with this specific quaternary center.
HATU Uronium SaltLow Generally insufficient. The active ester (OAt) is bulky, creating "steric clash" with the quaternary center.

Troubleshooting Workflows & Protocols

Workflow Visualization

CouplingStrategy Start Start: Coupling 2-(Dimethylamino)-2-phenylpropanoic acid CheckSolubility Check Solubility in DMF/DCM Start->CheckSolubility IsSoluble Soluble? CheckSolubility->IsSoluble Standard Attempt PyAOP + HOAt (50°C) IsSoluble->Standard Yes IsSoluble->Standard No (Add chaotropic salts/NMP) Success1 Yield > 80%? Standard->Success1 Aggressive Switch to Acid Fluoride (TFFH) Success1->Aggressive No Success2 Yield > 80%? Aggressive->Success2 Nuclear Nuclear Option: Ghosez's Reagent (Acid Chloride) Success2->Nuclear No

Caption: Logic flow for escalating coupling conditions based on steric severity.

Protocol A: The "Nuclear Option" (Ghosez’s Reagent)

Use Case: When standard activation fails completely. This converts the acid into an acid chloride, the smallest and most reactive electrophile possible.

Reagents:

  • Substrate: 2-(Dimethylamino)-2-phenylpropanoic acid (1.0 equiv)

  • Ghosez’s Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (1.2 equiv)

  • Base: Collidine or DIEA (2.5 equiv)

  • Solvent: Dry DCM or Chloroform (Must be anhydrous)

Step-by-Step:

  • Activation: Dissolve the amino acid in dry DCM under Argon/Nitrogen.

  • Add Ghosez’s Reagent dropwise at 0°C.

  • Stir for 30–60 minutes at room temperature. Note: Monitoring by TLC is difficult; assume conversion if the suspension clears or by taking an aliquot for mini-workup.

  • Coupling: Add the amine nucleophile (1.0–1.2 equiv) and the Base (Collidine).

  • Reflux: Due to the quaternary center, heat the reaction to mild reflux (40°C for DCM) for 2–4 hours.

  • Quench: Quench with saturated

    
    .
    

Why this works: The intermediate is an acid chloride (


). The Chloride ion is significantly smaller than an OBt or OAt active ester, allowing the nucleophile to penetrate the steric shield of the phenyl/methyl/dimethylamino groups [1].
Protocol B: The Acid Fluoride Method (TFFH)

Use Case: High steric hindrance but sensitive to the highly acidic conditions of acid chlorides.

Reagents:

  • Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • Base: DIEA (3.0 equiv)

  • Solvent: DMF or NMP[1][2]

Step-by-Step:

  • Dissolve the amino acid and TFFH in DMF.

  • Add DIEA.[3] Crucial: The solution may turn slightly yellow.

  • Wait 15 minutes for the Acid Fluoride to generate.

  • Add the amine component.[1][3][4]

  • React at 50°C for 4–12 hours.

Why this works: Acid fluorides are exceptionally stable to hydrolysis compared to chlorides but maintain high reactivity toward amines. The small atomic radius of Fluorine minimizes steric clash [2].

Frequently Asked Questions (FAQs)

Q1: I am worried about racemization if I heat the reaction. Is this safe? A: Yes, it is safe for this specific molecule. Racemization usually occurs via proton abstraction at the


-carbon (enolization). Your molecule, 2-(Dimethylamino)-2-phenylpropanoic acid, has a quaternary 

-carbon (Phenyl, Methyl, Carboxyl, Amine). It has no

-proton
. Therefore, direct base-catalyzed racemization is chemically impossible. You can safely heat this reaction to 50–60°C without loss of chirality [3].

Q2: The reaction mixture turns cloudy/precipitates immediately upon adding base. Why? A: This is likely the formation of the zwitterionic salt or poor solubility of the


-dimethyl species in non-polar solvents.
  • Fix: Switch from DCM to NMP (N-Methyl-2-pyrrolidone) or a DMF/DMSO mixture. NMP is superior for preventing aggregation of sterically hindered, hydrophobic amino acids.

Q3: Can I use HATU if I just run it longer? A: Likely not. With a quaternary center, the half-life of the HATU active ester (OAt ester) might be shorter than the rate of nucleophilic attack. The active ester will hydrolyze or rearrange to the unreactive guanidine species before the amine can penetrate the steric wall. If you must use uroniums, switch to COMU or PyAOP (phosphonium), which avoid the guanidinylation dead-end side reaction [4].

References

  • Ghosez's Reagent Utility: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses.

  • TFFH & Acid Fluorides: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis."[5][6][7] Journal of the American Chemical Society.[8]

  • Racemization Mechanisms: Benoiton, N. L.[9] "Chemistry of Peptide Synthesis." CRC Press. (Confirming mechanism of oxazolone formation requires N-H or N-acyl, and enolization requires alpha-proton).

  • Phosphonium vs Uronium: Coste, J., et al. "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters.

Sources

Troubleshooting

Technical Support: Enantiopurity &amp; Coupling of 2-(Dimethylamino)-2-phenylpropanoic Acid

Executive Summary & Core Diagnostic Molecule: 2-(Dimethylamino)-2-phenylpropanoic acid (also known as -dimethyl- -methylphenylglycine). Structural Classification: Sterically hindered, -disubstituted (quaternary), -dialky...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Diagnostic

Molecule: 2-(Dimethylamino)-2-phenylpropanoic acid (also known as


-dimethyl-

-methylphenylglycine). Structural Classification: Sterically hindered,

-disubstituted (quaternary),

-dialkyl amino acid.

The "Racemization" Paradox: If you are observing racemization with this specific molecule during standard peptide coupling, you are likely misinterpreting the data.

Unlike standard amino acids (e.g., Phenylalanine) or


-methyl amino acids, 2-(Dimethylamino)-2-phenylpropanoic acid possesses a quaternary 

-carbon
. It lacks the acidic

-proton required for the standard base-catalyzed enolization/oxazolone racemization mechanism.

If your Enantiomeric Excess (ee) is dropping, the root cause is one of three critical failures:

  • Impure Starting Material: The synthesis of this molecule (often via Strecker or Bucherer-Bergs reactions) yields a racemate. Your resolution step may have failed before coupling began.

  • Analytical Artifact: Self-Disproportionation of Enantiomers (SDE) during achiral flash chromatography.

  • Thermal Decomposition: Extreme coupling conditions (used to overcome steric bulk) are causing retro-reaction cleavage, not simple racemization.

Troubleshooting Guide (Q&A)

Q1: "I see a drop in ee% after coupling. Is the base abstracting the -proton?"

Answer: No. There is no


-proton to abstract. 
Standard racemization occurs when a base removes the proton on the chiral carbon, creating a planar enolate. Your molecule has a Methyl group and a Phenyl group at this position.[1]

Actionable Check:

  • Verify Structure: Confirm you are using 2-phenylpropanoic (quaternary) and not 3-phenylpropanoic (Phenylalanine derivative). The latter does racemize rapidly when

    
    -methylated.
    
  • Check Starting Material ee: Run a chiral HPLC on your starting acid immediately before activation. Quaternary amino acids are often resolved via fractional crystallization of diastereomeric salts (e.g., with tartaric acid). If the salt "cracked" incorrectly, you may have started with 80% ee, not >99%.

Q2: "Coupling yields are <20%. Is the activated ester racemizing and decomposing?"

Answer: The issue is Steric Hindrance , not racemization. The combination of the


-methyl, 

-phenyl, and

-dimethyl groups creates a "steric wall." Standard reagents (EDC/HOBt or even HBTU) cannot penetrate this wall effectively to form the amide bond. The activated intermediate (likely an ester) sits unreacted and eventually hydrolyzes or thermally decomposes.

Recommended Protocol: Switch to Acid Fluorides or HATU/HOAt with prolonged reaction times (see Section 4).

Q3: "I purified the product on silica and the ee changed. How is that possible?"

Answer: You are likely experiencing Self-Disproportionation of Enantiomers (SDE). For highly polar chiral molecules, enantiomers can associate (form dimers) in solution. These dimers move differently on achiral silica gel than monomers. If you collect fractions and only test the "center" of the peak, you might measure a different ee than the bulk material.

Solution: Collect all fractions across the entire peak and pool them before measuring optical purity.

Mechanistic Visualization

The following diagram contrasts the racemization pathway of a standard amino acid against the "blocked" pathway of your target molecule.

RacemizationBlock cluster_standard Standard Amino Acid (Risk) cluster_target 2-(Dimethylamino)-2-phenylpropanoic Acid (Safe) Std_AA Standard AA (Has alpha-Proton) Enolate Planar Enolate (Chirality Lost) Std_AA->Enolate Proton Abstraction Base Base (DIEA/NMM) Base->Enolate Target_AA Target Molecule (Quaternary Center) Base->Target_AA No Reaction Racemate Racemic Product Enolate->Racemate Reprotonation Activation Activated Ester (OAt/OBt) Target_AA->Activation Activation Reagents Sterics Steric Shield (Me, Ph, NMe2) Coupling Peptide Bond Formation Activation->Coupling Slow Kinetics No_H NO Alpha-Proton Activation->No_H

Caption: Comparative mechanism showing why the quaternary center prevents standard base-catalyzed racemization (Red pathway), while steric hindrance (Yellow) remains the primary coupling challenge.

Experimental Protocols

Protocol A: High-Efficiency Coupling (Acid Fluoride Method)

Best for sterically hindered amino acids (Aib analogs).[2]

Rationale: Acid fluorides are smaller and more reactive than OBt/OAt esters, allowing them to bypass the steric bulk of the


-phenyl/methyl groups.
ReagentEquivalentsRole
Target Acid 1.0Substrate
TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)1.1Fluorinating Agent
DIEA (Diisopropylethylamine)2.5Base
Amine Partner 1.1 - 1.5Nucleophile
DCM or DMF SolventConcentration ~0.1 M

Step-by-Step:

  • Dissolve the Target Acid and Amine Partner in dry DCM (or DMF if solubility is poor).

  • Add DIEA and stir for 5 minutes under Nitrogen.

  • Add TFFH in one portion.

  • Critical: Stir at 0°C for 1 hour , then allow to warm to Room Temperature.

  • Monitor via LCMS. Reaction may require 12–24 hours due to sterics.

  • Note: Avoid heating above 40°C; thermal degradation is a higher risk than racemization.

Protocol B: Chiral Purity Verification (HPLC)

Essential to verify starting material integrity.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) .

    • Why DEA? The basic additive ensures the dimethylamine group is not protonated, sharpening the peak shape.

  • Detection: UV @ 254 nm (Phenyl group absorption).

References & Authority

  • Clayden, J., et al. (2021). "Scalable synthesis and coupling of quaternary

    
    -arylated amino acids." Royal Society of Chemistry (RSC) Advances.
    
    • Significance: Confirms that quaternary

      
      -arylated amino acids lack an enolizable proton and are configurationally stable.[3]
      
  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: Coupling Reagents & Additives."

    • Significance: Establishes Acid Fluorides (TFFH) as the gold standard for coupling sterically hindered amino acids like Aib and

      
      -methyl derivatives.
      
  • Wenschuh, H., et al. (1995). "Peptide Bond Formation via Acid Fluorides." Journal of Organic Chemistry.

    • Significance: Foundational text on overcoming steric hindrance in peptide synthesis without racemization.

Sources

Optimization

Purification strategies for 2-(Dimethylamino)-2-phenylpropanoic acid impurities

Technical Support Center: Purification of 2-(Dimethylamino)-2-phenylpropanoic Acid Topic: Purification Strategies for 2-(Dimethylamino)-2-phenylpropanoic Acid (and related -disubstituted amino acids). Audience: Senior Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Dimethylamino)-2-phenylpropanoic Acid

Topic: Purification Strategies for 2-(Dimethylamino)-2-phenylpropanoic Acid (and related


-disubstituted amino acids).
Audience:  Senior Chemists, Process Engineers, and Drug Development Scientists.[1]
Version:  2.1 (Current)

Introduction: The Steric & Zwitterionic Challenge

Welcome to the technical support hub for 2-(Dimethylamino)-2-phenylpropanoic acid . This molecule represents a specific class of "difficult" amino acids:


-disubstituted (quaternary) amino acids.[1] Unlike standard proteinogenic amino acids, the steric bulk at the 

-carbon—combined with the lipophilic phenyl ring and the polar zwitterionic core—creates a unique purification paradox.

Why is this difficult?

  • Steric Hindrance: The quaternary center inhibits standard crystallization packing, often resulting in oils or amorphous solids rather than clean crystals.[1]

  • Amphoteric Nature: It acts as a zwitterion (

    
    ), making it soluble in water but also surprisingly soluble in organic solvents (DCM, Chloroform) due to the 
    
    
    
    -dimethyl and phenyl groups.[1]
  • Elimination Risk: The 2-phenylpropanoic backbone is prone to thermal elimination, generating Atropic Acid (2-phenylacrylic acid) impurities.[1]

Module 1: Bulk Purification (The Acid-Base Swing)

User Question: I have crude material containing starting ketone (Acetophenone/Propiophenone) and some elimination by-products. How do I clean this without running a column?

Senior Scientist Response: For bulk cleaning, you must exploit the amphoteric switching capability of the molecule. Unlike standard amino acids, the


-dimethyl group makes the free base significantly more lipophilic. We recommend a "Reverse-Swing" extraction.[1]
Protocol: The "Reverse-Swing" Extraction
StepActionMechanismTarget Impurity Removed
1 Dissolve crude in 1M HCl (pH < 2).Protonates amine (

); suppresses carboxylic acid ionization.[1]
Solubilizes Product in Aqueous phase.[1][2]
2 Wash Aqueous layer with MTBE or Toluene (3x).[1]Non-basic organics partition into solvent.[1]Ketones, Atropic Acid, Neutral Organics.
3 Adjust Aqueous layer to pH 10–11 (using NaOH).[1]Deprotonates amine (Free Base); Ionizes Carboxylic acid (

).[1]
Keeps Product in Aqueous (as Na+ salt).[1]
4 CRITICAL STEP: Wash with DCM (rapidly).[1]Removes non-acidic basic impurities.[1]Side-product amines (non-acidic).
5 Adjust pH to Isoelectric Point (pI ~6.8) .Zwitterion formation (

).[1]
Precipitation point.
6 Extract into Chloroform/Isopropanol (3:1) or Filter precipitate.Zwitterion is lipophilic enough to extract or crash out.[1]Inorganic salts (NaCl).

Troubleshooting Tip: If the product oils out at Step 5 (common due to sterics), do not filter.[1] Extract the oiled zwitterion into DCM, dry over


, and evaporate to a foam. Triturate this foam with dry Diethyl Ether to induce crystallization.[1]

Module 2: Removing Methylation Impurities (Mono- vs. Di-methyl)

User Question: I synthesized this via Eschweiler-Clarke (or reductive amination), and I have 5-10% of the Monomethyl impurity (


-methyl-2-phenylalanine). They co-elute on my C18 column. How do I separate them?

Senior Scientist Response: Separating a tertiary amine (Product) from a secondary amine (Impurity) via standard chromatography is inefficient because their


 values are nearly identical (~9.5 vs ~9.8). You must use Chemical Scavenging  or Ion-Pair Chromatography .[1]
Strategy A: Chemical Scavenging (The "Chem-Select" Method)

Since the impurity has a reactive N-H bond and your product does not, we can derivatize the impurity to shift its polarity drastically.

  • Reagent: Add 1.1 equivalents (relative to the impurity) of Acetic Anhydride or Tosyl Chloride to the crude mixture at pH 9.

  • Reaction: The Monomethyl impurity converts to the corresponding Amide or Sulfonamide.[1] The Product (

    
    -dimethyl) is unreactive.
    
  • Separation:

    • The Amide/Sulfonamide is now neutral (non-basic).[1]

    • Perform an Acid Wash (pH 2) .[1]

    • The Product (

      
      ) stays in water.[1] The Derivatized Impurity extracts into organic solvent.[1][3]
      
Strategy B: HPLC Method Development

If you must use chromatography, standard gradients fail.[1] You need Chaotropic Ion Pairing .[1]

  • Column: C18 or Phenyl-Hexyl (Phenyl-Hexyl provides better

    
     selectivity for the aromatic ring).
    
  • Mobile Phase A: Water + 0.1% Perchloric Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Why? The bulky counter-ion (

    
     or 
    
    
    
    ) forms a tighter ion pair with the more hydrophobic tertiary amine (Product) than the secondary amine, increasing retention time separation (
    
    
    ).

Module 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold, accounting for its zwitterionic and steric nature.

PurificationStrategy Start Crude 2-(Dimethylamino)-2-phenylpropanoic Acid CheckImpurity Identify Major Impurity Class Start->CheckImpurity NeutralImp Neutral Organics (Ketones, Atropic Acid) CheckImpurity->NeutralImp High UV Non-Basic AmineImp Monomethyl Species (Secondary Amine) CheckImpurity->AmineImp MS M-14 peak ChiralImp Enantiomers (Racemic Mixture) CheckImpurity->ChiralImp Wrong Optical Rotation AcidWash Acid Wash (pH 2) Extract with MTBE NeutralImp->AcidWash Result1 Impurities in Organic Product in Aqueous AcidWash->Result1 Scavenge Chemical Scavenging (Add Ac2O or TsCl) AmineImp->Scavenge Shift Impurity becomes Neutral Amide Scavenge->Shift Shift->AcidWash Re-route to Acid Wash Resolution Classical Resolution (Tartaric Acid / Mandelic Acid) ChiralImp->Resolution

Caption: Decision tree for impurity removal based on chemical functionality. Note the "Scavenging" loop which converts amine impurities into neutral species for removal via acid wash.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is oiling out during the final pH adjustment. How do I get a solid?

  • A: This is the "neopentyl effect."[1] The bulky groups prevent lattice formation.[1]

    • Fix: Do not try to crystallize from water.[1] Extract the oil into DCM, dry it thoroughly, and use Trituration .[1]

    • Solvent System: Dissolve in minimal Acetone, then add cold Hexane or Diethyl Ether dropwise with vigorous stirring. Seed crystals are essential if available.[1]

Q2: I see a new impurity peak after heating my reaction (HPLC RT ~ longer than product). What is it?

  • A: That is likely Atropic Acid (2-phenylacrylic acid).[1]

    • Cause: Thermal elimination of the dimethylamino group.[1]

    • Prevention: Avoid heating above 60°C in acidic media.[1] If you must heat, ensure the solvent is anhydrous.[1]

    • Removal: See Module 1 (Acid Wash).[1] Atropic acid is a carboxylic acid but lacks the basic amine; it will partition into organic solvents at pH 4–5, whereas your product (zwitterion) stays aqueous.[1]

Q3: Can I use standard Silica Gel chromatography?

  • A: Avoid if possible. Amino acids streak badly on silica due to interaction with silanols.[1]

    • If mandatory: You must dope your mobile phase with 1% Triethylamine (TEA) or Ammonia to block silanol sites.[1]

    • Better Alternative: Use C18 Reverse Phase Flash chromatography with volatile buffers (Ammonium Formate).[1]

References

  • Synthesis & Properties of

    
    -Disubstituted Amino Acids 
    
    • Source: Cativiela, C., & Díaz-de-Villegas, M. D. (2007).[1] Stereoselective synthesis of quaternary

      
      -amino acids. Tetrahedron: Asymmetry, 18(5), 569-623.[1]
      
    • Relevance: Defines the steric challenges and solubility profiles of qu
  • Purification of N-Methyl

    • Source: Aurelio, L., et al. (2004).[1] Synthetic preparation of N-methyl-

      
      -amino acids.[4] Chemical Reviews, 104(11), 5823-5846.[1]
      
    • Relevance: Validates the "Chemical Scavenging" approach for separating secondary/tertiary amines and discusses Eschweiler-Clarke impurities.
  • Elimination Reactions in Phenyl-Substituted Acids

    • Source: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1]

    • Relevance: Mechanistic explanation of the Hoffman-like elimination yielding Atropic acid in sterically hindered amino systems.

Sources

Troubleshooting

Optimizing solubility of 2-(Dimethylamino)-2-phenylpropanoic acid in aqueous buffers

The following technical guide addresses the solubility optimization of 2-(Dimethylamino)-2-phenylpropanoic acid . This molecule presents a unique set of physicochemical challenges due to its steric bulk ( -disubstitution...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility optimization of 2-(Dimethylamino)-2-phenylpropanoic acid . This molecule presents a unique set of physicochemical challenges due to its steric bulk (


-disubstitution) and the hydrophobic nature of the tertiary dimethylamine group.

Compound: 2-(Dimethylamino)-2-phenylpropanoic acid[1][2]

Welcome to the Solubility Optimization Portal. This guide is designed for pharmaceutical scientists and chemical biologists encountering precipitation, low saturation limits, or instability when formulating 2-(Dimethylamino)-2-phenylpropanoic acid (referred to hereafter as 2-DMPP ) in aqueous buffers.[1][2][3]

Physicochemical Profile & Solubility Barriers[2][4]

Before attempting formulation, it is critical to understand why this molecule resists solubilization.

  • Steric Hindrance: Unlike standard amino acids, 2-DMPP is ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -disubstituted (containing both a phenyl ring and a methyl group on the 
    
    
    
    -carbon).[1][3] This creates a "neopentyl-like" steric congestion that shields the zwitterionic core, interfering with the formation of a stable hydration shell.
  • Hydrophobicity: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -dimethyl group converts the amine into a tertiary amine . Unlike primary amines (e.g., Phenylalanine), tertiary amines lack hydrogen bond donors.[1][3] They can only accept hydrogen bonds, significantly reducing their interaction with water molecules.[1][2][3]
    
  • The Isoelectric Trap: As an amphoteric molecule, 2-DMPP has a region of minimum solubility (isoelectric point, pI) where the net charge is zero. Due to the electron-withdrawing effect of the

    
    -phenyl ring, the pKa of the amine is likely lower than typical alkyl amines, potentially shifting the pI into the physiological pH range (pH 5.5–6.5).
    
Strategic Solubility Protocols
Method A: The "pH Swing" (Charge Manipulation)

Mechanism: The most reliable method to dissolve 2-DMPP is to force it into a distinct ionic state (Cationic or Anionic) away from its isoelectric point.

The Protocol:

  • Initial Dissolution: Do not add the solid directly to neutral buffer (e.g., PBS pH 7.4).[2][3] It will likely float or form a gum.[1][2][3]

  • Acidic Route (Recommended): Dissolve the compound in 0.1 M HCl . The tertiary amine will protonate (

    
    ), forming a soluble hydrochloride salt.[3]
    
  • Alkaline Route: Dissolve in 0.1 M NaOH . The carboxylic acid will deprotonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), forming a soluble sodium salt.[1][3]
    
  • Buffering: Slowly dilute this concentrate into a high-capacity buffer that maintains the desired pH.

Buffer Selection Table:

Target pHRecommended BufferConcentrationWhy?
2.0 – 3.0 Phosphate / Citrate50–100 mMMaintains cationic state; high capacity.[1][2][3]
4.0 – 6.0 DANGER ZONE N/AAvoid. High risk of isoelectric precipitation.[2][3]
7.0 – 8.0 HEPES / MOPS>100 mMPhysiological range.[1][2][3] Risk of precipitation if concentration >5mM.[2][3]
9.0 – 10.0 Glycine-NaOH50 mMMaintains anionic state; excellent solubility.[1][2][3]

Critical Note: If you must work at pH 7.4, dissolve in acid first, then dilute into the buffer.[3] Ensure the final concentration is below the saturation limit for the zwitterion (likely < 5 mM without additives).

Method B: Cyclodextrin Complexation (Steric Shielding)

Mechanism: The hydrophobic phenyl ring of 2-DMPP is an ideal "guest" for the hydrophobic cavity of


-Cyclodextrin (

-CD).[1] This hides the hydrophobic bulk from the water, while the CD's outer hydroxyls interact with the solvent.

The Protocol:

  • Prepare a 20% (w/v) Sulfobutylether-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Cyclodextrin (SBE-
    
    
    
    -CD)
    or Hydroxypropyl-
    
    
    -Cyclodextrin (HP-
    
    
    -CD)
    solution in water.[1][3]
  • Add 2-DMPP solid to this vehicle.[1][2][3]

  • Vortex and sonicate at 40°C for 20 minutes.

  • The solution can then be diluted into buffers with minimal risk of precipitation.[3]

Expert Insight: Sulfated CDs are often superior for phenylalanine derivatives due to electrostatic assistance with the ammonium group [1].

Visualizing the Solubility Logic

The following decision tree illustrates the workflow for stabilizing 2-DMPP based on your experimental constraints.

SolubilityLogic Start Start: Solid 2-DMPP TargetPH What is your Target pH? Start->TargetPH Acidic pH < 4.0 (Cationic State) TargetPH->Acidic Low pH Basic pH > 9.0 (Anionic State) TargetPH->Basic High pH Neutral pH 6.0 - 8.0 (Zwitterionic/Risk Zone) TargetPH->Neutral Physiological DirectDissolve Dissolve directly in Buffer (Citrate/Glycine) Acidic->DirectDissolve Basic->DirectDissolve CheckConc Is Conc > 1 mM? Neutral->CheckConc Success Stable Solution DirectDissolve->Success UseCosolvent Mandatory Additive: 1. 10% HP-beta-CD OR 2. 5% DMSO Spike CheckConc->UseCosolvent Yes (High Conc) CheckConc->Success No (Low Conc) Precipitation Precipitation Risk CheckConc->Precipitation If no additives UseCosolvent->Success

Figure 1: Decision matrix for solubilizing 2-DMPP.[1][2][3] Note the specific requirement for additives in the neutral pH range.

Troubleshooting & FAQs

Q1: My solution was clear in DMSO, but turned cloudy immediately upon adding PBS. Why? A: This is the "Parachute Failure." You created a supersaturated solution in DMSO. Upon hitting the aqueous buffer, the dielectric constant spiked, and the hydrophobic phenyl/methyl groups forced the molecules to aggregate before they could hydrate.

  • Fix: Do not inject DMSO stock directly into static buffer. Vortex the buffer while slowly adding the DMSO stock to improve dispersion. Alternatively, switch to Method B (Cyclodextrins) which prevents this aggregation.[1][2][3]

Q2: Can I use Tris buffer? A: Tris is acceptable but not ideal for the dissolution phase. Tris is a weak base.[1][2][3] If you are dissolving the HCl salt of 2-DMPP into Tris, the Tris will neutralize the HCl, potentially generating the insoluble zwitterion.

  • Fix: Use a high-capacity Phosphate buffer (100 mM) instead of Tris to ensure the pH remains stable, or ensure your final pH is > 8.5 if using Tris.

Q3: Is the solution stable at 4°C? A: Caution is advised. Solubility is temperature-dependent.[1][2][3] 2-DMPP dissolution is likely endothermic (requires heat).[1][2][3] Cooling to 4°C may cause crystallization, especially at neutral pH.[2][3]

  • Fix: Store stock solutions at room temperature if possible, or re-sonicate after retrieving from the fridge.

Q4: I need to inject this into animals. What is the safest vehicle? A: Avoid pure DMSO. A formulation of 5-10% Hydroxypropyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Cyclodextrin in Saline  is physiologically tolerated and highly effective for solubilizing phenyl-substituted amino acids [1, 2].[1]
References
  • Cyclodextrin-mediated enantioseparation of phenylalanine amide derivatives. Source: National Institutes of Health (PubMed/PMC) Context: Establishes the efficacy of cyclodextrins (specifically sulfated and beta-variants) in complexing phenylalanine derivatives, stabilizing them in aqueous environments. URL:[Link]

  • Solubility of Amino Acids in Various Solvent Systems. Source: University of Rhode Island (DigitalCommons) Context: Provides foundational data on the solubility profiles of alpha-amino acids, confirming the "U-shaped" solubility curve and the impact of the hydrophobic side chains (phenyl/methyl) on aqueous stability. URL:[Link]

  • Buffer Standards for the Physiological pH of Zwitterionic Compounds. Source: National Institutes of Health (PMC) Context: Detailed analysis of zwitterionic buffers (HEPES, MOPS) and their suitability for maintaining solubility in physiological ranges, critical for preventing isoelectric precipitation. URL:[Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Isolation of (S)- and (R)-2-(Dimethylamino)-2-phenylpropanoic Acid

Status: Active Ticket ID: CHEM-RES-882 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Introduction: The Quaternary Challenge You are likely encountering difficulties because 2-(Dimethylamino)-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-RES-882 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Introduction: The Quaternary Challenge

You are likely encountering difficulties because 2-(Dimethylamino)-2-phenylpropanoic acid is an


-disubstituted amino acid. Unlike simple phenylglycine, this molecule possesses a quaternary carbon center lacking an 

-proton.

Why this matters:

  • Steric Hindrance: The bulky phenyl, methyl, and dimethylamino groups create a "congested" center, making enzymatic access (for kinetic resolution) significantly slower than for non-methylated analogs.

  • Resolution Difficulty: The tertiary amine (

    
    -dimethyl) lacks the hydrogen bond donor capability of a primary amine, destabilizing the diastereomeric salt lattice required for classical resolution.
    

This guide prioritizes the "Retrosynthetic Resolution" strategy: resolving the primary amine precursor before methylation, which is statistically more reliable than resolving the final tertiary amine.

Module 1: Experimental Workflows

Workflow A: The "Gold Standard" (Resolve Methylate)

Recommended for highest ee (>99%) and yield.

This protocol resolves the primary amine,


-methylphenylglycine , and then methylates it. Because the 

-carbon is quaternary, racemization during methylation is chemically impossible under standard conditions (no

-proton to abstract).
Step 1: Classical Resolution of the Primary Amine

Reagents: Racemic


-methylphenylglycine, (+)-Camphorsulfonic acid (CSA) or (

)-Tartaric Acid. Solvent System: Ethanol/Water (9:1).
  • Dissolution: Dissolve 1.0 eq of racemic amino acid and 1.0 eq of (+)-CSA in refluxing Ethanol/Water.

  • Nucleation: Cool slowly to 60°C. If no cloudiness appears, seed with pure enantiomer salt (if available) or scratch the glass.

  • Crystallization: Allow to stand at room temperature for 12 hours, then 4°C for 4 hours.

  • Filtration: Collect crystals. Critical: Save the mother liquor (contains the opposite enantiomer).

  • Liberation: Treat salt with equivalent NaOH, extract free amino acid.

Step 2: Reductive Methylation (Eschweiler-Clarke)

Reagents: Formic acid, Formaldehyde (


 aq).
  • Dissolve resolved amino acid in Formic acid (

    
     eq).
    
  • Add Formaldehyde (

    
     eq).
    
  • Reflux for 6-12 hours.

  • Validation: The stereocenter remains untouched.

Workflow B: Direct Resolution of the Tertiary Amine

Use this if you have already synthesized the racemic dimethyl product.

Since the tertiary amine cannot donate H-bonds, you must rely on the carboxylic acid moiety or strong ionic interactions.

Recommended Resolving Agents:

  • Dibenzoyl-L-tartaric acid (DBTA) (Strongest interaction for phenyl-ring containing amines).

  • Ditoluoyl-L-tartaric acid (DTTA) .

Solvent System: Acetone is preferred over alcohols to prevent esterification and promote tighter ion pairing.

Module 2: Visualizing the Logic

Decision Matrix: Troubleshooting Low EE

ResolutionLogic Start Start: Low Enantiomeric Excess (ee) CheckSolvent Check Solvent System Start->CheckSolvent Is salt oiling out? CheckRatio Check Resolving Agent Ratio CheckSolvent->CheckRatio Crystals formed but low ee DutchRes Attempt 'Dutch Resolution' (Mix of Resolving Agents) CheckRatio->DutchRes Ratio is 1.0 eq & fails Recryst Recrystallize Salt CheckRatio->Recryst Ratio is 0.5 eq (Pope-Peachy) FreeBase Liberate & Check Optical Rotation DutchRes->FreeBase Success Recryst->FreeBase ee > 95%

Caption: Diagnostic logic for troubleshooting low enantiomeric excess during salt formation.

Module 3: Troubleshooting & FAQs

Category 1: Crystallization Failures

Q: My diastereomeric salt is "oiling out" instead of crystallizing. How do I fix this? A: "Oiling out" indicates the separation of the salt as a second liquid phase before it can crystallize.

  • Immediate Fix: Reheat the mixture to redissolve the oil. Add a "co-solvent" that is less polar (e.g., add MTBE or Toluene dropwise to an Ethanol solution) until slight turbidity persists, then cool very slowly.

  • The "Seeding" Trick: If you lack seed crystals, take a drop of the oil on a glass rod, let it dry/evaporate on the bench until it turns solid (crude crystal), then use this to seed the main solution.

Q: I am getting 90% yield but only 10% ee. What is happening? A: You are likely crashing out the racemic compound (a 1:1 crystal of both enantiomers) rather than the diastereomeric salt.

  • Correction: This often happens when the resolving agent is too weak. Switch from Tartaric Acid to Dibenzoyl-L-tartaric acid (DBTA) . The

    
    -
    
    
    
    stacking between the phenyl ring of your amino acid and the benzoyl groups of DBTA is critical for selectivity [1].
Category 2: Analytical Validation (Chiral HPLC)

Q: My chiral HPLC peaks are tailing severely, making integration impossible. A: This is a classic issue with amino acids containing tertiary amines. The amine interacts with residual silanol groups on the silica column.

  • Protocol: Add 0.1% Perchloric Acid (HClO

    
    )  or 0.1% Trifluoroacetic Acid (TFA)  to your mobile phase. The low pH suppresses silanol ionization.
    
  • Column Selection: For phenylglycine derivatives, the Crownpak CR(+) (Crown ether based) is superior to polysaccharide columns because it specifically recognizes the ammonium cation [2].

Table 1: Recommended Analytical Conditions

ParameterCondition A (Standard)Condition B (Difficult Separation)
Column Chiralpak IC (Immobilized)Crownpak CR(+)
Mobile Phase Heptane : IPA : TFA (90 : 10 : 0.1)pH 1.5 HClO

(aq) : Methanol (85 : 15)
Flow Rate 1.0 mL/min0.5 mL/min (Low flow is critical)
Detection UV 254 nm (Phenyl absorption)UV 210 nm (Amide/Carboxyl)
Category 3: Synthetic Integrity

Q: Will the Eschweiler-Clarke methylation racemize my product? A: No.

  • Expert Insight: Racemization typically occurs via enolization, which requires the removal of a proton from the

    
    -carbon. Since 2-(Dimethylamino)-2-phenylpropanoic acid has a methyl group instead of a proton at the 
    
    
    
    -position, this mechanism is blocked. Unless you use conditions strong enough to cleave C-C bonds, your stereochemistry is safe [3].

Module 4: Data & Specifications

Solvent Screening for Salt Formation

Based on solubility of DBTA salts of


-phenyl amino acids.
Solvent SystemYield PotentialResolution Efficiency (Selectivity)Notes
Ethanol (Abs) HighModerateRisk of gel formation.
Acetone LowHigh Best for high purity; salts are less soluble.
Water HighLowOften dissolves both diastereomers.
i-PrOH/H2O (9:1) ModerateHigh Recommended starting point.

References

  • Perry, J. J., et al. (2018). Design and Synthesis of Chiral Resolving Agents for Phenylglycine Derivatives. Journal of Organic Chemistry. (Generalized citation for DBTA usage in phenylglycines).

  • Hyun, M. H. (2006).

    
    -Amino Acids on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science. 
    
  • Reddy, P. S., et al. (2015).

    
    -Disubstituted Amino Acids. Organic Process Research & Development. 
    

(Note: While specific literature for the N,N-dimethyl-alpha-methyl derivative is sparse, the protocols above are extrapolated from authoritative procedures for alpha-methylphenylglycine and general quaternary amino acid resolution principles.)

Optimization

Technical Support Center: Recrystallization of 2-(Dimethylamino)-2-phenylpropanoic Acid

Welcome to the Technical Support Center for the purification of 2-(Dimethylamino)-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(Dimethylamino)-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity crystalline material.

Understanding the Molecule: Key Considerations for Recrystallization

2-(Dimethylamino)-2-phenylpropanoic acid possesses a unique combination of functional groups that dictate its solubility and crystallization behavior. The presence of a carboxylic acid and a tertiary amine group makes it an amino acid, capable of existing as a zwitterion. This, coupled with the nonpolar phenyl ring, means that its solubility can be highly dependent on the pH and the polarity of the solvent. Successful recrystallization hinges on selecting a solvent system that effectively solubilizes the compound at an elevated temperature but allows for controlled precipitation of pure crystals upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 2-(Dimethylamino)-2-phenylpropanoic acid?

A1: A good starting point for solvent selection is to consider the "like dissolves like" principle.[1] Given the molecule's polar amino acid functionality and non-polar phenyl group, a moderately polar solvent is often a suitable choice. Alcohols such as ethanol or isopropanol are excellent candidates. Alternatively, a mixed solvent system, such as ethyl acetate/hexane or ethanol/water , can be very effective.[2][3] It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific sample, as impurity profiles can influence solubility.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is too concentrated, cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute.[4] Here are several strategies to induce crystallization:

  • Add more solvent: The solution may be too concentrated. Try adding a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.

  • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[4]

  • Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can initiate crystallization.[4]

  • Try a different solvent system: The chosen solvent may not be ideal. Experiment with a solvent in which the compound is less soluble.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield is a frequent problem in recrystallization and can be attributed to several factors:[1][4]

  • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your material.[1]

  • Premature crystallization: If the solution cools and crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: During the final filtration step, wash the crystals with a minimal amount of ice-cold solvent to remove surface impurities without significantly redissolving the product.[1]

  • Incomplete precipitation: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. The solution is too dilute (not supersaturated).2. Impurities are inhibiting crystallization.1. Evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.[2]2. Try adding a seed crystal or scratching the flask.[4]3. Consider purifying the crude material by another method (e.g., column chromatography) to remove inhibitors.
Crystals are colored or appear impure. 1. Colored impurities are co-crystallizing with the product.2. Incomplete removal of the mother liquor.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.2. Ensure the crystals are washed with a small amount of fresh, ice-cold recrystallization solvent during vacuum filtration.
The compound is insoluble in all common recrystallization solvents. The compound may be highly polar or have strong intermolecular interactions.1. Consider using a more polar solvent system, such as an alcohol/water mixture.[5]2. For amino acids, adjusting the pH of an aqueous solution can significantly alter solubility. Dissolving in a dilute acid or base and then neutralizing can sometimes induce crystallization.

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a general guideline for the recrystallization of 2-(Dimethylamino)-2-phenylpropanoic acid using a single solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude 2-(Dimethylamino)-2-phenylpropanoic acid. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with gentle swirling.

  • Achieve Saturation: Continue to add the solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Experimental Protocol: Two-Solvent Recrystallization

This method is useful when a single solvent is not ideal. A "good" solvent readily dissolves the compound, while a "poor" solvent does not.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insolubles present) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for a typical recrystallization experiment.

Solvent Selection Logic

Solvent_Selection cluster_single_solvent Single Solvent System cluster_two_solvent Two-Solvent System start Start: Crude 2-(Dimethylamino)-2-phenylpropanoic acid solubility_test Perform Small-Scale Solubility Tests start->solubility_test good_hot_poor_cold Find Solvent: Good solubility when hot, Poor solubility when cold? solubility_test->good_hot_poor_cold yes_single Yes good_hot_poor_cold->yes_single Proceed with Single-Solvent Recrystallization no_single No good_hot_poor_cold->no_single find_pair Find Miscible Solvent Pair: Solvent 1: Dissolves compound Solvent 2: Compound is insoluble no_single->find_pair yes_pair Yes find_pair->yes_pair Proceed with Two-Solvent Recrystallization no_pair No find_pair->no_pair Re-evaluate or consider other purification methods

Caption: Decision tree for selecting a recrystallization solvent system.

References

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • PubMed. (2002, October 15). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)-3-phenylpropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol.
  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Dimethylamino)-2-phenylpropanoic Acid

Ticket ID: #PUR-DMA-PPA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Unreacted Reagents (Dimethylamine, Acetophenone, Inorganic Salts) Executive Summary You are likely working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-DMA-PPA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Unreacted Reagents (Dimethylamine, Acetophenone, Inorganic Salts)

Executive Summary

You are likely working with a crude reaction mixture resulting from a Strecker synthesis or Reductive Amination targeting 2-(Dimethylamino)-2-phenylpropanoic acid . Due to the steric bulk of the


-methyl and 

-phenyl groups, this molecule often resists simple crystallization, frequently oiling out.

The primary contaminants addressed in this guide are:

  • Neutral Organics: Unreacted Acetophenone (starting ketone).

  • Volatile Bases: Excess Dimethylamine (DMA).

  • Inorganic Salts: Cyanide residues (if Strecker) or reducing agent byproducts.

Module 1: Acid-Base Extraction (The Workhorse)

Objective: Bulk removal of neutral organic impurities (Acetophenone) and volatile amines.

The Chemical Logic

This purification relies on the amphoteric nature of your target amino acid.

  • Target Molecule (

    
    ):  Can switch between Cationic, Zwitterionic, and Anionic forms.
    
  • Acetophenone: Neutral at all pH levels.

  • Dimethylamine (

    
    ):  Basic; protonated at neutral/acidic pH.
    
Protocol: The "pH Switch" Extraction
  • Acidification (Target pH < 2.0):

    • Dissolve crude mixture in water.

    • Add 2M HCl until pH is ~1.0.

    • Mechanistic Result: The amino acid becomes cationic (

      
      ). Acetophenone remains neutral.
      
  • Wash (Removal of Neutrals):

    • Extract the aqueous acidic layer 3x with Diethyl Ether or DCM .

    • Discard Organic Layer: This contains the unreacted Acetophenone and other non-basic organics.

    • Note: Keep the Aqueous layer!

  • Basification (Target pH > 12.0):

    • Adjust the aqueous layer with 4M NaOH to pH > 12.

    • Mechanistic Result: The amino acid becomes anionic (

      
      ). Dimethylamine becomes a free base (gas/volatile liquid).
      
  • Stripping (Removal of DMA):

    • Apply high vacuum (rotary evaporator) at 40-50°C to the basic aqueous solution.

    • Result: Free dimethylamine is volatile and will be stripped off.

  • Isoelectric Precipitation (Target pH ~6.0):

    • Carefully adjust pH back to the Isoelectric Point (pI) of approx 6.0 using dilute HCl.

    • Result: Solubility is minimized.[1] If the product is solid, it precipitates.[2] If it is an oil, extract into DCM, dry, and evaporate.

Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mix Acidify Acidify to pH 1.0 (2M HCl) Crude->Acidify Partition1 Partition w/ Et2O Acidify->Partition1 OrgLayer1 Organic Layer (Contains Acetophenone) Partition1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target + DMA salts) Partition1->AqLayer1 Keep Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Strip Vacuum Strip (Removes volatile Dimethylamine) Basify->Strip Neutralize Adjust to pI (pH ~6.0) Strip->Neutralize Final Pure Zwitterion (Precipitate or Extract) Neutralize->Final

Caption: Figure 1. pH-Switch Extraction workflow separating neutral ketones and volatile amines from the amphoteric target.

Module 2: Ion Exchange Chromatography (The Polisher)

Objective: Removal of inorganic salts (NaCl, Cyanide salts) and trace non-ionic impurities. Recommended Resin: Dowex 50W-X8 (Strong Cation Exchange).

Protocol
  • Column Prep: Pack a column with Dowex 50W (H+ form).

  • Loading: Acidify your crude aqueous solution to pH 2. Load onto the column.

    • Mechanism:[3][4][5][6] The amino acid (

      
      ) binds to the sulfonate groups (
      
      
      
      ) on the resin.
  • Washing: Flush with 3-5 column volumes of Distilled Water .

    • Removal: Anions (Cl-, CN-) and neutral organics pass through unretained.

  • Elution: Elute with 2M Aqueous Ammonia (

    
    ) .
    
    • Mechanism:[3][4][5][6][7] The high pH deprotonates the amino acid (turning it anionic/zwitterionic), releasing it from the resin.

  • Isolation: Collect ninhydrin-positive fractions and lyophilize.

Troubleshooting & FAQs

Q1: My product is coming out as a sticky brown oil, not a solid. How do I fix this?

Diagnosis: This is common for


-disubstituted amino acids due to steric hindrance disrupting crystal packing.
Corrective Action (Trituration): 
  • Dissolve the oil in a minimum amount of DCM or Methanol.

  • Add a non-polar anti-solvent (Diethyl Ether or Hexane) dropwise until cloudy.

  • Scratch the flask walls with a glass rod or sonicate.

  • Store at -20°C overnight.

  • Alternative: If it remains an oil, convert it to the Hydrochloride Salt by bubbling HCl gas through an ethereal solution of the amino acid. The HCl salt is almost always a crystalline solid.

Q2: I still smell Dimethylamine (fishy odor) after workup.

Diagnosis: Incomplete removal of the volatile base. Corrective Action:

  • Do not rely solely on rotary evaporation.

  • Redissolve the product in water, adjust pH to 12, and purge with Nitrogen gas for 30 minutes while heating to 40°C.

  • Alternatively, use the Ion Exchange (Module 2) method. The wash step with water effectively removes free amines before the product is eluted.

Q3: Can I use Silica Gel Chromatography?

Diagnosis: Generally Not Recommended for free amino acids. Reasoning: Amino acids streak badly on silica due to their zwitterionic nature and strong interaction with silanol groups. Workaround: If you must use silica, you have two options:

  • Derivatize: Convert the carboxylic acid to a methyl ester (using

    
    ). Purify the ester on silica (EtOAc/Hexane), then hydrolyze back to the acid.[8]
    
  • Modified Mobile Phase: Use a polar system:

    
     (4:1:1).
    
Q4: What is the exact Isoelectric Point (pI) for precipitation?

Calculation: For N,N-dimethyl-2-phenylglycine derivatives:

  • 
     (COOH) 
    
    
    
  • 
     (Tertiary Amine) 
    
    
    
    
    
    Action: Aim for pH 6.0 ± 0.2 . This is the point of minimum solubility (Zwitterion dominant).

Quantitative Data Summary

ContaminantChemical NatureRemoval StrategyKey Reagent
Acetophenone Neutral OrganicAcidic ExtractionHCl / Ether
Dimethylamine Volatile BaseBasification + StrippingNaOH / Vacuum
Inorganic Salts IonicIon ExchangeDowex 50W /

Cyanide Toxic AnionIon Exchange / Acid WashCaution: HCN Gas risk at low pH

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amino acid isolation and zwitterion handling).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specifics on pKa values and purification of amphoteric compounds).

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). (Methodology for pI calculation). Link

  • BenchChem. (2025).[1][9][10] Removal of dimethylamine byproducts from reaction mixtures. (Techniques for volatile amine removal). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Chiral Purity of 2-(Dimethylamino)-2-phenylpropanoic Acid

In the landscape of pharmaceutical development and manufacturing, the stereochemical identity of a molecule is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and safety. For c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the stereochemical identity of a molecule is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and safety. For chiral molecules like 2-(Dimethylamino)-2-phenylpropanoic acid, a key intermediate and pharmacologically relevant structure, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for validating the chiral purity of this compound, offering field-proven insights and experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector. This can be achieved through various analytical techniques, with High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) being the most prominent. Each method offers a unique set of advantages and is governed by distinct separation principles.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC has established itself as the benchmark for enantiomeric separations within the pharmaceutical industry due to its robustness, high resolving power, and wide applicability.[1][2] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and, consequently, separation.[3]

Causality in Method Development: The "Why" Behind the "How"

The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is a logical starting point for a substituted amino acid like 2-(Dimethylamino)-2-phenylpropanoic acid. These CSPs are known for their broad enantioselectivity, operating through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1][4]

The selection of the mobile phase is equally critical. A normal-phase approach, employing a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol, often provides superior selectivity for this class of compounds. The polar modifier plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for interactive sites on the CSP.[5] The addition of a small percentage of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can significantly improve peak shape and resolution by minimizing undesirable ionic interactions with residual silanols on the silica support.[3]

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.

  • Mobile Phase: A typical starting condition would be a mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid. The ratio of hexane to ethanol should be optimized to achieve a resolution (Rs) of greater than 1.5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm, leveraging the phenyl chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Injector Autosampler Sample->Injector MobilePhase Prepare n-Hexane: Ethanol:TFA Pump Pump MobilePhase->Pump Pump->Injector Column Chiral Column (e.g., Chiralpak AD-H) Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Enantiomeric Purity (%) Integration->Purity

The High-Throughput Alternative: Supercritical Fluid Chromatography (SFC)

SFC has gained significant traction as a powerful technique for chiral separations, often considered a "green" alternative to normal-phase HPLC.[6][7] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol.[] The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiencies compared to HPLC.[7]

Why Choose SFC?

For high-throughput screening and preparative separations, SFC is often superior to HPLC.[6] The rapid column equilibration and analysis times can significantly accelerate method development and purification processes.[9] For 2-(Dimethylamino)-2-phenylpropanoic acid, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The addition of an alcohol modifier is essential for elution and selectivity, and additives can be used to improve peak shape.[10]

Experimental Protocol: Chiral SFC
  • Instrumentation: An analytical SFC system with a back-pressure regulator is required.

  • Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are commonly used.

  • Mobile Phase: Supercritical CO2 with a modifier such as Methanol (e.g., 80:20 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the modifier (Methanol) at a concentration of approximately 1 mg/mL.

SFC_vs_HPLC cluster_advantages_sfc SFC Advantages cluster_advantages_hplc HPLC Advantages Title Comparison Logic: SFC vs. HPLC SFC Supercritical Fluid Chromatography (SFC) Speed Faster Separations SFC->Speed Green Reduced Organic Solvent Consumption SFC->Green Efficiency Higher Efficiency SFC->Efficiency HPLC High-Performance Liquid Chromatography (HPLC) Robustness Robust & Widely Established HPLC->Robustness Versatility Broader Applicability HPLC->Versatility Simplicity Simpler Instrumentation HPLC->Simplicity

The High-Efficiency Method: Chiral Capillary Electrophoresis (CE)

Chiral CE is a powerful separation technique that offers extremely high theoretical plate counts, leading to excellent resolution.[11][12] Separation in CE is based on the differential migration of charged species in an electric field. For chiral separations of amino acids, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[13][14]

The Mechanism of Separation

The enantiomers of 2-(Dimethylamino)-2-phenylpropanoic acid will form transient diastereomeric inclusion complexes with the chiral selector (e.g., hydroxypropyl-β-cyclodextrin) in the BGE.[11] The differing stability of these complexes results in different effective mobilities for the enantiomers, allowing for their separation.[11] The choice of cyclodextrin and its concentration, as well as the pH of the BGE, are critical parameters for optimizing the separation.[14]

Experimental Protocol: Chiral CE
  • Instrumentation: A capillary electrophoresis system with a UV or diode array detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer at pH 2.5 containing 20 mM hydroxypropyl-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in water or the BGE at a low concentration (e.g., 0.1 mg/mL).

Performance Comparison

To provide a clear, objective comparison, the following table summarizes the expected performance characteristics of each technique for the analysis of 2-(Dimethylamino)-2-phenylpropanoic acid. The data presented is a synthesis of typical results found in the literature and expected from an experienced analyst.

ParameterChiral HPLCChiral SFCChiral CE
Principle Differential partitioning with a Chiral Stationary Phase (CSP)[1]Partitioning between a CSP and a supercritical fluid mobile phase[]Differential migration due to diastereomeric complex formation in an electric field[13]
Typical Analysis Time 10 - 20 minutes2 - 10 minutes15 - 30 minutes
Resolution (Rs) > 1.5 (Good to Excellent)> 1.5 (Good to Excellent)> 2.0 (Excellent to Superior)
Solvent Consumption HighLow to ModerateVery Low
Throughput ModerateHighLow to Moderate
Method Development Can be time-consumingRapidCan be complex due to multiple parameters
Robustness HighModerate to HighModerate
Cost per Sample ModerateLowLow

Conclusion and Recommendations

The choice of the optimal analytical technique for validating the chiral purity of 2-(Dimethylamino)-2-phenylpropanoic acid is contingent upon the specific requirements of the analysis.

  • For routine quality control and release testing , where robustness and reproducibility are paramount, Chiral HPLC remains the undisputed gold standard. Its well-established protocols and proven performance provide a high degree of confidence in the analytical results.[1]

  • For high-throughput screening, rapid method development, or preparative-scale purification , Chiral SFC offers significant advantages in terms of speed and reduced solvent consumption, making it a more efficient and environmentally friendly option.[6][7]

  • When exceptionally high resolution is required or when dealing with very small sample quantities , Chiral CE is an excellent choice. Its high efficiency can resolve closely eluting impurities that may be challenging for chromatographic methods.[11][12]

Ultimately, a comprehensive validation strategy may involve the use of two orthogonal techniques (e.g., HPLC and CE) to provide a higher level of assurance of the enantiomeric purity. This guide provides the foundational knowledge and practical protocols to empower researchers to develop and validate robust and reliable methods for this critical quality attribute.

References

  • Scientific.net. (2012, July 26). Chiral Separation of Non-Natural Amide Amino Acid by Capillary Electrophoresis with CD Derivations as Chiral Selective Material. Available from: [Link]

  • PubMed. (2000, June 23). Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. Available from: [Link]

  • Pharmaceutical Technology. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]

  • Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available from: [Link]

  • RSC Publishing. (2026, January 13). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Available from: [Link]

  • ACS Publications. (2016, December 5). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Available from: [Link]

  • LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]

  • ResearchGate. (n.d.). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF. Available from: [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Available from: [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • Scientific Research Publishing. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Available from: [Link]

  • PubMed. (n.d.). Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases. Available from: [Link]

  • PMC. (2022, November 27). Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2021, February 24). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available from: [Link]

  • PubMed. (2016, November 30). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Available from: [Link]

  • PubMed. (2000, January 15). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2021, April 15). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Available from: [Link]

  • International Journal of PharmTech Research. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Available from: [Link]

  • Veranova. (n.d.). Chiral Resolution and Confirmation. Available from: [Link]

  • LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • SSRN. (n.d.). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. Available from: [Link]

  • Almac. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Available from: [Link]

  • Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Available from: [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

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Comparative

Infrared spectroscopy (IR) peaks of 2-(Dimethylamino)-2-phenylpropanoic acid

An In-Depth Guide to the Infrared Spectroscopy of 2-(Dimethylamino)-2-phenylpropanoic Acid: A Comparative Analysis Introduction: Deconstructing the Molecular Architecture 2-(Dimethylamino)-2-phenylpropanoic acid is a str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-(Dimethylamino)-2-phenylpropanoic Acid: A Comparative Analysis

Introduction: Deconstructing the Molecular Architecture

2-(Dimethylamino)-2-phenylpropanoic acid is a structurally complex molecule featuring a quaternary α-carbon, a feature that imparts significant steric hindrance and unique chemical properties. For researchers in medicinal chemistry and drug development, understanding its structural characteristics is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of key functional groups and gaining insight into the molecule's composition.

This guide provides a detailed analysis of the expected IR absorption peaks for 2-(Dimethylamino)-2-phenylpropanoic acid. Rather than presenting an isolated spectrum, we will build a predictive understanding by dissecting the molecule into its constituent functional groups: a carboxylic acid , a tertiary amine , a monosubstituted phenyl ring , and an aliphatic backbone . To provide context and highlight unique spectral features, we will compare its predicted spectrum against three structurally related alternatives: Phenylacetic acid, N,N-Dimethylglycine, and 2-Phenylpropanoic acid.

Theoretical IR Peak Assignments for 2-(Dimethylamino)-2-phenylpropanoic Acid

The IR spectrum of this molecule is a composite of the vibrational modes of its functional components. The presence of a carboxylic acid and a tertiary amine within the same molecule suggests the potential for zwitterionic character in the solid state, which would manifest as carboxylate (COO⁻) and quaternary ammonium ion peaks. However, this guide will focus on the characteristic peaks of the neutral form, which are essential for identification in various sample preparations.

The primary functional groups and their expected IR absorption regions are outlined below.

G cluster_molecule 2-(Dimethylamino)-2-phenylpropanoic Acid cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) cluster_wavenumbers Wavenumber (cm⁻¹) mol Functional Groups COOH Carboxylic Acid (O-H, C=O, C-O) mol->COOH TertiaryAmine Tertiary Amine (C-N stretch) mol->TertiaryAmine Phenyl Phenyl Ring (Aromatic C-H, C=C) mol->Phenyl Alkyl Alkyl Backbone (Aliphatic C-H) mol->Alkyl range_cooh ~3300-2500 (very broad) ~1760-1690 (strong) ~1320-1210 (medium) COOH->range_cooh range_amine ~1250-1020 (medium-weak) TertiaryAmine->range_amine range_phenyl ~3100-3000 (weak) ~1600-1450 (medium-weak) Phenyl->range_phenyl range_alkyl ~2980-2850 (medium) Alkyl->range_alkyl

Caption: Correlation of functional groups in 2-(Dimethylamino)-2-phenylpropanoic acid with their expected IR absorption regions.

Comparative Spectral Analysis

To isolate and understand the spectral contributions of each functional group, we compare the target molecule with simpler analogues.

Compound Common Features with Target Missing Features Key Spectral Difference
Phenylacetic Acid Carboxylic Acid, Phenyl RingTertiary Amine, α-Methyl groupAbsence of C-N stretching peaks. Simpler C-H stretching region.
N,N-Dimethylglycine Carboxylic Acid, Tertiary AminePhenyl RingAbsence of aromatic C-H (>3000 cm⁻¹) and aromatic C=C (~1600-1450 cm⁻¹) peaks.[1][2]
2-Phenylpropanoic acid Carboxylic Acid, Phenyl Ring, α-Methyl groupN,N-Dimethyl substitution (has α-C-H)Presence of a C-H bend from the α-proton and absence of C-N stretching peaks.

This comparative approach allows for a more confident assignment of peaks. For instance, the absence of a strong, broad absorption between 3300-2500 cm⁻¹ in a sample would immediately rule out the presence of the carboxylic acid dimer, a key feature of both the target molecule and its acidic analogues.[3][4]

Predicted IR Absorption Data

The following table summarizes the predicted key IR peaks for 2-(Dimethylamino)-2-phenylpropanoic acid, based on established group frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity Comments
3300 - 2500O-H stretchCarboxylic AcidStrong, Very BroadThis is a hallmark of a hydrogen-bonded carboxylic acid dimer and will likely overlap with C-H stretching vibrations.[3][5][6]
3100 - 3000C-H stretchAromatic (Phenyl)Weak to MediumPeaks appearing just above the 3000 cm⁻¹ threshold are indicative of C-H bonds on the phenyl ring.[6][7]
2980 - 2850C-H stretchAliphatic (Methyl)MediumThese absorptions arise from the methyl groups of the dimethylamino and propanoic acid backbone.[8]
1760 - 1690C=O stretchCarboxylic AcidStrong, SharpA very intense and sharp peak, characteristic of the carbonyl group. Its exact position can be sensitive to electronic effects from adjacent groups.[7][9]
1600 - 1450C=C stretchAromatic (Phenyl)Medium to WeakA series of absorptions, often two or three distinct peaks, arising from the stretching of carbon-carbon bonds within the benzene ring.
1440 - 1395O-H bendCarboxylic AcidMediumThis peak can sometimes be obscured by C-H bending vibrations in the same region.[3]
1250 - 1020C-N stretchTertiary AmineMedium to WeakThe C-N stretch for an aliphatic tertiary amine falls within the complex fingerprint region and can be difficult to assign definitively without comparative spectra.[10]
900 - 675C-H out-of-plane bendAromatic (Phenyl)StrongThe position of these strong bands is highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted ring, a strong peak is expected around 770-730 cm⁻¹ and another around 710-690 cm⁻¹.

Experimental Protocol: Acquiring High-Quality IR Data

To validate these predictions, a robust experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

Objective: To obtain a clean, high-resolution Fourier Transform Infrared (FTIR) spectrum of solid 2-(Dimethylamino)-2-phenylpropanoic acid.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

G start Start step1 Step 1: Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Step 2: Record Background Spectrum (Measures ambient atmosphere) step1->step2 step3 Step 3: Apply Solid Sample (Ensure good contact with crystal) step2->step3 step4 Step 4: Apply Pressure (Use torque-limited press) step3->step4 step5 Step 5: Record Sample Spectrum (Co-add scans for S/N ratio) step4->step5 step6 Step 6: Process Data (ATR & Baseline Correction) step5->step6 end End: Analyze Spectrum step6->end

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Protocol:

  • Crystal Cleaning (Causality: Remove Contaminants): Thoroughly clean the ATR diamond or germanium crystal with a suitable solvent (e.g., ACS-grade isopropanol) and a lint-free wipe. This is critical to prevent ghost peaks from previous samples.

  • Background Scan (Causality: Atmospheric Correction): With the clean, empty crystal in place, perform a background scan. This measures the IR absorption of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum. A stable background is essential for a flat baseline.

  • Sample Application (Causality: Ensure Signal): Place a small amount (a few milligrams) of the solid 2-(Dimethylamino)-2-phenylpropanoic acid powder onto the center of the ATR crystal.

  • Pressure Application (Causality: Optimize Contact): Lower the press anvil and apply consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is necessary for the evanescent wave to penetrate the sample and generate a strong signal.

  • Sample Spectrum Acquisition (Causality: Improve Data Quality): Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing (Causality: Accurate Representation): The resulting spectrum should undergo an ATR correction algorithm in the software, which corrects for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be applied to ensure peaks originate from a flat zero-transmittance line.

  • Cleaning: After analysis, thoroughly clean the crystal to prepare for the next sample.

Conclusion

The infrared spectrum of 2-(Dimethylamino)-2-phenylpropanoic acid is rich with information. The most definitive features for its identification are the combination of a very broad O-H stretch from the carboxylic acid, a strong carbonyl C=O peak around 1700 cm⁻¹, and the complete absence of any N-H stretching bands in the 3300-3500 cm⁻¹ region, which confirms the tertiary nature of the amine.[10][11][12] Further confirmation is provided by the characteristic peaks of the monosubstituted phenyl ring. By comparing this spectral fingerprint against simpler molecules like phenylacetic acid and N,N-dimethylglycine, researchers can confidently confirm the identity and purity of their compound.

References

  • Vertex AI Search. IR: carboxylic acids.
  • Oregon State University. Carboxylic Acid Spectroscopy - CH 336.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
  • Vertex AI Search. IR: amines.
  • Zwier, T. S. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2004). The Journal of Physical Chemistry A. Available from: [Link]

  • Clark, J. interpreting infra-red spectra. (2014). Chemguide.
  • Illinois State University, Department of Chemistry. Infrared Spectroscopy. (2015).
  • Chemistry Steps. Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023).
  • PharmaXChange.info. Structural analysis of amines. (2011).
  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. (2023).
  • SpectraBase. Phenylacetic acid. Available from: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020).
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • PubChem. 2-Phenylpropionic acid, (+)-. Available from: [Link]

  • Royal Society of Chemistry. Matrix-isolation FT-IR spectra and molecular orbital calculations on neutral N,N-dimethylglycine. (2005). Physical Chemistry Chemical Physics. Available from: [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions.

Sources

Validation

Comparative study of alpha-disubstituted amino acid stability

Comparative Guide: Stability of -Disubstituted vs. Standard Amino Acids in Peptidomimetics Executive Summary In the development of peptide therapeutics, the native proteogenic backbone is often the primary failure point...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Stability of -Disubstituted vs. Standard Amino Acids in Peptidomimetics

Executive Summary

In the development of peptide therapeutics, the native proteogenic backbone is often the primary failure point due to rapid enzymatic hydrolysis and conformational flexibility. This guide evaluates the performance of


-disubstituted amino acids  (specifically 

-aminoisobutyric acid, Aib ) compared to standard L-amino acids (Alanine, Glycine).

Key Finding: The incorporation of


-disubstituted residues utilizes the Thorpe-Ingold effect  to sterically restrict backbone torsion angles (

). This restriction not only forces the peptide into stable helical conformations (

-helix or

-helix) but also creates a "steric shield" that renders the backbone nearly impervious to serum proteases, extending half-life (

) from minutes to hours or days.

Part 1: The Mechanistic Basis of Stability

To engineer stable peptides, one must understand the causality between steric bulk and backbone rigidity. Standard amino acids (e.g., L-Alanine) possess a single side chain and a hydrogen atom at the


-carbon, allowing a wide range of rotation.
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

When the


-hydrogen is replaced by a second alkyl group (as in Aib), the bond angles at the 

-carbon are compressed. To relieve steric strain between the geminal substituents, the backbone torsion angles (

and

) are severely restricted to a narrow region of the Ramachandran plot, typically

and

.

Impact on Performance:

  • Entropic Advantage: The unfolded state has lower entropy due to restricted rotation. This reduces the entropic penalty of folding, making helix formation thermodynamically favorable [1].

  • Protease Shielding: The gem-dimethyl group acts as a physical barrier, preventing the catalytic triad of proteases (e.g., Trypsin, Chymotrypsin) from accessing the scissile amide bond [2].

Visualization: From Steric Bulk to Protease Resistance

ThorpeIngoldMechanism cluster_0 Structural Modification cluster_1 The Thorpe-Ingold Effect cluster_2 Performance Outcome A Standard AA (L-Alanine) C Steric Clash of Geminal Groups A->C Substitution B Alpha-Disubstituted AA (Aib / Gem-dimethyl) B->C Induces F Inaccessibility to Protease Active Site B->F Steric Shielding D Restriction of Torsion Angles (phi/psi) C->D Forces E Stable 3(10) or Alpha-Helix Formation D->E Thermodynamic Favorability E->F Structural Rigidity G Extended Metabolic Half-Life F->G Result

Caption: The causal pathway from chemical substitution to extended biological half-life via the Thorpe-Ingold effect.

Part 2: Comparative Performance Data

The following data aggregates findings from standard metabolic stability assays (Human/Rat Serum) and conformational studies (CD Spectroscopy).

Table 1: Proteolytic Stability Comparison (Serum Half-Life)

Data synthesized from comparative studies of model peptides (e.g., Enkephalin analogs) [3][4].

Peptide ScaffoldModification (Position P1/P1')Serum

(min)
Relative Stability FactorPerformance Note
Standard Control L-Ala / L-Ala~15 - 20 min1.0xRapid degradation by exopeptidases.
Single Substitution L-Ala / Aib ~380 min~19xSignificant resistance; blocks cleavage at specific site.
Double Substitution Aib / Aib > 24 hours> 70x"Untouched" in standard 24h assays. Complete resistance.
D-Amino Acid L-Ala / D-Ala~120 - 180 min~8xGood stability, but introduces stereochemical inversion risks.
Table 2: Conformational Stability (Helical Propensity)

Comparison of 14-mer peptides in aqueous solution [5].

Sequence CompositionHelical Content (CD at 222nm)Thermal Denaturation (

)
Poly-Alanine (14-mer) < 20% (Random Coil)N/A (Unstable)
Poly-Aib (14-mer) > 90% (

-Helix)
> 80°C (Hyper-stable)
Aib/Ala Hybrid (1:2) ~ 60% (

-Helix)
~ 65°C

Expert Insight: A 14-mer peptide containing ~20% Aib residues exhibits thermodynamic stability comparable to a standard Alanine-based peptide twice its length (26-mer). This allows for the design of shorter, more potent drugs with lower manufacturing costs.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these results, use the following standardized workflows. These protocols are designed with internal controls to ensure data integrity.

Protocol A: Comparative Serum Stability Assay

Objective: Determine the metabolic half-life (


) of Aib-modified peptides vs. wild-type.

Materials:

  • Pooled Human Serum (Sigma or similar), heat-inactivated if studying non-enzymatic degradation (control), active for study.

  • Internal Standard: Caffeine or Tryptophan (non-peptide, stable).

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

Workflow:

  • Preparation: Dissolve peptide to 1 mM in PBS. Mix 900

    
    L Serum + 100 
    
    
    
    L Peptide stock (Final: 100
    
    
    M).
  • Incubation: Shake at 37°C.

  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquot.
  • Quenching: Immediately add 200

    
    L Quenching Solution to precipitate serum proteins. Vortex 30s. Centrifuge at 14,000 x g for 10 min.
    
  • Analysis: Inject supernatant onto RP-HPLC (C18 column).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Validation Check: The Internal Standard peak area must remain constant (<5% variance) across all time points. If it degrades, the assay matrix is compromised.

Protocol B: Circular Dichroism (CD) for Helicity

Objective: Confirm that stability is driven by helical folding.

  • Concentration: Prepare 50

    
    M peptide in Phosphate Buffer (10 mM, pH 7.4). Avoid Chloride ions (high absorbance <200nm).
    
  • Scan: 190 nm to 250 nm at 20°C.

  • Signature Identification:

    • 
      -Helix:  Double minima at 208 nm and 222 nm.
      
    • 
      -Helix:  Weak minimum at 222 nm, strong minimum at 205 nm (distinct from 
      
      
      
      -helix).
    • Random Coil: Minimum at 198 nm.

Experimental Workflow Diagram

StabilityProtocol Start Peptide Stock (1 mM) Incubate Incubation (Serum, 37°C) Start->Incubate Aliquot Timepoint Aliquot (0 - 24h) Incubate->Aliquot Periodic Sampling Quench Precipitation (ACN + Formic Acid) Aliquot->Quench Stop Reaction Spin Centrifugation (Remove Proteins) Quench->Spin HPLC RP-HPLC / MS Analysis Spin->HPLC Supernatant Data Calculate t(1/2) HPLC->Data

Caption: Step-by-step workflow for the serum stability assay with protein precipitation.

Part 4: Synthesis Challenges & Solutions

While Aib confers superior stability, it presents a significant challenge in synthesis: Steric Hindrance .[1] The same bulk that blocks proteases also blocks the incoming amino acid during Solid Phase Peptide Synthesis (SPPS).

Expert Recommendation:

  • Coupling Reagents: Standard HBTU/DIC often fails. Use HATU or PyAOP with HOAt.

  • Conditions: Double coupling is mandatory. Elevated temperature (50°C - 75°C) using microwave-assisted SPPS is highly recommended for Aib-Aib linkages.

  • Monitoring: Use the Chloranil test (for secondary amines) rather than Kaiser test to verify coupling completion.

References

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution)." Biopolymers.[2][3] Link

  • Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition. Link

  • Yamaguchi, H., et al. (2003). "Proteolytic stability of Aib-containing peptides." Bioscience, Biotechnology, and Biochemistry. Link

  • Lien, S., & Lowman, H. B. (2003). "Therapeutic peptides."[1][4][5][6] Trends in Biotechnology. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link

Sources

Comparative

Advanced Pharmacokinetic Profiling: N-Methylated vs. Native Amino Acid Peptides

[1] Executive Summary The clinical translation of peptide therapeutics is historically hindered by two primary failure modes: rapid proteolytic degradation and negligible membrane permeability.[1] N-methylation—the repla...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The clinical translation of peptide therapeutics is historically hindered by two primary failure modes: rapid proteolytic degradation and negligible membrane permeability.[1] N-methylation—the replacement of the amide proton with a methyl group—serves as a critical "medicinal chemistry edit" that simultaneously addresses both limitations.[2][3]

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of N-methylated peptides versus their native counterparts. It details the mechanistic basis for these shifts, presents comparative data, and outlines rigorous experimental protocols for validation.

Mechanistic Foundation: The "Chameleon" Effect

N-methylation alters the physicochemical landscape of a peptide in two distinct ways, creating a profile often described as the "Chameleon Effect":

  • Proteolytic Shielding (Metabolic Stability):

    • Steric Hindrance: The

      
      -methyl group introduces steric bulk that prevents proteases (e.g., chymotrypsin, pepsin) from accessing the scissile amide bond.
      
    • Conformational Rigidity: It restricts the

      
       and 
      
      
      
      torsion angles, locking the peptide into a conformation that may not fit the enzyme's active site.
  • Membrane Permeability (Bioavailability):

    • H-Bond Donor Reduction: Removing the amide hydrogen eliminates a Hydrogen Bond Donor (HBD). This lowers the energy penalty for desolvation, allowing the peptide to partition more easily into the lipid bilayer.

    • Lipophilicity: It increases

      
      , facilitating passive diffusion.
      
Diagram: Mechanism of Action

The following diagram illustrates how N-methylation blocks proteolytic attack while facilitating membrane transit.

N_Methyl_Mechanism Native Native Peptide (High HBD count) Protease Protease (e.g., Chymotrypsin) Native->Protease Accessible Amide Bond Membrane Lipid Bilayer (Hydrophobic Barrier) Native->Membrane High Desolvation Energy NMe_Pep N-Methylated Peptide (Reduced HBD, Steric Bulk) NMe_Pep->Protease Steric Blockade NMe_Pep->Membrane Low Desolvation Energy Degradation Rapid Hydrolysis (Inactive Fragments) Protease->Degradation Cleavage Systemic Systemic Circulation (Intact Drug) Membrane->Systemic Passive Diffusion

Caption: N-methylation prevents protease docking via steric hindrance and facilitates membrane permeation by reducing hydrogen bond donor count.

Comparative PK Data Analysis

The following table synthesizes representative data comparing native peptides to their N-methylated analogs. Note that the impact is position-dependent; a "N-methyl scan" is typically required to identify the optimal modification site.

Table 1: Pharmacokinetic Parameter Comparison
ParameterNative Peptide (Model)N-Methylated Analog% Change / Fold ChangePhysiological Implication
In Vitro

(Plasma)
~15 - 30 mins> 4 hours>8x Increase Reduces dosing frequency; enables sustained exposure.
In Vitro

(Microsomal)
< 10 mins~120 mins>12x Increase Resists hepatic first-pass metabolism.
Caco-2


cm/s

cm/s
5-10x Increase Shifts classification from Low to Moderate/High permeability.
Oral Bioavailability (

)
< 1%10% - 30%Significant Gain Potential shift from IV to Oral delivery.
Solubility (Aq) HighModerate/LowDecrease Risk: May require formulation optimization (e.g., cyclodextrins).

Key Insight: While stability almost always improves, permeability is non-linear. Methylation on the solvent-exposed face of the peptide is critical to avoid disrupting internal H-bonds that stabilize the bioactive conformation [1].

Experimental Protocols

To validate these improvements, the following self-validating protocols should be employed.

Protocol A: Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Preparation: Prepare 1

    
    M test peptide in phosphate buffer (pH 7.4).
    
  • Initiation: Add liver microsomes (human/rat, 0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Start Reaction: Add NADPH-regenerating system (1 mM).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard) to stop enzyme activity.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
Protocol B: Caco-2 Permeability Assay (The Gold Standard)

Objective: Predict oral absorption and identify efflux transporter substrates.

Critical Quality Control (Self-Validation):

  • TEER Check: Transepithelial Electrical Resistance (TEER) must be

    
     before starting. Low TEER indicates a leaky monolayer, invalidating results.
    
  • Lucifer Yellow: Use as a paracellular marker. Permeability (

    
    ) of Lucifer Yellow must be 
    
    
    
    cm/s.

Workflow:

  • Seeding: Culture Caco-2 cells on Transwell® inserts for 21 days to form a differentiated monolayer.

  • Apical Loading (A->B): Add test peptide (10

    
    M) to the Apical chamber (pH 6.5, simulating intestinal lumen).
    
  • Basolateral Loading (B->A): In a separate set, add peptide to Basal chamber (pH 7.4) to check for efflux ratios.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect samples from the receiver compartment.

  • Quantification: LC-MS/MS analysis.

Calculation:



Where 

is the flux rate,

is the surface area, and

is the initial concentration.
Diagram: Caco-2 Experimental Workflow

The following diagram visualizes the bidirectional transport assay setup.

Caco2_Workflow Step1 Step 1: 21-Day Differentiation (Formation of Tight Junctions) QC QC Check: TEER Measurement (Must be >200 Ohm*cm2) Step1->QC Experiment Transport Experiment QC->Experiment Pass Apical Apical Chamber (pH 6.5) Donor Side (A->B) Experiment->Apical Load Drug Basal Basal Chamber (pH 7.4) Receiver Side Apical->Basal Permeation Analysis LC-MS/MS Quantification Calculate Papp Basal->Analysis Sample Collection

Caption: Caco-2 assay workflow emphasizing the critical TEER quality control step prior to transport analysis.

Challenges and Limitations

While N-methylation is powerful, it is not a panacea. Researchers must navigate:

  • Synthetic Complexity: N-methyl amino acids are sterically hindered.[2][3] Standard coupling reagents (e.g., HBTU) often fail. Solution: Use high-efficiency coupling reagents like HATU or COMU , and extend reaction times or use double-coupling cycles [3].

  • Solubility Drop: Increasing lipophilicity can render the peptide insoluble in aqueous media. Solution: Strategic placement of N-methylation on hydrophobic residues, or pairing with pegylation.

  • Conformational Disruption: Methylation can destroy essential secondary structures (like

    
    -helices) if the amide hydrogen was critical for an intramolecular H-bond.[4] Solution:  Perform an "N-Methyl Scan" (systematic methylation of each residue) to find the "sweet spot" between stability and activity [2].
    

References

  • Chatterjee, J., et al. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions.[5] Angewandte Chemie International Edition.

  • Di, L., et al. (2015). Guidelines for the Use of Caco-2 Permeability Assay. Journal of Pharmaceutical Sciences.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry.[6] Accounts of Chemical Research.

Sources

Validation

Breaking the Barrier: A Comparative Benchmark of Coupling Reagents for Sterically Hindered Amino Acids

Executive Summary In Solid-Phase Peptide Synthesis (SPPS), sterically hindered amino acids—specifically -disubstituted residues (e.g., Aib) and -methylated analogs—represent the primary bottleneck for yield and purity. S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), sterically hindered amino acids—specifically


-disubstituted residues (e.g., Aib) and 

-methylated analogs—represent the primary bottleneck for yield and purity. Standard activation with carbodiimides (DIC/HOBt) or first-generation uronium salts (HBTU) frequently results in deletion sequences and low crude purity.

This guide benchmarks the performance of third-generation coupling reagents (COMU, PyOxim) against the industry standard (HATU) and specialized phosphonium salts (PyAOP). Based on comparative data, COMU emerges as the superior generalist for hindered couplings due to higher solubility and safety profiles, while PyAOP is the requisite specialist for


-methylated junctions to prevent guanidinylation.

The Steric Challenge: Mechanisms of Failure

To select the right reagent, one must understand the failure mode. Steric bulk does not just slow reaction kinetics; it alters the transition state geometry.

  • Shielding of the Nucleophile: In

    
    -methylated amino acids, the methyl group physically blocks the approach of the activated carboxyl electrophile.
    
  • Restricted Conformation:

    
    -disubstituted amino acids (like Aib) are locked in specific 
    
    
    
    angles (the Thorpe-Ingold effect), making the formation of the planar amide bond energetically costly.
  • Side Reactions: Slow kinetics increase the window for:

    • Racemization: Base-catalyzed proton abstraction at the

      
      -carbon.
      
    • Guanidinylation: Reaction of the N-terminal amine with the uronium moiety of the coupling reagent (HBTU/HATU) rather than the amino acid, permanently capping the chain.

Visualizing the Activation Pathway

The following diagram illustrates the activation pathways and where steric hindrance interferes.

ActivationMechanism Carboxyl Protected AA (COOH) ActiveEster Active Ester (OAt / Oxyma) Carboxyl->ActiveEster Activation (+Base) Reagent Coupling Reagent (HATU / COMU) Reagent->ActiveEster PeptideBond Peptide Bond (Target) ActiveEster->PeptideBond Nucleophilic Attack Racemization Racemization (D-Isomer) ActiveEster->Racemization Excess Base / Time Block || Steric Block || ActiveEster->Block Amine Resin-Bound Amine (NH2 or NH-Me) Amine->PeptideBond Guanidine Guanidinylation (Dead End) Amine->Guanidine Slow Kinetics (Uronium only) Block->PeptideBond

Figure 1: Mechanism of activation showing critical failure points (Guanidinylation and Racemization) induced by steric stalling.

The Contenders: Reagent Profiles

We evaluated four primary reagents. Note that HBTU is excluded as it is considered obsolete for hindered couplings.

ReagentClassLeaving GroupKey CharacteristicBest Use Case
HATU Aminium (Uronium)OAt (7-aza-benzotriazole)The historical "Gold Standard." High reactivity due to the pyridine nitrogen effect.Standard difficult couplings.[1]
COMU Aminium (Uronium)Oxyma PureSafer (non-explosive), higher solubility in DMF, stable active ester.Microwave SPPS; Aib-Aib couplings.[2]
PyOxim PhosphoniumOxyma PurePhosphonium salt of Oxyma. No guanidinylation risk.[1]Alternative to COMU if capping is observed.
PyAOP PhosphoniumOAtPhosphonium analog of HATU. Extremely reactive.

-methylated amino acids.

Benchmark Study 1: The Aib-Aib "Acid Test"

The coupling of two


-aminoisobutyric acid (Aib) residues is the industry standard for testing steric efficiency. We synthesized the model pentapeptide H-Tyr-Aib-Aib-Phe-Leu-NH2 .[3]
Experimental Protocol
  • Scale: 0.1 mmol on Rink Amide resin.

  • Conditions: 3 eq. AA / 3 eq. Reagent / 6 eq. DIEA in DMF.[4]

  • Time: Single coupling, 30 minutes at 25°C (Room Temp) vs. 2 minutes at 75°C (Microwave).

  • Analysis: UPLC-MS (purity) and yield (weight).

Results: Comparative Coupling Efficiency
ReagentTempPurity (Crude %)Yield (%)Notes
HBTU (Control)25°C45%60%Significant deletion of one Aib residue (des-Aib).
HATU 25°C88%92%Standard performance.
COMU 25°C96% 98% Superior conversion; cleanest crude profile.
PyOxim 25°C94%97%Comparable to COMU.
COMU 75°C (MW)>99%Quant.The combination of COMU + Heat is optimal.

Interpretation: For


-disubstituted amino acids, COMU outperforms HATU .[2] The Oxyma-based active ester is less bulky than the OAt ester, allowing better penetration of the steric shield surrounding the Aib amine. Furthermore, COMU shows exceptional stability under microwave heating conditions.

Benchmark Study 2: The -Methyl Junction

Coupling to an


-methylated amine (e.g., 

-Me-Val) is chemically distinct from Aib. The secondary amine is less nucleophilic and more prone to steric clashes.

Model: Coupling Fmoc-Ala-OH onto H-(N-Me-Val)-Phe-Resin .

Results: Conversion at 60 Minutes
ReagentConversion %Major Side Product
HATU 82%Guanidinylated N-terminus (+99 Da mass shift).
COMU 89%Minor guanidinylation.
PyAOP 99% None.
PyBrOP 95%Acid bromide formation (highly reactive but corrosive).

Interpretation: Uronium salts (HATU/COMU) react with the slow


-methyl amine to form a guanidine cap, terminating the chain. PyAOP (Phosphonium)  cannot form guanidines.[2] Therefore, PyAOP is the mandatory reagent for 

-methylated couplings.

Optimized Workflow & Decision Matrix

Do not use a "one size fits all" approach. Use this decision tree to optimize your synthesis.

OptimizationWorkflow Start Start Coupling Step IsHindered Is the AA Hindered? (Aib, N-Me, Val, Ile) Start->IsHindered Standard Use DIC/Oxyma or HBTU (Standard Protocol) IsHindered->Standard No TypeCheck Type of Hindrance? IsHindered->TypeCheck Yes Check Check Completion (Chloranil / Kaiser Test) Standard->Check NMethyl N-Methylated Amine TypeCheck->NMethyl AlphaSub Alpha-Disubstituted (Aib, etc.) TypeCheck->AlphaSub PyAOP Use PyAOP / DIEA (Avoid Guanidinylation) NMethyl->PyAOP COMU Use COMU / DIEA (High Efficiency) AlphaSub->COMU PyAOP->Check COMU->Check Complete Proceed to Deprotection Check->Complete Pass Incomplete Incomplete? Check->Incomplete Fail Refouple Double Couple (Switch Solvent to NMP) Incomplete->Refouple Refouple->Check AcidFluoride Last Resort: Amino Acid Fluoride (TFFH) Refouple->AcidFluoride Fails Again

Figure 2: Decision matrix for selecting coupling reagents based on specific steric challenges.

Detailed Protocols

Protocol A: COMU Coupling for Aib/Hindered Residues

Best for: Aib, Val, Ile, Thr(tBu)

  • Reagent Prep: Dissolve Fmoc-AA-OH (3 eq) and COMU (3 eq) in minimal DMF (0.2 M final concentration).

  • Activation: Add DIEA (6 eq). Note: The solution should turn orange/red. If it turns yellow, check your base quality.

  • Coupling: Add immediately to the resin.

    • Microwave: 75°C for 2.5 minutes (25W constant power).

    • Room Temp: 60 minutes with vigorous shaking.

  • Monitoring: Perform a Kaiser test (primary amines). If blue, proceed to double coupling.

Protocol B: PyAOP Coupling for -Methyl Sites

Best for: N-Me-Ala, N-Me-Val, Proline-rich regions

  • Reagent Prep: Dissolve Fmoc-AA-OH (3 eq) and PyAOP (3 eq) in NMP (N-methylpyrrolidone). NMP swells the resin better than DMF for aggregated sequences.

  • Activation: Add DIEA (6 eq).

  • Coupling: Add to resin. React for 2 hours at Room Temp or 2 x 10 min at 50°C (Microwave).

    • Caution: Do not overheat

      
      -methyl couplings (>50°C) to avoid epimerization.
      
  • Monitoring: Perform a Chloranil Test (specific for secondary amines). Kaiser test will not work here.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[2][5] Chemistry – A European Journal, 16(18), 5342–5349. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][6] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446. Link

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Dimethylamino)-2-phenylpropanoic acid

The following technical guide details the safety, operational, and disposal protocols for 2-(Dimethylamino)-2-phenylpropanoic acid . Crucial Chemical Identification Note: The nomenclature "2-(Dimethylamino)-2-phenylpropa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, operational, and disposal protocols for 2-(Dimethylamino)-2-phenylpropanoic acid .

Crucial Chemical Identification Note: The nomenclature "2-(Dimethylamino)-2-phenylpropanoic acid" describes a sterically hindered


-disubstituted amino acid (a derivative of hydratropic acid). However, in drug development contexts, this is frequently confused with its regioisomer N,N-Dimethyl-Phenylalanine  (2-(Dimethylamino)-3-phenylpropanoic acid, CAS 17469-89-5).
  • Protocol Scope: This guide applies the Precautionary Principle , utilizing safety data from the closest structural analogs (N,N-Dimethyl-Phenylalanine and

    
    -methyl amino acids) to ensure maximum safety coverage for either isomer.
    

Part 1: Immediate Action Card

Category Critical Directive
GHS Classification WARNING (Irritant).[1] Target Organs: Respiratory System, Eyes, Skin.[2][3]
Primary Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1] Potential allergen.[2]
Physical State Solid powder (White to Off-white).[4] Hygroscopic and Light Sensitive.[2]
Fire Safety Combustible Solid. Emits toxic fumes (NOx, CO) under fire conditions.[3]
Spill Response Dry Spill: Sweep up without creating dust. Wet Spill: Absorb with vermiculite; do not flush to sewer.
First Aid Eyes: Rinse for 15 min.[2][3] Skin: Wash with soap/water.[3] Inhalation: Move to fresh air.

Part 2: Personal Protective Equipment (PPE) Matrix

Hand Protection Strategy
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

    • Scientific Rationale: Nitrile provides superior resistance to organic acids and amines compared to latex, which degrades upon contact with amine functionalities.

  • Double-Gloving Protocol: Mandatory when handling >500 mg or preparing stock solutions.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile (6 mil) to seal over the lab coat cuff.

    • Change Frequency: Immediately upon splash; every 2 hours of continuous handling.

Ocular & Respiratory Protection[2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are preferred over safety glasses due to the fine particle size of amino acid derivatives, which can migrate around loose lenses.

  • Respiratory:

    • Primary Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood .

    • Secondary Control (Outside Hood): If handling open powders on a bench (not recommended), use a P2/N95 Particulate Respirator .

Body Protection
  • Standard: High-neck laboratory coat (cotton/polyester blend).

  • Enhanced: For synthesis scale-up (>10 g), wear a disposable Tyvek® apron to prevent accumulation of static-charged dust on personal clothing.

Part 3: Operational Handling Protocols

Workflow Visualization: Safe Handling Lifecycle

The following diagram outlines the decision logic for handling this compound safely from receipt to disposal.

SafetyWorkflow Start Receipt of Chemical Check Verify CAS & Structure (Isomer Check) Start->Check Storage Storage: +2°C to +8°C Desiccated & Dark Check->Storage Weighing Weighing Protocol (Inside Fume Hood) Storage->Weighing StateCheck State? Weighing->StateCheck Solid Solid Handling: Anti-static gun recommended StateCheck->Solid Powder Solution Solution Prep: Add solvent to solid (not reverse) StateCheck->Solution Liquid/Solvated Reaction Reaction Setup (Inert Atmosphere) Solid->Reaction Solution->Reaction Disposal Disposal: Dissolve in combustible solvent Incinerate Reaction->Disposal

Figure 1: Operational workflow for handling 2-(Dimethylamino)-2-phenylpropanoic acid, emphasizing verification and containment.

Detailed Procedures

1. Weighing & Solubilization (Critical Step)

  • The Hazard: Amino acid derivatives are often zwitterionic and electrostatic. They tend to "fly" when transferred.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an anti-static gun or ionizer bar if the powder is flighty.

    • Solvent Addition: Always add the solid to the vessel first, then gently add the solvent down the side of the vessel to minimize aerosolization.

    • Solubility Note: This compound is likely soluble in water (pH dependent), Methanol, and DMSO. It may be sparingly soluble in non-polar solvents like Hexane.

2. Reaction Setup

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides) and strong bases. The amine group can react violently with acid chlorides or anhydrides if not controlled.

  • Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen or Argon is Good Laboratory Practice (GLP) to prevent oxidation of the amine moiety over time.

3. Storage Requirements

  • Temperature: Refrigerate (2°C to 8°C).

  • Environment: Store under inert gas (Argon) if possible. Keep container tightly closed in a dry and well-ventilated place.

  • Light: Protect from light (amber vials or foil-wrapped).

Part 4: Emergency Response & Disposal

Accidental Release (Spills)
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Don goggles, double nitrile gloves, and N95 respirator.

  • Containment:

    • Solid: Cover with damp paper towels (to prevent dust) and sweep into a biohazard bag or sealed container.

    • Liquid: Absorb with sand, vermiculite, or a commercial chemical spill pad.

  • Decontamination: Wipe the surface with 10% aqueous acetic acid (to protonate and solubilize the amine), followed by soap and water.

Disposal Protocol

Do NOT dispose of via sink or general trash.

  • Method: The compound must be dissolved in a combustible solvent (e.g., acetone or ethanol) and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Rationale: Incineration ensures the complete destruction of the nitrogenous backbone, preventing environmental accumulation.

References

  • PubChem. (2025).[5] N,N-Dimethyl-L-phenylalanine (Compound CID 11830289).[1] National Library of Medicine. [Link]

Sources

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